1β-Hydroxydeoxycholic acid-d5
Description
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Propriétés
Formule moléculaire |
C24H40O5 |
|---|---|
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19-,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D |
Clé InChI |
BHQCQFFYRZLCQQ-MFZFCIHOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1β-Hydroxydeoxycholic acid-d5: Properties, Analysis, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5) is the deuterated form of 1β-Hydroxydeoxycholic acid (1β-OH-DCA), a secondary bile acid that has emerged as a significant endogenous biomarker for assessing the activity of the cytochrome P450 3A (CYP3A) enzymes.[1][2][3] Given that CYP3A enzymes are responsible for the metabolism of a vast number of pharmaceuticals, the ability to accurately monitor their function is paramount in drug development and clinical pharmacology.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 1β-OH-DCA-d5, detailed experimental protocols for its quantification, and an exploration of its role in metabolic pathways.
Core Chemical and Physical Properties
1β-OH-DCA-d5 is primarily utilized as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its chemical properties are virtually identical to its non-deuterated analog, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The key difference is its increased mass due to the five deuterium (B1214612) atoms, which allows for its clear differentiation from the endogenous 1β-OH-DCA in mass spectrometric analysis.[6]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₅D₅O₅ | - |
| Molecular Weight | 413.61 g/mol | [7] |
| CAS Number | Not available | - |
| Appearance | White to off-white solid | [8] (for related compounds) |
| Melting Point | Data not available | - |
| Solubility | Soluble in methanol (B129727) and other organic solvents. Specific quantitative data is not readily available. | [5][9] |
| Storage and Stability | Recommended long-term storage at -20°C. Stable for at least 5 years under these conditions. Shipped at ambient temperature. | [7][9] |
Metabolic Pathway of Deoxycholic Acid to 1β-Hydroxydeoxycholic Acid
Deoxycholic acid (DCA), a secondary bile acid formed from cholic acid by gut bacteria, undergoes hydroxylation in the liver, primarily mediated by CYP3A4 and CYP3A7, to form 1β-OH-DCA.[2][10][11] This metabolite can then be conjugated with glycine (B1666218) or taurine.[1][12] The ratio of 1β-OH-DCA to DCA in urine and plasma is a sensitive indicator of CYP3A activity.[2][3]
Metabolism of Deoxycholic Acid to its 1β-hydroxylated and conjugated forms.
Experimental Protocols
The quantification of 1β-OH-DCA in biological matrices like plasma and urine is a critical application for 1β-OH-DCA-d5. The following sections detail common experimental procedures.
Sample Preparation: Protein Precipitation
This method is often used for plasma samples to remove proteins that can interfere with analysis.[5][13]
-
To 100 µL of plasma, add an appropriate amount of 1β-OH-DCA-d5 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[13]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.[5][13]
-
Collect the supernatant for LC-MS/MS analysis.[13]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a technique used to clean up and concentrate the analyte of interest from a complex mixture.[1][2]
-
Condition an Oasis MAX or HLB SPE cartridge with methanol followed by water.[1][2]
-
Acidify the urine or plasma sample (e.g., with formic acid).[2]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water or a low percentage of organic solvent to remove impurities.[1][2]
-
Elute the analyte and internal standard with a suitable solvent, such as a mixture of isopropanol (B130326) and acetonitrile.[2]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[1][2]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the high sensitivity and selectivity required for the quantification of bile acids.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, Kinetex C18).[1][2]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).[1][2][13]
-
Flow Rate: Typical flow rates range from 0.25 to 0.5 mL/min.[2][13]
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for bile acid analysis.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2][6] The MRM transitions for 1β-OH-DCA and its deuterated internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
| 1β-OH-DCA | 407.3 | 343.1 | [1] |
| 1β-OH-DCA-d4 | 411.3 | 347.2 | [1] |
| 1β-OH-DCA-d5 | ~412.3 | ~348.2 | Extrapolated |
Note: The exact m/z values for 1β-OH-DCA-d5 may vary slightly depending on the specific deuteration pattern and instrument calibration.
A generalized workflow for the quantitative analysis of 1β-OH-DCA.
Safety and Handling
Based on the safety data sheets for structurally similar compounds like ursodeoxycholic acid and deoxycholic acid, this compound should be handled with care in a laboratory setting.[8][14] It is recommended to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and ensure adequate ventilation.[14] While not classified as a hazardous substance, it may be harmful if swallowed and can cause skin and eye irritation.[14]
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of CYP3A-mediated drug metabolism. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for its endogenous counterpart, 1β-OH-DCA. The detailed experimental protocols and understanding of its metabolic context provided in this guide serve as a valuable resource for the implementation of robust and precise assays to evaluate CYP3A activity, ultimately contributing to safer and more effective drug development.
References
- 1. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. theclinivex.com [theclinivex.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
1β-Hydroxydeoxycholic acid-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5) is the deuterated form of 1β-Hydroxydeoxycholic acid (1β-OH-DCA), a secondary bile acid and a specific biomarker for cytochrome P450 3A (CYP3A) activity. This technical guide provides a comprehensive overview of 1β-OH-DCA-d5, focusing on its application as an internal standard in quantitative bioanalysis. This document details the metabolic pathway of its non-deuterated analog, presents quantitative data from relevant studies, and provides detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction
This compound is a stable isotope-labeled internal standard (SIL-IS) crucial for the accurate quantification of 1β-OH-DCA in biological matrices.[1] Due to its near-identical physicochemical properties to the analyte, 1β-OH-DCA-d5 co-elutes and experiences similar matrix effects and ionization efficiencies, allowing for reliable normalization of the analyte's signal in LC-MS/MS analysis.[2][3] The parent compound, 1β-OH-DCA, is a metabolite of deoxycholic acid (DCA) formed predominantly by the CYP3A4 and CYP3A7 enzymes.[4][5] This specificity makes the urinary or plasma concentration ratio of 1β-OH-DCA to DCA a promising endogenous biomarker for assessing CYP3A-mediated drug-drug interactions (DDIs).[4][6]
Chemical and Physical Properties
The chemical properties of this compound are nearly identical to its non-deuterated counterpart, with the key difference being the incorporation of five deuterium (B1214612) atoms. This mass difference allows for its distinction in mass spectrometric analysis.
| Property | Value |
| Chemical Formula | C₂₄H₃₅D₅O₅ |
| Molecular Weight | 413.61 g/mol |
| Isotopic Purity | Typically ≥98% |
| Appearance | White to off-white solid |
Metabolic Pathway of Deoxycholic Acid to 1β-Hydroxydeoxycholic Acid
Deoxycholic acid (DCA), a secondary bile acid, is metabolized in the liver primarily by CYP3A enzymes to form 1β-Hydroxydeoxycholic acid. This metabolic pathway is a key indicator of CYP3A activity.
Quantitative Analysis and Bioanalytical Applications
1β-OH-DCA-d5 is primarily used as an internal standard for the accurate quantification of 1β-OH-DCA in various biological matrices, most commonly plasma and urine.
LC-MS/MS Method Parameters
The following table summarizes typical parameters for the LC-MS/MS analysis of 1β-OH-DCA using 1β-OH-DCA-d5 as an internal standard.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm)[7] |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% ammonium hydroxide[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.50 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 60 °C[7] |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI)[8] |
| MRM Transition (1β-OH-DCA) | 407.2 → 407.2[9] |
| MRM Transition (1β-OH-DCA-d4) | 411.3 → 411.3[9] |
| MRM Transition (DCA) | 391.3 → 391.3 |
| MRM Transition (DCA-d4) | 395.2 → 395.2[9] |
Note: The MRM transition for 1β-OH-DCA-d5 would be approximately 5 m/z units higher than the non-deuterated compound.[9]
Performance Data in CYP3A Induction and Inhibition Studies
The use of 1β-OH-DCA as a biomarker for CYP3A activity has been demonstrated in clinical studies involving known CYP3A inducers and inhibitors.
Table 2: Effect of CYP3A Induction (Rifampin) on Plasma 1β-OH-DCA Levels [6]
| Parameter | Fold Increase |
| AUCLST | 6.8 |
| AUC24h | 7.8 |
| Cmax | 8.3 |
| Mean Concentrations | 10.3 |
Table 3: Effect of CYP3A Inhibition (Itraconazole) on Plasma 1β-OH-DCA Levels [6]
| Parameter | % Reduction |
| AUCLST | 81-85% |
| AUC24h | 81-85% |
| Cmax | 81-85% |
| Mean Concentrations | 81-85% |
Table 4: Urinary 1β-OH-DCA/DCA Metabolic Ratio in Response to CYP3A Modulation [10]
| Condition | UMR (1β-OH-DCA/DCA) |
| Baseline | 0.652 |
| Inhibition (Fluvoxamine/Voriconazole) | ~22% decrease (non-significant) |
| Induction (Rifampicin) | 11.4-fold increase |
Experimental Protocols
The following protocols are generalized from published methods and should be optimized for specific laboratory conditions.
Sample Preparation from Human Plasma
This protocol outlines a solid-phase extraction (SPE) method for the purification of 1β-OH-DCA and its deuterated internal standard from human plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound () for sale [vulcanchem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1β-Hydroxydeoxycholic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5), a crucial internal standard for quantitative bioanalytical applications. Given the limited direct literature on the synthesis of the d5 analog, this document outlines a plausible synthetic approach based on established methodologies for deuteration and enzymatic hydroxylation of bile acids. Furthermore, it details the expected characterization of the final compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a secondary bile acid metabolite formed in humans through the CYP3A-mediated hydroxylation of deoxycholic acid (DCA).[1] The deuterated analog, this compound, serves as an invaluable internal standard in mass spectrometry-based quantitative analysis. Its use is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of measurements of its non-deuterated counterpart in biological matrices.[2] This is particularly important in studies assessing CYP3A enzyme activity, where 1β-OH-DCA is a potential biomarker.[1][3]
Proposed Synthesis of this compound
Step 1: Synthesis of Deoxycholic acid-d5 (DCA-d5)
The first step involves the introduction of five deuterium (B1214612) atoms onto the deoxycholic acid scaffold. A common method for deuterating steroids and bile acids is through catalytic hydrogen-deuterium exchange reactions.
Experimental Protocol: Catalytic Deuteration of a Deoxycholic Acid Precursor
-
Precursor Selection: Start with a deoxycholic acid derivative that can be readily deuterated. For instance, a derivative with unsaturation at appropriate positions could be subjected to reduction with deuterium gas.
-
Catalyst: A palladium on carbon (Pd/C) catalyst is typically employed for such reductions.
-
Deuterium Source: High-purity deuterium gas (D2).
-
Solvent: An inert solvent such as ethanol-d1 or ethyl acetate.
-
Reaction Setup: The deoxycholic acid precursor is dissolved in the deuterated solvent in a high-pressure reaction vessel. The Pd/C catalyst is then added.
-
Deuteration: The vessel is purged with deuterium gas and then pressurized to an appropriate level (e.g., 50 psi). The reaction mixture is stirred at room temperature or with gentle heating for a specified duration (e.g., 24-48 hours) to allow for complete deuteration.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure. The resulting crude DCA-d5 is then purified using column chromatography on silica (B1680970) gel to yield the pure deuterated product.
Step 2: Enzymatic 1β-Hydroxylation of Deoxycholic acid-d5
The second step involves the stereoselective introduction of a hydroxyl group at the 1β position of the deuterated deoxycholic acid. This can be achieved using a specific cytochrome P450 enzyme known to catalyze this reaction.
Experimental Protocol: Enzymatic Hydroxylation
-
Enzyme System: A recombinant human cytochrome P450 enzyme, specifically CYP3A4 or a highly efficient mutant from Bacillus megaterium (BM3), can be used for the stereospecific 1β-hydroxylation of deoxycholic acid.[3]
-
Reaction Buffer: A suitable buffer, such as a potassium phosphate (B84403) buffer (pH 7.4), is required to maintain optimal enzyme activity.
-
Cofactors: NADPH is a necessary cofactor for the catalytic activity of cytochrome P450 enzymes. An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often included to ensure a continuous supply of NADPH.
-
Reaction: The purified DCA-d5 is incubated with the enzyme system and cofactors in the reaction buffer. The reaction is typically carried out at 37°C with gentle shaking for a set period (e.g., 1-4 hours).
-
Quenching and Extraction: The reaction is terminated by the addition of a quenching solvent, such as ice-cold acetonitrile (B52724). The mixture is then centrifuged to pellet the protein. The supernatant containing the product is collected.
-
Purification: The this compound is purified from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to study its fragmentation pattern. For quantitative applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C24H35D5O4 |
| Monoisotopic Mass | 413.33 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion [M-H] | m/z 412.3 |
| MRM Transition | The Multiple Reaction Monitoring (MRM) transition for unconjugated bile acids often involves monitoring the precursor ion as the product ion due to limited fragmentation. Based on data for similar compounds, a likely MRM transition would be approximately 5 m/z units higher than the non-deuterated compound. For 1β-OH-DCA (m/z 407.2 → 407.2) and a d4 analog (m/z 411.3 → 411.3), the expected transition for the d5 analog would be around m/z 412.3 → 412.3.[1] |
Experimental Protocol: LC-MS/MS Analysis
-
Chromatography: Reverse-phase chromatography using a C18 column is typically used for the separation of bile acids.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate, is used for elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for MRM analysis.
-
Data Analysis: The retention time and MRM transition of the synthesized compound are compared to a non-deuterated standard to confirm its identity. The isotopic enrichment can be determined by analyzing the mass distribution of the molecular ion cluster.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule and for verifying the positions of the deuterium labels. Both ¹H and ¹³C NMR spectra should be acquired.
Predicted NMR Data
The ¹H NMR spectrum of this compound is expected to be similar to that of non-deuterated 1β-Hydroxydeoxycholic acid, with the key difference being the absence of signals corresponding to the five deuterated positions. The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for carbons directly bonded to deuterium will appear as multiplets with reduced intensity due to C-D coupling.
Based on the known ¹H and ¹³C NMR data for deoxycholic acid, the introduction of a 1β-hydroxyl group will cause downfield shifts for the neighboring protons and carbons, particularly at the C1 and C2 positions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A sample of the purified this compound is dissolved in a deuterated solvent (e.g., methanol-d4 (B120146) or chloroform-d).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of all proton and carbon signals.
-
Data Interpretation: The acquired spectra are analyzed to confirm the overall structure and to verify the absence of proton signals at the deuterated positions.
Visualizations
Metabolic Pathway
The following diagram illustrates the metabolic formation of 1β-Hydroxydeoxycholic acid from Deoxycholic acid.
Caption: Metabolic conversion of DCA to 1β-OH-DCA.
Experimental Workflow
The proposed experimental workflow for the synthesis and characterization of this compound is depicted below.
Caption: Proposed workflow for synthesis and analysis.
Conclusion
This technical guide outlines a robust, albeit proposed, methodology for the synthesis and comprehensive characterization of this compound. The successful synthesis of this deuterated internal standard is paramount for accurate and precise quantification of its endogenous counterpart in clinical and research settings. The detailed experimental protocols and expected analytical data provided herein serve as a valuable resource for researchers in the fields of drug metabolism, clinical chemistry, and metabolomics. Further empirical studies are warranted to validate and optimize the proposed synthetic and analytical methods.
References
The Biological Function of 1β-Hydroxydeoxycholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a tertiary bile acid that has garnered significant attention in the field of drug metabolism and clinical pharmacology. Unlike many other bile acids that are well-characterized as signaling molecules, the primary and currently established biological function of 1β-OH-DCA is its role as a highly specific and sensitive biomarker for the activity of the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and CYP3A7. This in-depth technical guide provides a comprehensive overview of the formation, metabolism, and principal application of 1β-OH-DCA. It details the quantitative data supporting its use as a biomarker, provides experimental protocols for its analysis, and discusses its place within the broader context of bile acid signaling.
Core Biological Function: A Specific Metabolite of CYP3A Activity
The central and most well-documented biological role of 1β-OH-DCA is as a downstream metabolite of deoxycholic acid (DCA), a secondary bile acid. The formation of 1β-OH-DCA is almost exclusively catalyzed by the CYP3A4 and CYP3A7 enzymes, which are pivotal in the metabolism of a vast array of xenobiotics, including approximately 50% of all prescribed drugs.[1][2][3] This specificity makes 1β-OH-DCA an excellent endogenous probe for assessing in vivo CYP3A activity.
The hydroxylation of DCA at the 1β position is a sensitive indicator of both induction and inhibition of CYP3A enzymes.[2][4] For instance, co-administration of drugs that are strong inducers of CYP3A, such as rifampicin (B610482) or carbamazepine, leads to a significant increase in the urinary and plasma concentrations of 1β-OH-DCA.[5][6] Conversely, potent CYP3A inhibitors like itraconazole (B105839) cause a marked decrease in its formation.[3][4]
Metabolic Pathway of 1β-Hydroxydeoxycholic Acid
The metabolic journey to 1β-OH-DCA begins with the primary bile acids, cholic acid and chenodeoxycholic acid, which are synthesized in the liver from cholesterol. These are then metabolized by gut bacteria into the secondary bile acid, deoxycholic acid (DCA).[7] Circulating DCA is then taken up by hepatocytes where it can undergo hydroxylation by CYP3A4 and CYP3A7 to form 1β-OH-DCA.[5] Subsequently, both DCA and 1β-OH-DCA can be conjugated with amino acids, primarily glycine (B1666218) and to a lesser extent taurine, to increase their water solubility and facilitate their excretion.[1][5]
Quantitative Data on 1β-OH-DCA as a CYP3A Biomarker
The utility of 1β-OH-DCA as a biomarker is underscored by the significant and reproducible changes in its levels in response to CYP3A modulators. The data is often presented as a ratio of 1β-OH-DCA to its precursor, DCA, to normalize for inter-individual variations in DCA levels.
| Condition | Matrix | Fold Change in 1β-OH-DCA/DCA Ratio or Concentration | Reference |
| CYP3A Induction | |||
| Treatment with Rifampicin (strong inducer) | Plasma | 6.8- to 10.3-fold increase in total 1β-OH-DCA exposure | [4] |
| Treatment with Rifampicin (strong inducer) | Urine | 11.4-fold increase in 1β-OH-DCA/DCA ratio | [6] |
| Treatment with Carbamazepine (strong inducer) | Urine | ~7-fold higher ratio compared to controls | [5][6] |
| CYP3A Inhibition | |||
| Treatment with Itraconazole (strong inhibitor) | Plasma | 81-85% decrease in total 1β-OH-DCA exposure | [4] |
| Treatment with Itraconazole (strong inhibitor) | Urine | 75% reduction in 1β-OH-DCA/Total DCA ratio | [3] |
| Treatment with Fluvoxamine/Voriconazole (moderate/strong inhibitors) | Urine | Non-significant 22% decrease in 1β-OH-DCA/DCA ratio | [6] |
Signaling Pathways: An Unexplored Frontier for 1β-OH-DCA
Many bile acids are potent signaling molecules that regulate metabolism and inflammation through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like the Takeda G-protein-coupled Receptor 5 (TGR5).
-
Farnesoid X Receptor (FXR): FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[8] Activation of FXR by bile acids like chenodeoxycholic acid (CDCA) in the liver and intestine initiates a signaling cascade that, among other effects, suppresses bile acid synthesis.[8] Some bile acids can also act as FXR antagonists.[8]
-
Takeda G-protein-coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor that, upon activation by bile acids such as lithocholic acid (LCA) and deoxycholic acid (DCA), stimulates the production of intracellular cyclic AMP (cAMP).[9][10] This leads to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism.[10][11]
Despite the well-established signaling roles of other deoxycholic acid derivatives, there is currently no published scientific evidence to suggest that 1β-OH-DCA is a significant agonist or antagonist of FXR or TGR5. Extensive searches of the scientific literature have not yielded any studies that have investigated or reported on the binding affinity or functional activity of 1β-OH-DCA on these or other signaling receptors. Therefore, its "core biological function" remains confined to its role as a metabolic byproduct and biomarker of CYP3A activity.
Experimental Protocols
Quantification of 1β-OH-DCA and DCA in Human Urine by LC-MS/MS
This protocol is adapted from methodologies described in the literature for the analysis of urinary bile acids.[6]
1. Sample Preparation:
- To 300 µL of urine, add 2 µL of an internal standard (IS) stock solution containing deuterated 1β-OH-DCA (1β-OH-DCA-d4) and DCA (DCA-d4) in methanol (B129727).
- Add 225 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.6).
- Add 8 µL of β-glucuronidase/arylsulfatase from Helix pomatia and 75 µL of choloylglycine hydrolase from Clostridium perfringens.
- Incubate the mixture overnight at 37°C to deconjugate the bile acids.
- Add 300 µL of acetonitrile (B52724) to precipitate proteins and centrifuge at 4000 x g for 20 minutes.
- Evaporate the supernatant to a reduced volume under a stream of nitrogen.
- Acidify the sample with 750 µL of water containing 0.1% formic acid.
2. Solid Phase Extraction (SPE):
- Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the acidified sample onto the cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analytes with an appropriate solvent (e.g., methanol containing 2% formic acid).
- Evaporate the eluate to dryness and reconstitute in 80 µL of 10% acetonitrile for analysis.
3. LC-MS/MS Analysis:
- LC System: Agilent 1290 Infinity series or equivalent.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% acetic acid.
- Mobile Phase B: Acetonitrile with 0.1% acetic acid.
- Gradient: A linear gradient from 28% B to 55% B over several minutes.
- Flow Rate: 500 µL/min.
- Injection Volume: 10 µL.
- MS/MS System: AB Sciex 6500 QTrap® or equivalent.
- Ionization Mode: Negative electrospray ionization (ESI-).
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for 1β-OH-DCA, DCA, and their deuterated internal standards.
General Protocol for FXR Transactivation Assay
This is a general protocol to assess whether a compound can activate or inhibit the Farnesoid X Receptor.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
- Co-transfect the cells with a plasmid expressing full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
2. Compound Treatment:
- Plate the transfected cells in a 96-well plate.
- Prepare serial dilutions of the test compound (1β-OH-DCA), a known FXR agonist (e.g., GW4064) as a positive control, and a known FXR antagonist (e.g., guggulsterone) for inhibition studies.
- Treat the cells with the compounds and incubate for 18-24 hours.
3. Luciferase Assay:
- Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- For agonist testing, calculate the fold activation relative to the vehicle control.
- For antagonist testing, pre-treat cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced signal.
- Determine EC50 (for agonists) or IC50 (for antagonists) values by fitting the dose-response data to a suitable model.
Start [label="Start: Transfected Cells\n(FXR + FXRE-Luciferase)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Add_Compound [label="Add Test Compound\n(e.g., 1β-OH-DCA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate [label="Incubate 18-24h"];
Lyse_Cells [label="Lyse Cells"];
Measure_Luminescence [label="Measure Luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis:\n- Fold Activation (Agonist)\n- % Inhibition (Antagonist)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Add_Compound;
Add_Compound -> Incubate;
Incubate -> Lyse_Cells;
Lyse_Cells -> Measure_Luminescence;
Measure_Luminescence -> Data_Analysis;
}
Conclusion and Future Directions
The current body of scientific evidence firmly establishes the biological function of 1β-Hydroxydeoxycholic acid as a specific and sensitive endogenous biomarker for CYP3A4 and CYP3A7 activity. Its utility in clinical drug development for assessing drug-drug interaction potential is well-supported by quantitative data. However, the broader physiological role of 1β-OH-DCA as a potential signaling molecule remains an open and important question.
Future research should focus on systematically evaluating the activity of 1β-OH-DCA on key bile acid receptors such as FXR and TGR5 using in vitro functional assays. Determining its binding affinities and whether it acts as an agonist or antagonist will be crucial to understanding if it plays a role in the complex signaling network of bile acids. Such studies will provide a more complete picture of the biological functions of this intriguing tertiary bile acid.
References
- 1. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
The Role of 1β-Hydroxydeoxycholic Acid in CYP3A4 Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of 1β-hydroxydeoxycholic acid (1β-OH-DCA) in the metabolism of xenobiotics by Cytochrome P450 3A4 (CYP3A4). 1β-OH-DCA has emerged as a critical endogenous biomarker for assessing CYP3A4 activity, offering a non-invasive tool to predict drug-drug interactions and understand the impact of xenobiotics on bile acid homeostasis.
Core Concepts: 1β-OH-DCA as a Biomarker of CYP3A4 Activity
Deoxycholic acid (DCA), a secondary bile acid, undergoes hydroxylation to form 1β-OH-DCA. This metabolic conversion is specifically and predominantly catalyzed by the CYP3A subfamily of enzymes, with CYP3A4 being the primary contributor in the human liver.[1][2] The formation of 1β-OH-DCA is sensitive to both the induction and inhibition of CYP3A4.[3][4][5][6] Consequently, the ratio of 1β-OH-DCA to its precursor, DCA, in biological matrices such as urine and plasma, serves as a reliable endogenous biomarker for CYP3A4 activity.[3][4][5][6]
The utility of the 1β-OH-DCA/DCA ratio as a biomarker is underscored by its response to known CYP3A4 modulators. Treatment with potent CYP3A4 inducers, such as rifampicin (B610482) and carbamazepine, leads to a significant increase in this ratio.[3][4] Conversely, administration of CYP3A4 inhibitors, including itraconazole (B105839) and ketoconazole, results in a marked decrease in the 1β-OH-DCA/DCA ratio.[2][5][6]
Quantitative Data on CYP3A4 Modulation
The following tables summarize the quantitative changes observed in the 1β-OH-DCA/DCA ratio in response to various CYP3A4 inducers and inhibitors.
Table 1: Effect of CYP3A4 Inducers on 1β-OH-DCA Levels
| Inducer | Matrix | Fold Increase in 1β-OH-DCA/DCA Ratio or Total 1β-OH-DCA | Reference |
| Rifampicin | Urine | 11.4 | [3][4] |
| Rifampin | Plasma | 6.8 - 10.3 (total 1β-OH-DCA) | [5][6] |
| Carbamazepine | Urine | Ratio of 2.8 in patient vs. 0.4 in controls | [2] |
Table 2: Effect of CYP3A4 Inhibitors on 1β-OH-DCA Levels
| Inhibitor | Strength | Matrix | % Decrease in 1β-OH-DCA/DCA Ratio or Total 1β-OH-DCA | Reference |
| Itraconazole | Strong | Plasma | 81 - 85 (total 1β-OH-DCA) | [5][6] |
| Itraconazole | Strong | Urine | 75 | [6] |
| Fluvoxamine/Voriconazole | Moderate/Potent | Urine | Non-significant 22% decrease | [3][4] |
| Fluconazole | Moderate | Plasma | 39 (total 1β-OH-DCA Cmax and AUC) | [5] |
| Fluconazole | Intermediate | Urine | 14 | [7] |
| Alprazolam | Weak | Urine | No significant effect | [7] |
Signaling Pathways
The induction of CYP3A4 by xenobiotics and some endogenous compounds is primarily regulated by the Pregnane X Receptor (PXR), a nuclear receptor that acts as a xenosensor. While the direct interaction of 1β-OH-DCA with PXR has not been definitively established, other bile acid precursors are known to be PXR ligands. The following diagram illustrates the established PXR-mediated signaling pathway for CYP3A4 induction.
Experimental Protocols
Measurement of 1β-OH-DCA and DCA in Urine by LC-MS/MS
This protocol is adapted from a validated method for quantifying urinary 1β-OH-DCA and DCA.[1]
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction):
- To 300 µL of urine, add 2 µL of internal standard solution (e.g., 3000 ng/mL each of DCA-D4 and 1β-OH-DCA-D4 in methanol).
- Add 225 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.6), 8 µL of β-glucuronidase/arylsulfatase from Helix pomatia, and 75 µL of choloylglycine hydrolase from Clostridium perfringens.
- Incubate overnight at 37°C.
- Add 300 µL of acetonitrile, vortex, and centrifuge at 4000 x g for 20 minutes.
- Evaporate the supernatant to a volume of less than 600 µL under a stream of nitrogen.
- Acidify the sample with 750 µL of water containing 0.1% formic acid.
- Perform solid-phase extraction (SPE) using an Oasis MAX cartridge.
- Condition the cartridge with 1 mL of methanol (B129727) and equilibrate with 1 mL of water.
- Load the sample.
- Wash with 1 mL of water.
- Elute the analytes with 1 mL of isopropanol/acetonitrile (6:4).
- Evaporate the eluate to dryness and reconstitute in 80 µL of 10% acetonitrile.
2. LC-MS/MS Analysis:
- LC System: Agilent 1290 Infinity series or equivalent.
- Column: Kinetex® C18, 50 x 2.1 mm, 2.6 µm.
- Mobile Phase A: Water with 0.1% acetic acid.
- Mobile Phase B: Acetonitrile with 0.1% acetic acid.
- Flow Rate: 500 µL/min.
- Gradient: A time-programmed gradient is used to separate the analytes.[1]
- Injection Volume: 10 µL.
- Mass Spectrometer: AB Sciex 6500 QTrap® or equivalent, operated in negative ion mode with multiple reaction monitoring (MRM).
In Vitro Metabolism of DCA in Human Liver Microsomes
This protocol provides a general framework for assessing the conversion of DCA to 1β-OH-DCA in vitro.
1. Incubation Mixture Preparation:
- Prepare a reaction mixture containing:
- 100 mM phosphate (B84403) buffer (pH 7.4).
- Human liver microsomes (e.g., 0.5 mg/mL final concentration).
- Deoxycholic acid (substrate, concentration to be optimized, e.g., below the Km if determining intrinsic clearance).
- If testing inhibition, include the test compound at various concentrations.
2. Reaction Initiation and Incubation:
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH to a final concentration of 1 mM.
- Incubate at 37°C with gentle agitation for a specified time (e.g., up to 60 minutes). Time points should be taken to ensure linear formation of the metabolite.
3. Reaction Termination and Sample Processing:
- Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
- Vortex and centrifuge to pellet the protein.
- Analyze the supernatant for 1β-OH-DCA and remaining DCA using a validated LC-MS/MS method.
CYP3A4 Induction Assay in Primary Human Hepatocytes
This protocol describes a method to assess the induction of CYP3A4 by measuring the formation of 1β-OH-DCA.
1. Cell Culture and Treatment:
- Culture cryopreserved primary human hepatocytes according to the supplier's instructions.
- Treat the hepatocytes with the test compound (potential inducer) at various concentrations for 48-72 hours. Include a positive control (e.g., rifampicin, 10 µM) and a vehicle control (e.g., 0.1% DMSO).
2. Measurement of CYP3A4 Activity:
- After the induction period, remove the treatment medium and wash the cells.
- Incubate the cells with a medium containing deoxycholic acid for a specified period.
- Collect the medium and analyze for the formation of 1β-OH-DCA using LC-MS/MS.
- Cell viability should be assessed in parallel to rule out cytotoxicity.
3. Data Analysis:
- Calculate the fold induction of 1β-OH-DCA formation by comparing the results from the test compound-treated cells to the vehicle control-treated cells.
- An EC50 value (the concentration of the inducer that produces 50% of the maximal response) can be determined by fitting the concentration-response data to a sigmoidal model.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for assessing CYP3A4 inhibition and induction using 1β-OH-DCA as a biomarker.
Conclusion
The measurement of 1β-hydroxydeoxycholic acid and its ratio to deoxycholic acid provides a sensitive and specific tool for assessing CYP3A4 activity both in vitro and in vivo. This endogenous biomarker is a valuable asset in drug development for the early identification of potential drug-drug interactions mediated by CYP3A4 induction or inhibition. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in this field.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker for CYP3A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a tertiary bile acid metabolite that has emerged as a promising endogenous biomarker for assessing the activity of Cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4 and CYP3A5.[1][2] These enzymes play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 30% of all clinically used drugs.[3] Consequently, the ability to accurately phenotype CYP3A activity is paramount in drug development and clinical pharmacology to predict and avoid potential drug-drug interactions (DDIs).[3]
Traditionally, CYP3A activity has been assessed using exogenous probe drugs such as midazolam.[4][5] However, this approach has limitations, including the need for hospital visits and invasive blood sampling.[6] Endogenous biomarkers offer a non-invasive and more convenient alternative. While 4β-hydroxycholesterol (4β-HC) has been utilized as an endogenous biomarker for CYP3A, its long half-life and limited dynamic range make it more suitable for identifying CYP3A inducers rather than inhibitors.[7][8] In contrast, 1β-OH-DCA, with its shorter half-life of approximately four days, demonstrates a more rapid and dynamic response to both CYP3A induction and inhibition, making it a more sensitive and versatile biomarker.[4][7]
This technical guide provides a comprehensive overview of 1β-OH-DCA, including its biochemical properties, metabolic pathways, analytical methodologies for its quantification, and its application as a clinical biomarker for CYP3A-mediated DDIs.
Biochemical Profile and Metabolism
Deoxycholic acid (DCA), a secondary bile acid, is produced from the primary bile acid, cholic acid, by gut bacteria.[9] DCA undergoes enterohepatic circulation and is metabolized in the liver and potentially the intestine.[9] The formation of 1β-OH-DCA occurs through the specific 1β-hydroxylation of DCA, a reaction predominantly catalyzed by the CYP3A subfamily of enzymes, including CYP3A4, CYP3A5, and CYP3A7.[1][2] While CYP46A1, an extrahepatic enzyme, can also catalyze this reaction, its contribution is considered minimal due to the low levels of bile acids in the brain where it is primarily located.[6]
Following its formation, 1β-OH-DCA can be conjugated with amino acids, primarily glycine (B1666218) and to a lesser extent taurine (B1682933), to form 1β-OH-glycine-DCA (1β-OH-G-DCA) and 1β-OH-taurine-DCA (1β-OH-T-DCA), respectively.[1][7] These conjugation reactions are catalyzed by hepatic enzymes.[10] The sum of 1β-OH-DCA and its glycine and taurine conjugates is referred to as total 1β-OH-DCA.[7]
The urinary or plasma ratio of 1β-OH-DCA to its precursor, DCA (or total DCA, ToDCA), serves as a metric for CYP3A activity.[3][4] An increase in this ratio indicates CYP3A induction, while a decrease suggests inhibition.
Signaling Pathway of 1β-Hydroxydeoxycholic Acid Formation and Metabolism
References
- 1. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers | MDPI [mdpi.com]
- 5. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug-Drug Interaction in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 1β-Hydroxydeoxycholic Acid as a Sensitive Endogenous Biomarker for CYP3A Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and CYP3A5, plays a pivotal role in the metabolism of approximately 30% of all clinically used drugs.[1] Consequently, the accurate assessment of CYP3A activity is critical throughout the drug development process to predict and mitigate the risk of drug-drug interactions (DDIs). While exogenous probe drugs like midazolam have traditionally been used for CYP3A phenotyping, the search for a reliable endogenous biomarker has been a significant focus of research. An ideal endogenous biomarker should be sensitive, specific, and non-invasive. In recent years, 1β-hydroxydeoxycholic acid (1β-OH-DCA), a metabolite of the secondary bile acid deoxycholic acid (DCA), has emerged as a promising candidate that meets these criteria. This technical guide provides a comprehensive overview of the discovery, validation, and analytical methodologies associated with the use of 1β-OH-DCA as a CYP3A biomarker.
The Discovery and Specificity of 1β-Hydroxylation of Deoxycholic Acid by CYP3A
The journey to establish 1β-OH-DCA as a CYP3A biomarker began with the observation of significant quantities of this metabolite in the urine of patients treated with the CYP3A inducer carbamazepine (B1668303).[2][3] Subsequent in vitro studies using human liver microsomes and a panel of 21 recombinant human cytochrome P450 enzymes confirmed that the 1β-hydroxylation of DCA is specifically catalyzed by the CYP3A subfamily, including CYP3A4, CYP3A5, and CYP3A7.[3][4] The formation of 1β-OH-DCA was shown to be strongly inhibited by the potent CYP3A inhibitor ketoconazole, further solidifying the link between this metabolic pathway and CYP3A activity.[3]
The metabolic pathway leading to the formation and subsequent conjugation of 1β-OH-DCA is a key aspect of its utility as a biomarker. Deoxycholic acid is hydroxylated at the 1β position by CYP3A enzymes. The resulting 1β-OH-DCA, as well as the parent DCA, can then undergo conjugation with glycine (B1666218) or taurine (B1682933).[3][4]
Validation of 1β-OH-DCA as a CYP3A Biomarker in Clinical Studies
The potential of 1β-OH-DCA as a clinical biomarker for CYP3A activity has been investigated in several studies involving the administration of known CYP3A inhibitors and inducers. These studies have consistently demonstrated a significant correlation between changes in 1β-OH-DCA levels (or its ratio to DCA) and the modulation of CYP3A activity.
Impact of CYP3A Inhibition
Administration of the potent CYP3A inhibitor itraconazole (B105839) has been shown to cause a dramatic decrease in plasma concentrations of total 1β-OH-DCA (the sum of 1β-OH-DCA and its glycine and taurine conjugates).[4][5] Reductions of 81-85% in various exposure parameters (AUCLST, AUC24h, Cmax) have been reported.[4][5] Similarly, treatment with the moderate CYP3A inhibitor fluconazole (B54011) resulted in a significant reduction in total 1β-OH-DCA levels in plasma.[6] In urine, the ratio of 1β-OH-DCA to total DCA (ToDCA) was reduced by approximately 75% following treatment with itraconazole.[7]
Impact of CYP3A Induction
Conversely, treatment with the potent CYP3A inducer rifampin led to a substantial increase in plasma concentrations of total 1β-OH-DCA, with reported increases ranging from 6.8- to 10.3-fold.[4][5] In another study, the urinary 1β-OH-DCA/DCA ratio showed an 11.4-fold increase after rifampicin (B610482) administration.[1][2] A patient treated with the CYP3A inducer carbamazepine also showed a considerably higher urinary 1β-OH-DCA:DCA ratio compared to healthy controls (2.8 vs. 0.4).[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical studies investigating the effect of CYP3A modulators on 1β-OH-DCA levels.
Table 1: Effect of CYP3A Inhibitors on 1β-OH-DCA
| Inhibitor | Matrix | Parameter | % Decrease | Reference(s) |
| Itraconazole | Plasma | Total 1β-OH-DCA AUCLST | 84% | [4][5] |
| Itraconazole | Plasma | Total 1β-OH-DCA AUC24h | 85% | [4][5] |
| Itraconazole | Plasma | Total 1β-OH-DCA Cmax | 82% | [4][5] |
| Itraconazole | Urine | 1β-OH-DCA/ToDCA Ratio | 75% | [7] |
| Fluvoxamine/Voriconazole | Urine | 1β-OH-DCA/DCA Ratio | 22% (non-significant) | [1][2][8] |
| Fluconazole | Plasma | Total 1β-OH-DCA | ~40% | [6] |
Table 2: Effect of CYP3A Inducers on 1β-OH-DCA
| Inducer | Matrix | Parameter | Fold Increase | Reference(s) |
| Rifampin | Plasma | Total 1β-OH-DCA AUCLST | 6.8 | [4][5] |
| Rifampin | Plasma | Total 1β-OH-DCA AUC24h | 7.8 | [4][5] |
| Rifampin | Plasma | Total 1β-OH-DCA Cmax | 8.3 | [4][5] |
| Rifampin | Urine | 1β-OH-DCA/DCA Ratio | 11.4 | [1][2] |
| Carbamazepine | Urine | 1β-OH-DCA:DCA Ratio | 7.0 (2.8 vs 0.4) | [3] |
Table 3: Correlation of Urinary 1β-OH-DCA/DCA Ratio with Midazolam Metrics
| Condition | Midazolam Metric | Correlation Coefficient (r) | p-value | Reference(s) |
| Baseline | Oral Clearance | 0.652 | 0.041 | [1][2][8] |
| Baseline | Cmax | -0.652 | 0.041 | [1][2][8] |
| Post-Induction | Oral Clearance | 0.678 | 0.031 | [2] |
| Post-Induction | OH-MDZ/MDZ MR at 1h | 0.720 | 0.019 | [2] |
Experimental Protocols
The accurate quantification of 1β-OH-DCA and its related compounds is crucial for its application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity.
Quantification of 1β-OH-DCA and its Conjugates in Human Plasma
A sensitive LC-MS/MS method has been developed for the simultaneous quantification of 1β-OH-DCA and its glycine and taurine conjugates in human plasma.[5]
-
Sample Preparation: Protein precipitation is a common method for sample extraction.
-
Chromatographic Separation: A suitable reversed-phase column, such as a C18 column, is used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like ammonia (B1221849) or formic acid) and an organic component (e.g., methanol/acetonitrile) is typically employed.[6][9]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in the negative ion mode with selective reaction monitoring (SRM).[9] The lower limit of quantitation for this method has been reported to be as low as 50 pg/mL.[5]
Quantification of 1β-OH-DCA and DCA in Human Urine
For the analysis of urinary 1β-OH-DCA and DCA, a deconjugation step is often necessary to measure the total amounts of these bile acids.
-
Enzymatic Hydrolysis: Urine samples are incubated with a mixture of enzymes, including choloylglycine hydrolase, β-glucuronidase, and sulfatase, to cleave the glycine, taurine, glucuronide, and sulfate (B86663) conjugates.[1][7]
-
Sample Extraction: Solid-phase extraction (SPE) is a common technique for cleaning up the samples after hydrolysis.[1]
-
LC-MS/MS Analysis: Similar to plasma analysis, LC-MS/MS with a C18 column and gradient elution is used for quantification.[1][7] Detection is typically performed in negative ion mode using multiple reaction monitoring (MRM).[1]
Advantages and Future Perspectives
The use of 1β-OH-DCA as an endogenous biomarker for CYP3A activity offers several advantages over traditional methods:
-
Non-invasiveness: Particularly with urine sampling, the method is non-invasive and convenient for study participants.[7]
-
Sensitivity and Dynamic Range: 1β-OH-DCA has shown a wide dynamic range in response to both induction and inhibition of CYP3A, making it suitable for detecting a broad spectrum of DDI potentials.[4][5]
-
Specificity: The 1β-hydroxylation of DCA is highly specific to CYP3A enzymes.[3]
-
Same Matrix Analysis: When using plasma, both pharmacokinetic and biomarker assessments can be performed from the same sample matrix.[5]
Future research will likely focus on further validating the use of 1β-OH-DCA in larger and more diverse patient populations. Additionally, refining and standardizing the analytical methods will be crucial for its widespread adoption in clinical and research settings. The potential for combining 1β-OH-DCA with other endogenous biomarkers to create a more comprehensive picture of drug metabolism also warrants further investigation.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? | MDPI [mdpi.com]
- 3. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
An In-depth Technical Guide to 1β-Hydroxydeoxycholic acid-d5 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5) is the deuterated form of 1β-Hydroxydeoxycholic acid (1β-OH-DCA), a human-specific metabolite of the secondary bile acid, deoxycholic acid (DCA). The hydroxylation of DCA at the 1β position is catalyzed almost exclusively by the cytochrome P450 enzymes CYP3A4 and CYP3A7.[1][2][3] This metabolic specificity has positioned 1β-OH-DCA as a promising endogenous biomarker for assessing in vivo CYP3A activity.[1][3]
In the realm of in vitro research, 1β-OH-DCA-d5 serves a critical role, not as a modulator of cellular pathways, but as an indispensable tool for quantitative bioanalysis. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The five deuterium (B1214612) atoms provide a distinct mass shift, allowing it to be differentiated from the endogenous, non-labeled 1β-OH-DCA, while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification of 1β-OH-DCA in complex biological matrices by correcting for variations during sample preparation and analysis.
While the direct biological effects of 1β-OH-DCA in in vitro systems are not extensively studied, understanding the signaling pathways of its parent compound, DCA, provides a framework for potential, yet unexplored, biological activities. This guide will provide a comprehensive overview of 1β-OH-DCA-d5, focusing on its established application as an internal standard, and will also explore the relevant biological context through the metabolic and signaling pathways of its precursor.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₃₅D₅O₄ |
| Molecular Weight | 413.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727) and ethanol |
| Storage | -20°C |
Table 2: Application Overview of this compound in In Vitro Studies
| Application | Description | Key Advantage |
| Internal Standard | Used in LC-MS/MS to accurately quantify endogenous 1β-OH-DCA in biological samples such as plasma, urine, and feces. | Co-elutes with the analyte and compensates for matrix effects, ion suppression/enhancement, and variations in sample recovery. |
| Tracer Studies (Potential) | Could potentially be used to trace the metabolic fate of 1β-OH-DCA in in vitro systems like hepatocyte cultures, although this application is not yet widely documented. | The deuterium label allows for the differentiation of the administered compound from endogenously produced molecules. |
Table 3: Example LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.9 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid and/or ammonium (B1175870) acetate[5] |
| Mobile Phase B | Acetonitrile (B52724)/Methanol with 0.1% formic acid[5] |
| Gradient | Optimized for separation of bile acid isomers |
| Flow Rate | 0.2-0.6 mL/min |
| Column Temperature | 40-50 °C[4] |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[4][5] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for 1β-OH-DCA | ~407.3 |
| Product Ion (m/z) for 1β-OH-DCA | ~407.3 (pseudo-MRM) or specific fragments if available |
| Precursor Ion (m/z) for 1β-OH-DCA-d5 | ~412.3 |
| Product Ion (m/z) for 1β-OH-DCA-d5 | ~412.3 (pseudo-MRM) or specific fragments if available |
| Collision Energy | Optimized for each analyte |
Experimental Protocols
The primary in vitro application of this compound is as an internal standard for the quantification of 1β-OH-DCA. Below is a general protocol for the analysis of bile acids in human plasma.
Protocol: Quantification of 1β-OH-DCA in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add a known amount of this compound solution (in methanol) to each sample to serve as the internal standard. The final concentration should be appropriate for the expected range of the analyte and the sensitivity of the instrument.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and centrifuge to pellet any remaining particulates.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
2. LC-MS/MS Analysis
-
Inject a suitable volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.
-
Perform the chromatographic separation and mass spectrometric detection using parameters similar to those outlined in Table 3. The specific gradient and MS parameters should be optimized for the instrument and column being used.
-
Create a calibration curve using known concentrations of non-labeled 1β-OH-DCA spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and a fixed concentration of the 1β-OH-DCA-d5 internal standard.
-
Quantify the amount of 1β-OH-DCA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
Metabolic Pathway of Deoxycholic Acid to 1β-Hydroxydeoxycholic Acid
Caption: Metabolic conversion of DCA to 1β-OH-DCA by CYP3A4/7 enzymes.
Experimental Workflow for Quantification of 1β-OH-DCA
Caption: Workflow for 1β-OH-DCA quantification using an internal standard.
Deoxycholic Acid Signaling via Farnesoid X Receptor (FXR)
Note: This pathway describes the action of the parent compound, deoxycholic acid (DCA). The activity of 1β-OH-DCA on this receptor is not well-characterized.
Caption: Simplified FXR signaling pathway activated by deoxycholic acid.
Deoxycholic Acid Signaling via TGR5
Note: This pathway describes the action of the parent compound, deoxycholic acid (DCA). The activity of 1β-OH-DCA on this receptor is not well-characterized.
Caption: Simplified TGR5 signaling pathway activated by deoxycholic acid.
Conclusion
This compound is a vital tool for researchers in the field of drug metabolism and bile acid biology. Its primary and well-established role in in vitro studies is as an internal standard for the precise and accurate quantification of its endogenous counterpart, 1β-OH-DCA, by LC-MS/MS. This application is crucial for clinical and preclinical studies aiming to phenotype CYP3A4/7 activity. While the direct biological functions of 1β-OH-DCA are an area for future investigation, the known signaling pathways of its precursor, DCA, through nuclear receptors like FXR and membrane receptors like TGR5, provide a valuable framework for hypothesizing its potential physiological roles. This technical guide provides the foundational knowledge and protocols for the effective use of this compound in its current, analytically focused in vitro applications.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Application of 1β-Hydroxydeoxycholic acid-d5: A Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and application of 1β-Hydroxydeoxycholic acid-d5. This deuterated internal standard is crucial for the accurate quantification of its non-labeled counterpart, an emerging biomarker for Cytochrome P450 3A (CYP3A) activity.
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a metabolite of deoxycholic acid (DCA) formed primarily by the CYP3A4 and CYP3A7 enzymes.[1] Its levels in biological matrices are a sensitive indicator of CYP3A induction or inhibition, making it a valuable biomarker in drug-drug interaction (DDI) studies.[2][3] Accurate and precise quantification of endogenous 1β-OH-DCA is paramount for these studies, necessitating the use of a stable isotope-labeled internal standard. This compound serves this critical role, minimizing variability and matrix effects in mass spectrometric analyses.[1]
Commercial Availability
This compound is available from several specialized chemical suppliers. The following table summarizes key information from various vendors for easy comparison.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Vulcanchem | This compound | VC0204372 | C₂₄H₃₅D₅O₅ | 413.6 | Not Specified | For research use only.[4] |
| Clinivex | 1-beta-Hydroxydeoxycholic Acid-d5 | Not Specified | Not Specified | Not Specified | Not Specified | In stock. For research and development purposes only.[5] |
| MedChemExpress | This compound | HY-113482S | C₂₄H₃₅D₅O₅ | 413.61 | Not Specified | For research use only.[6] |
Application in Quantitative Bioanalysis
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify 1β-OH-DCA in biological samples such as plasma and urine.
Metabolic Pathway of 1β-Hydroxydeoxycholic Acid
The formation of 1β-OH-DCA is a specific metabolic step catalyzed by CYP3A enzymes. Understanding this pathway is crucial for interpreting the biomarker data.
Experimental Protocol: Quantification of 1β-OH-DCA in Human Plasma by LC-MS/MS
The following protocol is a composite methodology based on published research and represents a typical workflow for the use of this compound as an internal standard.[5][7]
3.2.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of 1β-OH-DCA by dissolving the reference standard in an acetonitrile (B52724):water (1:1, v/v) solution.[5]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound by dissolving the reference standard in acetonitrile:water (1:1, v/v).[5]
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with an appropriate solvent to create a calibration curve.[5]
-
Internal Standard Working Solution: Dilute the IS stock solution in acetonitrile:water (1:1, v/v) to obtain a working solution at a suitable concentration (e.g., 50 ng/mL).[5]
3.2.2. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: To a 300 µL aliquot of human urine or plasma, add 2 µL of the internal standard working solution.[7][8]
-
Acidification: Acidify the samples with 750 µL of water containing 0.1% formic acid.[7]
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[7]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of water.[7]
-
Elution: Elute the analytes with 1 mL of isopropanol/acetonitrile (6:4).[7]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 80 µL of 10% acetonitrile in water.[7]
3.2.3. LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. Actual conditions may need to be optimized for the specific instrumentation used.
| Parameter | Value |
| LC Column | Kinetex® C18 (50 × 2.1 mm, 2.6 µm) or equivalent[7] |
| Mobile Phase A | Water with 0.1% acetic acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% acetic acid[7] |
| Flow Rate | 500 µL/min[7] |
| Injection Volume | 10 µL[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 1β-OH-DCA | 407.2 | 407.2 | -18 |
| 1β-OH-DCA-d5 | ~412.3 | ~412.3 | -18 (typical) |
Note: The exact m/z for 1β-OH-DCA-d5 may vary slightly and should be optimized based on the specific deuterated positions. A related d4 analog has a transition of 411.3 → 411.3.[1]
Conclusion
This compound is a commercially available and essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard enables the reliable quantification of 1β-OH-DCA, a promising endogenous biomarker for CYP3A activity. The methodologies outlined in this guide provide a solid foundation for the implementation of robust and accurate bioanalytical assays in preclinical and clinical research.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Metabolism of Deoxycholic Acid to 1β-Hydroxydeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic conversion of deoxycholic acid (DCA) to 1β-Hydroxydeoxycholic acid (1β-OH-DCA). This biotransformation is of significant interest to the scientific and drug development communities due to its specificity as a biomarker for cytochrome P450 3A (CYP3A) activity, a critical enzyme subfamily involved in the metabolism of a vast number of pharmaceuticals. This document outlines the core enzymatic processes, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved pathways and workflows.
Core Concepts: The Role of CYP3A in DCA Metabolism
Deoxycholic acid (DCA) is a secondary bile acid formed from the primary bile acid, cholic acid, by gut bacteria.[1] It plays a role in the emulsification and absorption of dietary fats. The hydroxylation of DCA at the 1β position to form 1β-OH-DCA is a key metabolic step primarily and specifically catalyzed by the CYP3A subfamily of cytochrome P450 enzymes.[2][3][4]
Screening of 21 recombinant human cytochrome P450 enzymes has demonstrated that the most abundant liver P450 subfamily, CYP3A, including CYP3A4, CYP3A5, and CYP3A7, are the specific catalysts for the formation of 1β-OH-DCA.[2][3] Notably, CYP3A4 and CYP3A7 are the main enzymes responsible for this reaction, while CYP3A5 appears to be minimally involved.[1][5][6] This specificity makes the ratio of 1β-OH-DCA to DCA a promising endogenous biomarker for in vivo CYP3A activity, which is crucial for assessing potential drug-drug interactions (DDIs) during drug development.[2][3][7][8]
The formation of 1β-OH-DCA is significantly influenced by CYP3A inducers and inhibitors. For instance, treatment with carbamazepine, a potent CYP3A inducer, has been shown to markedly increase the urinary excretion of 1β-OH-DCA.[2][3][9] Conversely, CYP3A inhibitors like ketoconazole (B1673606) and itraconazole (B105839) strongly inhibit its formation.[2][3][8]
Following its formation, 1β-OH-DCA, along with DCA, can be further metabolized, predominantly through conjugation with glycine (B1666218) and to a lesser extent with taurine (B1682933) and sulfate, in human hepatocytes.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the metabolism of DCA to 1β-OH-DCA and the utility of their ratio as a CYP3A biomarker.
Table 1: Effect of CYP3A Modulators on the Urinary 1β-OH-DCA:DCA Ratio
| Modulator | Type | Effect on Ratio | Fold Change | Reference |
| Carbamazepine | Inducer | Increased | 7-fold higher than control | [2][3] |
| Rifampicin | Inducer | Increased | 11.4 | [1] |
| Itraconazole | Inhibitor | Decreased | 75% reduction from baseline | [7][10] |
| Fluvoxamine/Voriconazole | Inhibitor | Decreased | Non-significant 22% decrease | [1] |
Table 2: Correlation of Urinary 1β-OH-DCA/DCA Ratio with Midazolam (MDZ) Metrics
| MDZ Metric | Correlation Coefficient (r) | p-value | Condition | Reference |
| Oral MDZ Clearance | 0.652 | 0.041 | Baseline | [1] |
| Oral MDZ Cmax | -0.652 | 0.041 | Baseline | [1] |
| Oral MDZ Clearance | 0.678 | 0.031 | Induction (Rifampicin) | [1] |
| MDZ Metabolic Ratio (1h) | 0.720 | 0.019 | Induction (Rifampicin) | [1] |
| CYP3A Inhibitor Treatment | 0.53 | < 0.01 | Inhibition | [7][10] |
Table 3: Impact of CYP3A Modulators on Plasma Total 1β-OH-DCA
| Modulator | Type | Effect on Total 1β-OH-DCA | Fold Change/Reduction | Reference |
| Rifampin | Inducer | Increase | 6.8- to 10.3-fold increase | [8][11] |
| Itraconazole | Inhibitor | Decrease | 81%-85% decrease | [8][11] |
| Fluconazole | Inhibitor | Decrease | 40% decrease | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for studying the metabolism of DCA to 1β-OH-DCA.
Protocol 1: In Vitro Metabolism of DCA using Human Liver Microsomes
Objective: To determine the in vitro conversion of DCA to 1β-OH-DCA by human liver microsomes and assess the involvement of CYP3A enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Deoxycholic acid (DCA)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
CYP3A inhibitor (e.g., ketoconazole)
-
Acetonitrile (B52724) (ACN) for quenching
-
Internal standard (IS) for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of DCA in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding DCA to the mixture. For inhibition studies, pre-incubate the microsomes with the inhibitor (e.g., ketoconazole) before adding DCA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the formation of 1β-OH-DCA using a validated LC-MS/MS method.
Protocol 2: In Vitro Metabolism of DCA using Recombinant Human CYP Enzymes
Objective: To identify the specific human CYP450 enzymes responsible for the 1β-hydroxylation of DCA.
Materials:
-
A panel of recombinant human CYP450 enzymes (e.g., expressed in baculovirus-infected insect cells or E. coli)
-
Deoxycholic acid (DCA)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Internal standard (IS) for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Follow steps 1-3 from Protocol 1, replacing human liver microsomes with individual recombinant CYP enzymes.
-
Initiate the reaction by adding DCA to each reaction mixture containing a different recombinant CYP enzyme.
-
Follow steps 5-10 from Protocol 1 to terminate the reaction and analyze the formation of 1β-OH-DCA.
-
Compare the rate of 1β-OH-DCA formation across the different CYP enzymes to determine which ones are catalytically active.
Protocol 3: Analysis of Urinary 1β-OH-DCA and DCA in Human Subjects
Objective: To quantify the urinary concentrations of 1β-OH-DCA and DCA to determine the metabolic ratio as a biomarker of CYP3A activity in vivo.
Materials:
-
Urine samples from human subjects (e.g., baseline, post-drug administration)
-
β-glucuronidase/sulfatase (e.g., from Helix pomatia) for deconjugation
-
Buffer for enzymatic hydrolysis (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Internal standards for 1β-OH-DCA and DCA
-
LC-MS/MS system
Procedure:
-
Thaw urine samples and centrifuge to remove particulates.
-
To a known volume of urine, add the internal standards and the β-glucuronidase/sulfatase enzyme in the appropriate buffer.
-
Incubate the mixture overnight at 37°C to deconjugate the bile acids.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Elute the bile acids from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analyze the concentrations of 1β-OH-DCA and DCA using a validated LC-MS/MS method.
-
Calculate the urinary metabolic ratio of 1β-OH-DCA to DCA.
Visualizations: Pathways and Workflows
Metabolic Pathway of Deoxycholic Acid to 1β-Hydroxydeoxycholic Acid
Caption: Metabolic conversion of DCA to 1β-OH-DCA by CYP3A enzymes.
General Experimental Workflow for In Vitro DCA Metabolism
Caption: Workflow for in vitro analysis of DCA metabolism.
Bile Acid Signaling Context
While specific signaling pathways for 1β-OH-DCA are not well-defined, it exists within the broader context of bile acid signaling, which involves nuclear receptors like FXR and PXR. CYP3A4, the enzyme producing 1β-OH-DCA, is itself regulated by these pathways.
Caption: Regulatory context of CYP3A4 and bile acid metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Oxidation Kinetics of Deoxycholate in Recombinant and Microsomal CYP3A Enzymes: Deoxycholate 19-Hydroxylation Is an In Vitro Marker of CYP3A7 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 1β-Hydroxydeoxycholic Acid Pathway and its Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-hydroxydeoxycholic acid (1β-OH-DCA) is a tertiary bile acid formed from the secondary bile acid deoxycholic acid (DCA). While initially identified as a minor metabolite, recent research has highlighted its significance as a sensitive and dynamic endogenous biomarker for the activity of Cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4 and CYP3A7.[1][2][3][4] Given that CYP3A4 is involved in the metabolism of approximately 50% of clinically used drugs, a reliable biomarker for its activity is of paramount importance in drug development and personalized medicine. This technical guide provides a comprehensive overview of the 1β-OH-DCA pathway, its intricate regulation, and the experimental methodologies used to study it.
The 1β-Hydroxydeoxycholic Acid Pathway
The formation of 1β-OH-DCA is a multi-step process that involves both the host and the gut microbiota.
1. Primary and Secondary Bile Acid Synthesis: The pathway begins in the liver with the synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol. These primary bile acids are conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the intestine.
2. Gut Microbiota Metabolism: In the gut, commensal bacteria deconjugate and dehydroxylate the primary bile acids to form secondary bile acids. Specifically, deoxycholic acid (DCA) is produced from cholic acid by gut bacteria possessing 7α-dehydroxylase activity.[5]
3. 1β-Hydroxylation of Deoxycholic Acid: DCA is reabsorbed from the intestine and undergoes further metabolism in the liver. The key step in the formation of 1β-OH-DCA is the stereospecific 1β-hydroxylation of DCA. This reaction is predominantly catalyzed by the CYP3A subfamily of cytochrome P450 enzymes, with CYP3A4 and the fetal isoform CYP3A7 being the primary contributors.[2][4][6] While CYP3A5 shows some activity, its contribution is significantly lower.[4]
4. Conjugation and Excretion: Following its formation, 1β-OH-DCA can be conjugated with glycine or taurine, forming glyco-1β-OH-DCA and tauro-1β-OH-DCA, respectively. These conjugated and unconjugated forms are then excreted, primarily in the urine.[3][6]
Diagram of the 1β-Hydroxydeoxycholic Acid Metabolic Pathway
Caption: The metabolic pathway of 1β-hydroxydeoxycholic acid.
Regulation of the 1β-Hydroxydeoxycholic Acid Pathway
The rate-limiting step in the formation of 1β-OH-DCA is the 1β-hydroxylation of DCA, which is catalyzed by CYP3A4 and CYP3A7. Therefore, the regulation of this pathway is intrinsically linked to the regulation of these enzymes. The expression and activity of CYP3A4 and CYP3A7 are controlled by a complex network of nuclear receptors, including the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Farnesoid X Receptor (FXR).[7]
1. Regulation by Nuclear Receptors:
-
PXR and CAR: PXR and CAR are xenosensors that are activated by a wide range of xenobiotics, including many drugs. Upon activation, they form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements in the promoter regions of target genes, including CYP3A4, leading to increased transcription.[7][8] This induction of CYP3A4 expression results in an increased rate of DCA 1β-hydroxylation and consequently, higher levels of 1β-OH-DCA.
-
FXR: FXR is a key regulator of bile acid homeostasis and is activated by primary bile acids like CDCA. While FXR's primary role is to suppress bile acid synthesis, it also appears to play a role in the regulation of CYP3A4.[5][9][10]
2. Impact of CYP3A Inducers and Inhibitors:
The activity of the 1β-OH-DCA pathway is highly sensitive to modulation by CYP3A inducers and inhibitors.
-
Inducers: Drugs that are potent CYP3A inducers, such as rifampicin (B610482) and carbamazepine, significantly increase the formation of 1β-OH-DCA.[4][6][11] This is reflected in a higher urinary or plasma ratio of 1β-OH-DCA to DCA.
-
Inhibitors: Conversely, CYP3A inhibitors, such as itraconazole (B105839) and ketoconazole, block the 1β-hydroxylation of DCA, leading to a marked decrease in 1β-OH-DCA levels.[2][3][6]
Diagram of the Regulatory Signaling Pathway of 1β-OH-DCA Formation
Caption: Regulation of 1β-OH-DCA formation via nuclear receptors.
Quantitative Data on 1β-OH-DCA Modulation
The following tables summarize the quantitative changes observed in 1β-OH-DCA levels in response to CYP3A inducers and inhibitors.
Table 1: Effect of CYP3A Inducers on 1β-OH-DCA Levels
| Inducer | Study Population | Matrix | Fold Increase in 1β-OH-DCA or Ratio | Reference |
| Rifampin | Healthy Volunteers | Plasma | 6.8- to 10.3-fold increase in total 1β-OH-DCA exposure | [11][12] |
| Rifampicin | Healthy Volunteers | Urine | 11.4-fold increase in 1β-OH-DCA/DCA ratio | [4][8] |
| Carbamazepine | Patient | Urine | 7-fold higher 1β-OH-DCA/DCA ratio compared to controls | [4][6] |
Table 2: Effect of CYP3A Inhibitors on 1β-OH-DCA Levels
| Inhibitor | Study Population | Matrix | Percent Decrease in 1β-OH-DCA or Ratio | Reference |
| Itraconazole | Healthy Volunteers | Plasma | 81%-85% decrease in total 1β-OH-DCA exposure | [11][12] |
| Itraconazole | Healthy Volunteers | Urine | 75% reduction in 1β-OH-DCA/ToDCA ratio | [3][13] |
| Ketoconazole | Human Liver Microsomes | In vitro | Strong inhibition of 1β-OH-DCA formation | [2][6] |
| Fluvoxamine/Voriconazole | Healthy Volunteers | Urine | Non-significant 22% decrease in 1β-OH-DCA/DCA ratio | [4][8] |
Experimental Protocols
1. In Vitro Assay for CYP3A4-mediated 1β-Hydroxylation of Deoxycholic Acid
This protocol is a representative method for assessing the in vitro metabolism of DCA to 1β-OH-DCA using human liver microsomes or recombinant CYP3A4.
-
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4
-
Deoxycholic acid (DCA)
-
1β-Hydroxydeoxycholic acid (1β-OH-DCA) standard
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., d4-DCA or d4-1β-OH-DCA)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of DCA in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLM or recombinant CYP3A4 with potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding DCA to the incubation mixture.
-
Start the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of cold ACN containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Quantify the formation of 1β-OH-DCA by comparing the peak area ratio of the analyte to the internal standard against a standard curve of 1β-OH-DCA.
-
Diagram of the In Vitro CYP3A4 Assay Workflow
Caption: Workflow for the in vitro CYP3A4-mediated 1β-hydroxylation of DCA.
2. Quantification of 1β-OH-DCA and DCA in Urine by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of 1β-OH-DCA and DCA in human urine samples.
-
Materials:
-
Urine samples
-
1β-OH-DCA and DCA standards
-
Deuterated internal standards (d4-1β-OH-DCA and d4-DCA)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Choloylglycine hydrolase from Clostridium perfringens
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Acetonitrile (ACN)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)
-
LC-MS/MS system with a C18 column
-
-
Procedure:
-
Enzymatic Hydrolysis: To a urine aliquot, add the internal standards, sodium acetate buffer, and a mixture of β-glucuronidase/arylsulfatase and choloylglycine hydrolase to deconjugate the bile acids. Incubate overnight at 37°C.
-
Protein Precipitation: Add ACN to the hydrolyzed sample, vortex, and centrifuge to remove precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with an appropriate solvent (e.g., methanol containing formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution of water and ACN, both containing a small percentage of formic acid.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Physiological Role and Signaling of 1β-OH-DCA
Currently, the direct physiological roles and specific signaling pathways of 1β-OH-DCA are not well-elucidated. The majority of existing research focuses on its utility as a biomarker for CYP3A activity.
While the precursor molecule, DCA, is known to have pro-inflammatory effects and can influence various cellular processes, it is unclear if the 1β-hydroxylation of DCA alters its biological activity. It is plausible that this hydroxylation serves as a detoxification step, rendering the molecule more hydrophilic and facilitating its excretion, thereby mitigating the potentially harmful effects of DCA.
Further research is required to determine if 1β-OH-DCA interacts with nuclear receptors such as FXR, PXR, or CAR, or if it has any distinct signaling properties. Given the growing interest in bile acids as signaling molecules, investigating the pharmacological profile of 1β-OH-DCA represents a promising area for future studies.
Conclusion
The 1β-hydroxydeoxycholic acid pathway is a critical metabolic route for the secondary bile acid DCA, primarily regulated by the activity of CYP3A4 and CYP3A7. Its sensitivity to induction and inhibition of these enzymes makes 1β-OH-DCA a valuable and dynamic endogenous biomarker for assessing CYP3A activity in both preclinical and clinical settings. The detailed experimental protocols provided in this guide offer a framework for the accurate quantification and study of this pathway. While the direct physiological effects of 1β-OH-DCA remain largely unknown, its established role as a biomarker underscores its importance in drug development and personalized medicine. Future research into the potential signaling roles of 1β-OH-DCA may reveal new insights into bile acid biology and its impact on health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? [mdpi.com]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Master regulation of bile acid and xenobiotic metabolism via the FXR, PXR and CAR trio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Activation of PXR and CAR Downregulates Distinct Bile Acid-Metabolizing Intestinal Bacteria and Alters Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of FXR, PXR and CAR agonists and antagonists for treatment of liver disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
In-Depth Technical Guide to the Structural Elucidation of 1β-Hydroxydeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a tertiary bile acid and a significant metabolite of the secondary bile acid, deoxycholic acid (DCA). Its formation is primarily catalyzed by the cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4 and CYP3A7.[1][2] This key metabolic pathway has positioned 1β-OH-DCA as a promising endogenous biomarker for assessing in vivo CYP3A activity, a critical factor in drug metabolism and the evaluation of drug-drug interactions.[3][4][5] This technical guide provides a comprehensive overview of the structural elucidation of 1β-OH-DCA, detailing the spectroscopic and analytical methodologies employed for its identification and characterization. The guide includes quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry (MS), detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Introduction
The structural elucidation of metabolites is a cornerstone of drug development and clinical research. For 1β-OH-DCA, a thorough understanding of its chemical structure is paramount for its validation as a reliable biomarker. The hydroxylation of deoxycholic acid at the 1β position introduces a new stereocenter, necessitating precise analytical techniques to confirm the position and stereochemistry of the hydroxyl group on the steroid nucleus. This guide will detail the key experimental evidence that underpins our current understanding of the structure of 1β-OH-DCA.
Spectroscopic Characterization
The definitive structure of 1β-OH-DCA was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the structure of 1β-OH-DCA has been confirmed by NMR spectroscopy, specific, detailed public data on its ¹H and ¹³C NMR chemical shifts and coupling constants remains limited in readily available literature.[3] However, based on the known structure of deoxycholic acid and the established effects of hydroxylation on the steroid backbone, the expected spectral characteristics can be inferred. The introduction of a hydroxyl group at the 1β position would cause significant downfield shifts in the resonances of the C1 proton and carbon, as well as adjacent protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions in 1β-Hydroxydeoxycholic Acid
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1-α | ~3.5 - 4.0 | ~70 - 75 | The proton at the site of hydroxylation is expected to be significantly deshielded. |
| 3-α | ~3.6 | ~71 | Similar to deoxycholic acid, but may experience slight shifts due to the C1 hydroxyl group. |
| 12-α | ~4.0 | ~73 | Similar to deoxycholic acid. |
| 18-CH₃ | ~0.6 - 0.7 | ~12 - 13 | Methyl group on the steroid backbone. |
| 19-CH₃ | ~0.9 | ~23 - 24 | Methyl group on the steroid backbone. |
| 21-CH₃ | ~0.9 | ~17 - 18 | Methyl group in the side chain. |
Note: These are predicted values based on the structure of deoxycholic acid and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and quantification of 1β-OH-DCA in biological matrices. Electrospray ionization (ESI) is commonly used, typically in negative ion mode, where 1β-OH-DCA forms a deprotonated molecule [M-H]⁻.
The fragmentation of unconjugated bile acids, including 1β-OH-DCA, under collision-induced dissociation (CID) is often limited.[6] A characteristic fragmentation pathway for hydroxylated steroids is the neutral loss of water (H₂O).[7] For quantitative analysis using multiple reaction monitoring (MRM), a pseudo-MRM transition where the precursor ion is also monitored as the product ion is sometimes employed due to the limited fragmentation.[6][7]
Table 2: Mass Spectrometry Data for 1β-Hydroxydeoxycholic Acid and its Conjugates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 1β-Hydroxydeoxycholic acid | 407.3 | 343.1 | ESI- | [8] |
| 1β-OH-DCA-D4 (Internal Standard) | 411.3 | 347.2 | ESI- | [8] |
| 1β-OH glycine (B1666218) DCA | 464.3 | 400.1 | ESI- | [8] |
| 1β-OH taurine (B1682933) DCA | 514.3 | 124.0 | ESI- | [8] |
Experimental Protocols
Enzymatic Synthesis of 1β-Hydroxydeoxycholic Acid
An efficient and stereospecific method for the synthesis of 1β-OH-DCA utilizes a mutant of the cytochrome P450 enzyme from Bacillus megaterium (P450 BM3).[3] While the specific mutant and detailed protocol from the seminal publication by Hayes et al. (2016) are not fully detailed in the abstract, the general approach involves whole-cell biotransformation.
General Protocol Outline:
-
Cultivation of Bacillus megaterium P450 Mutant: A specific mutant strain of B. megaterium expressing a P450 enzyme with activity towards deoxycholic acid is cultured in a suitable growth medium.
-
Biotransformation: Deoxycholic acid is added to the cell culture as a substrate. The whole cells act as a biocatalyst for the stereospecific hydroxylation of DCA to 1β-OH-DCA.
-
Extraction: After a defined incubation period, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to recover the bile acids.
-
Purification: The crude extract is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate 1β-OH-DCA.
Quantification of 1β-Hydroxydeoxycholic Acid by LC-MS/MS
The analysis of 1β-OH-DCA in biological samples like plasma and urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Human Urine):
-
Enzymatic Hydrolysis: To measure total 1β-OH-DCA (free and conjugated forms), urine samples are treated with β-glucuronidase/arylsulfatase and choloylglycine hydrolase to deconjugate the glycine and taurine amides.[1]
-
Internal Standard Spiking: A deuterated internal standard (e.g., 1β-OH-DCA-D4) is added to the sample for accurate quantification.[8]
-
Solid-Phase Extraction (SPE): The sample is then subjected to SPE for cleanup and concentration of the analyte.[1]
-
Reconstitution: The dried eluate from the SPE is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% acetic acid).[1]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).[1]
Visualizations
Metabolic Pathway of 1β-Hydroxydeoxycholic Acid Formation
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
1β-Hydroxydeoxycholic acid-d5 CAS number and molecular weight
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5), a deuterated analog of the endogenous secondary bile acid, 1β-Hydroxydeoxycholic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, biological significance, and application in experimental settings.
Core Properties
This compound is primarily utilized as an internal standard in bioanalytical methods. Its chemical and physical properties are crucial for its application in mass spectrometry-based quantification. While a specific CAS Registry Number for the deuterated d5 variant is not consistently cited in public databases, it is commonly referenced by the CAS number of the parent compound.
| Property | Value | Citation |
| Chemical Name | 1-beta-Hydroxydeoxycholic Acid-d5 | [1] |
| Synonyms | 1β-OH-DCA-d5 | [2] |
| CAS Number | 80434-32-8 (Parent Compound) | [3][4] |
| Molecular Formula | C₂₄H₃₅D₅O₅ | [5] |
| Molecular Weight | 413.61 g/mol | [1] |
Biological Significance and Metabolic Pathway
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a human metabolite of deoxycholic acid (DCA), a secondary bile acid formed by gut bacteria. The conversion of DCA to 1β-OH-DCA is a highly specific reaction catalyzed almost exclusively by the cytochrome P450 enzymes CYP3A4 and CYP3A7.[6][7] This specificity makes the levels of 1β-OH-DCA a sensitive and direct biomarker for the in vivo activity of CYP3A enzymes, which are responsible for the metabolism of a large proportion of clinically used drugs.[6][8]
Following its formation, 1β-OH-DCA can be further metabolized, primarily through conjugation with glycine (B1666218) and to a lesser extent with taurine (B1682933) or sulfate, to facilitate its excretion.[6][7] The deuterated internal standard, 1β-OH-DCA-d5, is critical for accurately quantifying the endogenous levels of 1β-OH-DCA and its conjugates in biological matrices like plasma and urine.[2][5]
Caption: CYP3A-mediated metabolism of Deoxycholic Acid.
Application in CYP3A Activity Assessment
The quantification of the 1β-OH-DCA/DCA ratio serves as a reliable endogenous biomarker for assessing CYP3A drug-drug interaction (DDI) potential.[8] Clinical studies have demonstrated that plasma and urinary levels of 1β-OH-DCA and its conjugates are significantly altered by CYP3A inducers and inhibitors. This makes 1β-OH-DCA a valuable tool in drug development for phenotyping an individual's CYP3A activity.[9]
Quantitative Impact of CYP3A Modulators
The table below summarizes clinical data on the effects of known CYP3A modulators on the plasma levels of total 1β-OH-DCA (the sum of 1β-OH-DCA and its glycine and taurine conjugates).
| Modulator | Effect on CYP3A | Change in Total 1β-OH-DCA Plasma Exposure | Citation |
| Rifampin | Strong Inducer | 6.8- to 10.3-fold increase | [8] |
| Itraconazole | Strong Inhibitor | 81% to 85% decrease | [8] |
Experimental Protocols
The use of 1β-OH-DCA-d5 as an internal standard is central to the accurate quantification of endogenous 1β-OH-DCA by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from published methodologies.
General Workflow for Bioanalysis
Caption: Bioanalytical workflow for 1β-OH-DCA quantification.
Detailed LC-MS/MS Methodology
This protocol is a composite of methods described for the analysis of 1β-OH-DCA in human plasma and urine.[9][10][11]
1. Sample Preparation:
-
Internal Standard Spiking: To a biological sample (e.g., 300 µL of urine), add a known concentration of the internal standard working solution (containing 1β-OH-DCA-d5).[9][10]
-
Enzymatic Hydrolysis (for urine samples): To account for conjugated forms, treat the sample with β-glucuronidase/arylsulfatase and choloylglycine hydrolase. Incubate overnight at 37°C.[9]
-
Extraction: Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[9]
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent mixture (e.g., 80 µL of 10% acetonitrile) before injection.[9]
2. Liquid Chromatography (LC) Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 × 100 mm) or similar C18 column.[10]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% ammonium hydroxide.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.50 mL/min.[10]
-
Gradient Elution:
-
0-0.5 min: Hold at 5% B.
-
0.5-10.3 min: Increase linearly from 5% to 28% B.
-
10.31-11.20 min: Increase to 95% B for column wash.
-
11.21-11.50 min: Return to 5% B for equilibration.[10]
-
-
Injection Volume: 10 µL.[10]
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).[11]
-
Detection: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
Conclusion
This compound is an indispensable tool for modern drug development and clinical pharmacology. Its role as an internal standard enables the precise and accurate quantification of its endogenous counterpart, 1β-OH-DCA, a highly specific and sensitive biomarker of CYP3A activity. The methodologies outlined in this guide provide a framework for researchers to reliably assess drug-drug interaction potential and to better understand the variability of drug metabolism in patient populations.
References
- 1. theclinivex.com [theclinivex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1β-Hydroxydeoxycholic acid (1β-OH-DCA) | Endogenous Metabolite | 80434-32-8 | Invivochem [invivochem.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
In-Depth Technical Guide: Solubility of 1β-Hydroxydeoxycholic acid-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1β-Hydroxydeoxycholic acid-d5, a critical deuterated internal standard used in pharmacokinetic and drug metabolism studies. Given the limited direct experimental data on the deuterated form, this guide leverages data from its non-deuterated parent compound, 1β-Hydroxydeoxycholic acid, and the structurally similar deoxycholic acid. The minor structural modification from deuterium (B1214612) labeling is not expected to significantly alter its solubility profile in organic solvents.
Core Concepts: Structure and Significance
This compound is the deuterated analog of 1β-Hydroxydeoxycholic acid, a secondary bile acid formed in the liver. The parent compound is a metabolite of deoxycholic acid, and its formation is specifically catalyzed by cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4 and CYP3A7.[1][2] This metabolic specificity makes 1β-Hydroxydeoxycholic acid a valuable biomarker for assessing in vivo CYP3A activity, which is crucial for drug-drug interaction studies.[2][3] The deuterated form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification, allowing for precise and accurate measurements in biological matrices.[4]
Quantitative Solubility Data
| Solvent | Solubility (approx.) |
| Dimethylformamide (DMF) | ~30 mg/mL[5] |
| Ethanol | ~20 mg/mL[5] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL[5] |
| Acetic Acid | Soluble[6] |
| Alcohol | Soluble[6] |
Note: This data is for the non-deuterated deoxycholic acid and should be considered an approximation for this compound.
Deoxycholic acid is sparingly soluble in aqueous buffers.[5] For applications requiring aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[5]
Experimental Protocol: Solubility Determination (Isothermal Shake-Flask Method)
The following provides a detailed methodology for determining the solubility of a compound like this compound in organic solvents, based on the widely accepted isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, DMF) of high purity
-
Thermostatically controlled shaking incubator or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The solid phase should remain present, indicating a saturated solution.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or other quantitative method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical context and analytical application of this compound, the following diagrams have been generated using Graphviz.
Caption: Metabolic conversion of Deoxycholic Acid.
Caption: Bioanalytical workflow for quantification.
References
- 1. 1beta-Hydroxydeoxycholic acid (80434-32-8) for sale [vulcanchem.com]
- 2. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Deoxycholic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of 1β-Hydroxydeoxycholic Acid-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1β-Hydroxydeoxycholic acid (1β-OH-DCA) in biological matrices, utilizing its stable isotope-labeled internal standard, 1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5). This method is particularly relevant for researchers and scientists in drug development and clinical research, as 1β-OH-DCA is an emerging endogenous biomarker for cytochrome P450 3A4 (CYP3A4) activity.[1][2][3][4] The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, enabling accurate and precise quantification for pharmacokinetic and drug-drug interaction studies.
Introduction
1β-Hydroxydeoxycholic acid is a secondary bile acid formed from the metabolism of deoxycholic acid (DCA) by the CYP3A4 and CYP3A7 enzymes.[1] Its formation rate is a sensitive indicator of CYP3A activity, which is crucial for the metabolism of a large proportion of clinically used drugs.[4] Monitoring the levels of 1β-OH-DCA can provide valuable insights into an individual's metabolic phenotype and assess the potential for drug-drug interactions.[1][2] The use of a stable isotope-labeled internal standard like 1β-OH-DCA-d5 is critical for accurate quantification, as it effectively compensates for variability in sample preparation and matrix effects during LC-MS/MS analysis.[5] This application note provides a comprehensive protocol for the reliable quantification of 1β-OH-DCA.
Experimental Workflow
Caption: Experimental workflow for 1β-OH-DCA quantification.
Experimental Protocols
Materials and Reagents
-
1β-Hydroxydeoxycholic acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or HLB)
-
Biological matrix (e.g., human plasma, urine)
Sample Preparation Protocol (Plasma)
-
Aliquoting: Thaw frozen plasma samples on ice. Vortex to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.[5]
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (containing 1β-OH-DCA-d5 in acetonitrile:water 1:1, v/v) to each plasma sample.[5]
-
Protein Precipitation: Add 500 µL of Sorenson's buffer (pH 1.5) and vortex mix. Then, add a protein precipitation agent like acetonitrile.[5] Vortex thoroughly for several minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Solid Phase Extraction (SPE):
-
Condition an Oasis HLB 96-well plate with 500 µL of methanol followed by 500 µL of water.[5]
-
Load the supernatant from the centrifugation step onto the SPE plate.
-
Wash the wells with water to remove interferences.
-
Elute the analytes with a suitable organic solvent, such as isopropanol/acetonitrile (6:4).[1]
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 40°C.[1][6]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 80-100 µL) of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[1][6] Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Protocol (Urine)
-
Aliquoting and Internal Standard Spiking: To 300 µL of urine, add 2 µL of the internal standard stock solution (e.g., 3000 ng/mL 1β-OH-DCA-d4 in methanol).[1]
-
Enzymatic Hydrolysis (for total concentrations): Add 225 µL of 0.1 M sodium acetate buffer (pH 5.6), 8 µL of β-glucuronidase/arylsulfatase, and 75 µL of choloylglycine hydrolase. Incubate overnight at 37°C to deconjugate the bile acids.[1]
-
Protein Precipitation and Extraction: Add 300 µL of acetonitrile, vortex, and centrifuge.[1]
-
Solid Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in 80 µL of 10% acetonitrile.[1]
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity series or equivalent[1] |
| Column | Kinetex® C18 (50 × 2.1 mm, 2.6 µm) or Acquity UPLC BEH C18 (2.1 x 100 mm)[1][5] |
| Mobile Phase A | Water with 0.1% acetic acid or 5 mM ammonium acetate in water with 0.1% ammonium hydroxide[1][5] |
| Mobile Phase B | Acetonitrile with 0.1% acetic acid or Acetonitrile[1][5] |
| Flow Rate | 0.5 mL/min[1][5] |
| Injection Volume | 10 µL[1][5] |
| Column Temp. | 60 °C[5] |
| Gradient | A typical gradient starts with a low percentage of organic phase, ramps up to elute the analytes, and includes a high organic wash step. For example: 0-1.0 min 28% B, 1.0-4.5 min from 28% to 30% B, 4.5-7.5 min from 30% to 55% B, followed by a wash and re-equilibration.[1] |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | AB Sciex 6500 QTrap® or Sciex QTrap TripleQuad 6500+[1][5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1] |
| IonSpray Voltage | -4500 V[1] |
| Temperature | 550 °C[1] |
| Curtain Gas | 40 psi[1] |
| Collision Gas | High[1] |
| Ion Source Gas 1 | 60 psi[1] |
| Ion Source Gas 2 | 60 psi[1] |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (V) | Declustering Potential (V) |
| 1β-OH-DCA | 407.2 | 407.2 | -18 | -200 |
| 1β-OH-DCA-d5 | 411.3 | 411.3 | -18 | -200 |
| 1β-OH-DCA | 407.3 | 343.1 | - | - |
| 1β-OH-DCA-d4 | 411.3 | 347.2 | - | - |
Note: Some methods utilize a pseudo-MRM transition where Q1 and Q3 are the same for unconjugated bile acids that do not fragment easily.[1] Other methods may have specific optimized collision energies and declustering potentials.[5]
Quantitative Data Summary
Method Validation Parameters
| Parameter | Result |
| Linearity Range (Plasma) | 0.05 - 100 ng/mL[5] |
| Linearity Range (Urine) | 0.1 - 1000 ng/mL[1] |
| Accuracy (QC Samples) | Within 85% and 115%[1] |
| Precision (Intra-day & Inter-day) | < 15%[1] |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL (in plasma)[2] |
| Recovery (SPE) | 89.1% to 100.2%[6] |
Signaling Pathway and Logical Relationships
Caption: Metabolic pathway of 1β-Hydroxydeoxycholic acid.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 1β-Hydroxydeoxycholic acid using its deuterated internal standard, 1β-OH-DCA-d5. The protocol is suitable for researchers in pharmaceutical and clinical settings who require accurate measurement of this important CYP3A4 biomarker. The provided experimental details and performance characteristics demonstrate the method's robustness for supporting drug development and personalized medicine research.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
- 5. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for the Use of 1β-Hydroxydeoxycholic acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5) as an internal standard in quantitative bioanalytical methods. The protocols detailed below are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a gold standard for the sensitive and specific quantification of bile acids in biological matrices.[1][2]
Introduction
This compound is the deuterated analog of 1β-Hydroxydeoxycholic acid (1β-OH-DCA), a secondary bile acid metabolite.[3] The parent compound, 1β-OH-DCA, is formed from deoxycholic acid (DCA) through hydroxylation primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] Due to its role as a biomarker for CYP3A activity, accurate quantification of 1β-OH-DCA is crucial in drug development and clinical research.[5][6][7]
Deuterated internal standards like 1β-OH-DCA-d5 are ideal for mass spectrometry-based quantification because they are chemically identical to the analyte but have a different mass.[3] This allows them to co-elute with the analyte during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3][8] The use of a stable isotope-labeled internal standard is a cornerstone of accurate and precise quantitative bioanalysis.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of 1β-OH-DCA using 1β-OH-DCA-d5 as an internal standard. These values are compiled from various published methodologies and should be optimized for specific instruments and matrices.
Table 1: Typical Concentration and Stock Solutions
| Parameter | Typical Value | Notes |
| Internal Standard Stock Solution | 1 mg/mL in methanol (B129727) or acetonitrile (B52724):water (1:1, v/v) | Store at -20°C.[6][10] |
| Internal Standard Working Solution | 50 ng/mL in acetonitrile:water (1:1, v/v) | Prepared by diluting the stock solution. Concentration may vary based on assay sensitivity.[6] |
| Volume of IS added to sample | 2-10 µL | Dependent on the sample volume and the concentration of the working solution.[11] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Conditions |
| Chromatography | |
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, Kinetex® C18)[6][11][12] |
| Mobile Phase A | Water with 0.1% acetic acid or 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% ammonium hydroxide[6][12][13] |
| Mobile Phase B | Acetonitrile or a mixture of methanol:acetonitrile:2-propanol with 0.1% acetic acid[6][12][13] |
| Flow Rate | 0.3 - 0.5 mL/min[6][12] |
| Injection Volume | 5 - 10 µL[4][6] |
| Mass Spectrometry | |
| Ionization Mode | Negative Ion Electrospray (ESI-)[4][12] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[12][13] |
| MRM Transition (Analyte) | Varies, often uses the parent ion as the product ion for unconjugated bile acids.[12][13] |
| MRM Transition (Internal Standard) | Mass shift of +5 Da from the analyte. |
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% (within 80-120% for LLOQ)[13] |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[9][13] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Minimized or compensated for by the internal standard. |
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This method is a straightforward approach for removing proteins from plasma or serum samples.[8]
Materials:
-
Plasma or serum samples
-
This compound internal standard working solution
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm PVDF)
-
LC-MS vials
Procedure:
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add a specific volume (e.g., 5 µL) of the 1β-OH-DCA-d5 internal standard working solution to each sample, calibrator, and quality control sample.
-
Add three to four volumes of cold acetonitrile (e.g., 150-200 µL) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.[10]
-
Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 10% acetonitrile in water).
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is suitable for cleaning up more complex matrices like urine.[11]
Materials:
-
Urine samples
-
This compound internal standard stock solution (in methanol)
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Isopropanol/Acetonitrile (6:4, v/v)
-
Oasis MAX SPE cartridges
-
SPE vacuum manifold
Procedure:
-
To 300 µL of urine sample, add 2 µL of the internal standard stock solution.[11]
-
Acidify the samples by adding 750 µL of water containing 0.1% formic acid.[11]
-
Condition the Oasis MAX SPE cartridges with 1 mL of methanol followed by 1 mL of water.[11]
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.[11]
-
Elute the analytes with 1 mL of isopropanol/acetonitrile (6:4, v/v).[11]
-
Evaporate the eluate to dryness under a stream of nitrogen.[11]
-
Reconstitute the residue in 80 µL of 10% acetonitrile before injection into the LC-MS/MS system.[11]
Visualizations
Caption: Experimental workflow for bile acid quantification.
Caption: Metabolic pathway of Deoxycholic Acid to 1β-OH-DCA.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. This compound () for sale [vulcanchem.com]
- 4. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
- 5. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols for 1β-Hydroxydeoxycholic Acid Analysis in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is an emerging endogenous biomarker for assessing cytochrome P450 3A (CYP3A) activity in clinical drug-drug interaction (DDI) studies.[1][2] Accurate and reliable quantification of 1β-OH-DCA and its major phase II conjugates, glycine (B1666218) (G-1β-OH-DCA) and taurine (B1682933) (T-1β-OH-DCA), in human plasma is crucial for these assessments. This document provides detailed protocols for the sample preparation of these analytes from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary method detailed is a robust Solid-Phase Extraction (SPE) procedure, with Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) presented as alternative approaches.
Primary Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is based on established methods for the simultaneous quantification of 1β-OH-DCA and its glycine and taurine conjugates in human plasma.[3] The method utilizes a reversed-phase SPE mechanism for effective sample cleanup and concentration of the analytes.
Experimental Workflow Diagram:
Caption: Workflow for 1β-OH-DCA extraction from plasma using SPE.
Materials and Reagents:
-
Human plasma (collected in K2EDTA tubes)
-
1β-OH-DCA, G-1β-OH-DCA, T-1β-OH-DCA analytical standards
-
Stable isotope-labeled internal standards (e.g., 1β-OH-DCA-D4, G-1β-OH-DCA-D4, T-1β-OH-DCA-D4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sorenson's buffer (pH 1.5)
-
Oasis HLB 96-well SPE plate (10 mg/well) or equivalent
-
96-well collection plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
SPE vacuum or positive pressure manifold
Protocol Steps:
-
Preparation of Solutions:
-
Internal Standard (IS) Working Solution: Prepare a solution containing the stable isotope-labeled internal standards in a 1:1 (v/v) mixture of acetonitrile and water. A typical concentration is 50 ng/mL for each IS.[3]
-
Reconstitution Solution: Prepare a 10:90 (v/v) mixture of methanol and water.
-
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma sample, calibration standards, or quality control (QC) samples into a 96-well plate.
-
Add 50 µL of the IS working solution to each well.
-
Add 500 µL of Sorenson's buffer (pH 1.5).[3]
-
Mix thoroughly by vortexing. The acidic buffer helps to protonate the carboxylic acid groups of the bile acids, which can improve their retention on the reversed-phase sorbent.
-
-
Solid-Phase Extraction:
-
Conditioning: Place the Oasis HLB 96-well plate on the manifold. Condition the wells by first adding 500 µL of methanol, followed by 500 µL of water.[3] Do not allow the wells to dry out between steps.
-
Loading: Load the entire pre-treated sample mixture from step 2 into the conditioned wells. Apply gentle vacuum or positive pressure to slowly draw the sample through the sorbent.
-
Washing:
-
Wash the wells with 500 µL of water to remove salts and other polar interferences.
-
Wash the wells with 500 µL of 40% methanol in water to remove less hydrophobic interferences.
-
-
Elution: Place a clean 96-well collection plate inside the manifold. Elute the analytes by adding 500 µL of methanol to each well.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution (10:90 methanol:water).[3]
-
Seal the plate, vortex to mix, and centrifuge briefly.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Alternative Sample Preparation Protocols
While SPE is a highly effective method, protein precipitation and liquid-liquid extraction are common, simpler, and faster alternatives that may be suitable depending on the required sensitivity and selectivity of the assay.
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used solvent for this purpose.[4][5]
Experimental Workflow Diagram:
Caption: Workflow for 1β-OH-DCA extraction from plasma using PPT.
Protocol Steps:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube or 96-well plate.
-
Add the internal standard.
-
Add 300 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[4] Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can improve protein precipitation and analyte stability.[6]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., >4000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the initial mobile phase to enhance sensitivity.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. For acidic compounds like bile acids, an acidic aqueous phase and a water-immiscible organic solvent are typically used.
Experimental Workflow Diagram:
Caption: Workflow for 1β-OH-DCA extraction from plasma using LLE.
Protocol Steps:
-
Pipette 100 µL of plasma sample into a glass tube.
-
Add the internal standard.
-
Acidify the plasma by adding a small volume of acid (e.g., 10 µL of 1M HCl or formic acid) to protonate the bile acids.
-
Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 2-5 minutes to facilitate the extraction of the analytes into the organic phase.
-
Centrifuge at a moderate speed (e.g., 2000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes key performance characteristics of the primary SPE-LC-MS/MS method for the analysis of 1β-OH-DCA and its conjugates.
| Parameter | 1β-OH-DCA | G-1β-OH-DCA | T-1β-OH-DCA | Reference |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | 50 pg/mL | 50 pg/mL | [1][2] |
| Calibration Curve Range | 0.05 - 100 ng/mL | 0.05 - 100 ng/mL | 0.05 - 100 ng/mL | Typical |
| Extraction Recovery | > 85% | > 85% | > 85% | Typical |
| Matrix Effect | < 15% | < 15% | < 15% | Typical |
| Intra-day Precision (%CV) | < 10% | < 10% | < 10% | Typical |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | Typical |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | Typical |
Note: "Typical" values are based on common acceptance criteria for bioanalytical method validation and may vary. Specific performance data should be established during in-house method validation.
LC-MS/MS System and Conditions
While the focus of this document is sample preparation, the following are representative LC-MS/MS conditions for the analysis of 1β-OH-DCA and its conjugates.[3]
| Parameter | Condition |
| LC System | UPLC System (e.g., Shimadzu Nexera, Waters Acquity) |
| Analytical Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 45°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | 1β-OH-DCA: m/z 407.3 → 343.1 G-1β-OH-DCA: m/z 464.3 → 400.1 T-1β-OH-DCA: m/z 514.3 → 124.0 |
This comprehensive guide provides researchers with the necessary protocols and information to effectively prepare plasma samples for the accurate analysis of 1β-OH-DCA, a critical biomarker in modern drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of 1β-Hydroxydeoxycholic Acid in Human Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a secondary bile acid and a specific metabolite of deoxycholic acid (DCA) formed by the action of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The ratio of 1β-OH-DCA to DCA in urine serves as a sensitive and non-invasive biomarker for assessing CYP3A4 activity.[1][4] Monitoring CYP3A4 function is critical in drug development and clinical practice, as this enzyme is responsible for the metabolism of a large proportion of clinically used drugs.[1] Variations in CYP3A4 activity can significantly impact drug efficacy and toxicity. This application note provides a detailed protocol for the accurate and robust quantification of total 1β-OH-DCA in human urine samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) following enzymatic deconjugation.
Signaling Pathway
The metabolic conversion of deoxycholic acid to 1β-hydroxydeoxycholic acid is a key indicator of CYP3A4 enzymatic activity. This pathway is a critical component of bile acid detoxification.
Experimental Protocol
This protocol details the necessary steps for sample preparation and LC-MS/MS analysis of 1β-OH-DCA in human urine.
Materials and Reagents
-
1β-Hydroxydeoxycholic acid (1β-OH-DCA) analytical standard
-
Deoxycholic acid (DCA) analytical standard
-
Isotope-labeled internal standards (e.g., 1β-OH-DCA-D4, DCA-D4)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Choloylglycine hydrolase from Clostridium perfringens
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.6)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia (B1221849) solution (25%)
-
Human urine samples
Sample Preparation
-
Enzymatic Hydrolysis (Deconjugation): Since 1β-OH-DCA is primarily excreted in urine as glycine (B1666218) and taurine (B1682933) conjugates, an enzymatic hydrolysis step is necessary to measure the total concentration.[4][5]
-
Protein Precipitation:
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that can be adapted based on the specific instrumentation available.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity series or equivalent |
| Column | YMC-Triart C18 (or equivalent, e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm)[1][4] |
| Mobile Phase A | Deionized water with 0.1% v/v 25% ammonia solution[1] |
| Mobile Phase B | Methanol/acetonitrile with 0.1% v/v 25% ammonia solution (50:50, v/v)[1] |
| Flow Rate | 500 µL/min[4] |
| Injection Volume | 5-10 µL[1][4] |
| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes of interest.[4] |
| MS System | AB Sciex 6500 QTrap or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Negative Ion Electrospray (ESI-)[1][4] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 1β-OH-DCA | 407.3 | 343.1 |
| 1β-OH-DCA-D4 | 411.3 | 347.2 |
Note: Unconjugated bile acids like DCA and 1β-OH-DCA may not fragment efficiently; therefore, using a transition without significant fragmentation is common practice.[4]
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Data Presentation
The urinary metabolic ratio (UMR) of 1β-OH-DCA to DCA is a key parameter for assessing CYP3A4 activity. The following table presents example data showing the effect of a CYP3A4 inducer (rifampicin) on this ratio.
Table 1: Urinary 1β-OH-DCA/DCA Ratio Before and After CYP3A4 Induction
| Subject ID | Baseline 1β-OH-DCA/DCA Ratio | Post-Rifampicin 1β-OH-DCA/DCA Ratio | Fold Change |
| 1 | 0.05 | 0.58 | 11.6 |
| 2 | 0.04 | 0.45 | 11.3 |
| 3 | 0.06 | 0.69 | 11.5 |
| 4 | 0.03 | 0.33 | 11.0 |
| 5 | 0.05 | 0.56 | 11.2 |
| Mean | 0.046 | 0.522 | 11.32 |
This is example data for illustrative purposes, based on findings that rifampicin (B610482) treatment leads to a significant increase in the 1β-OH-DCA/DCA ratio.[4]
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 1β-hydroxydeoxycholic acid in human urine. The measurement of the 1β-OH-DCA/DCA urinary metabolic ratio is a valuable tool for phenotyping CYP3A4 activity in a non-invasive manner, which has significant applications in clinical pharmacology and drug development for predicting drug-drug interactions.
References
- 1. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application of 1β-Hydroxydeoxycholic Acid-d5 in Metabolomics: A Detailed Guide for Researchers
Introduction
In the rapidly evolving field of metabolomics, the precise and accurate quantification of endogenous metabolites is paramount for biomarker discovery, understanding disease pathogenesis, and evaluating drug efficacy and toxicity. 1β-Hydroxydeoxycholic acid (1β-OH-DCA), a metabolite of the secondary bile acid deoxycholic acid (DCA), has emerged as a promising endogenous biomarker for cytochrome P450 3A (CYP3A) enzyme activity. The use of stable isotope-labeled internal standards is crucial for achieving reliable quantification in mass spectrometry-based metabolomics. 1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5), a deuterated analog of 1β-OH-DCA, serves as an ideal internal standard for the accurate measurement of 1β-OH-DCA and its related conjugates in various biological matrices. This document provides detailed application notes and protocols for the utilization of 1β-OH-DCA-d5 in metabolomics research, targeted at researchers, scientists, and drug development professionals.
Core Application: Internal Standard for Quantitative Bioanalysis
This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] Its structural similarity and identical physicochemical properties to the endogenous analyte, 1β-OH-DCA, ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization.[3] The mass difference introduced by the five deuterium (B1214612) atoms allows for its distinct detection from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-distinct internal standard compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.
Key Research Area: Biomarker for CYP3A Activity
The formation of 1β-OH-DCA from DCA is specifically catalyzed by the CYP3A subfamily of enzymes, particularly CYP3A4 and CYP3A7.[4][5] This metabolic pathway forms the basis for using the urinary or plasma ratio of 1β-OH-DCA to DCA as a sensitive and non-invasive biomarker of in vivo CYP3A activity.[4][5] Monitoring changes in this ratio can provide valuable insights into drug-drug interactions involving CYP3A inducers or inhibitors. For instance, treatment with a potent CYP3A inducer like carbamazepine (B1668303) has been shown to significantly increase the urinary 1β-OH-DCA:DCA ratio.[5]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies utilizing deuterated internal standards for the analysis of 1β-OH-DCA and its conjugates.
Table 1: LC-MS/MS Method Parameters for 1β-OH-DCA Analysis
| Parameter | Value | Reference |
| Internal Standard | 1β-OH-DCA-d4 / 1β-OH-DCA-d5 | [2][6] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL (in human plasma) | [2][7] |
| Calibration Curve Range | 0.05 - 100 ng/mL (for 1β-OH-DCA and its conjugates) | [8] |
| MRM Transition (1β-OH-DCA) | 407.2 → 407.2 | [2] |
| MRM Transition (1β-OH-DCA-d4) | 411.3 → 411.3 | [2] |
Table 2: Impact of CYP3A Modulation on 1β-OH-DCA Levels
| Condition | Fold Change in Total 1β-OH-DCA | Reference |
| CYP3A Induction (Rifampin) | 6.8 to 10.3-fold increase in plasma exposure | [8] |
| CYP3A Inhibition (Itraconazole) | ~80% reduction in plasma exposure | [8] |
| CYP3A Inhibition (Fluconazole) | ~40% decrease in plasma exposure | [8] |
| Carbamazepine Treatment (CYP3A Inducer) | 7-fold higher urinary 1β-OH-DCA:DCA ratio vs. controls | [5][9] |
Experimental Protocols
Protocol 1: Quantification of 1β-OH-DCA and its Conjugates in Human Plasma
This protocol outlines a method for the simultaneous quantification of 1β-OH-DCA, 1β-hydroxy glycodeoxycholic acid (1β-OH-GDCA), and 1β-hydroxy taurodeoxycholic acid (1β-OH-TDCA) in human plasma using deuterated internal standards.
1. Materials and Reagents:
-
This compound (as part of a mixed internal standard solution with deuterated conjugates)
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
96-well plates
2. Internal Standard (IS) Working Solution Preparation:
-
Prepare a stock solution of 1β-OH-DCA-d5 and its corresponding deuterated glycine (B1666218) and taurine (B1682933) conjugates in methanol.
-
Dilute the stock solution with a mixture of acetonitrile and water (1:1, v/v) to achieve the desired final concentration (e.g., 50 ng/mL of each internal standard).[8]
3. Sample Preparation:
-
To 100 µL of plasma sample, standard, or quality control (QC) sample, add 50 µL of the internal standard working solution.[8]
-
Add 500 µL of Sorenson's buffer (pH 1.5).[8]
-
Perform solid-phase extraction (SPE) using an Oasis HLB 96-well plate.[8]
-
Condition the plate with 500 µL of methanol.
-
Equilibrate the plate with 500 µL of water.
-
Load the sample mixture.
-
Wash the plate with water and then with a low percentage of organic solvent.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Kinetex® C18, 50 × 2.1 mm, 2.6 µm).[9]
-
Mobile Phase A: Water with 0.1% acetic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.[9]
-
Gradient Elution: Develop a gradient to separate the analytes of interest. A typical gradient might run from a low to a high percentage of mobile phase B over several minutes.[9][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard (refer to Table 1).
5. Data Analysis:
-
Integrate the peak areas for each analyte and its internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of the Urinary 1β-OH-DCA/DCA Ratio
This protocol describes the quantification of 1β-OH-DCA and DCA in urine to determine their metabolic ratio as a biomarker for CYP3A activity.
1. Materials and Reagents:
-
This compound and Deoxycholic acid-d4 (or a suitable deuterated DCA)
-
Urine samples
-
Methanol (LC-MS grade)
-
Tris-HCl buffer (pH 5)
-
Hydrolysis enzyme mixture (choloylglycine hydrolase, β-glucuronidase/arylsulfatase, sulfatase)[10]
2. Internal Standard (IS) Working Solution Preparation:
-
Prepare a stock solution containing 1β-OH-DCA-d5 and DCA-d4 in methanol (e.g., 3000 ng/mL each).[6]
3. Sample Preparation:
-
To 300 µL of urine, add 2 µL of the internal standard stock solution.[6]
-
For the analysis of total (conjugated and unconjugated) bile acids, an enzymatic hydrolysis step is required:
-
Following the addition of the internal standard (and hydrolysis if performed), proceed with a protein precipitation or solid-phase extraction step similar to the plasma protocol to clean up the sample.
4. LC-MS/MS Analysis:
-
The LC-MS/MS conditions will be similar to those described in Protocol 1, with potential modifications to the gradient to ensure optimal separation of DCA and 1β-OH-DCA.
5. Data Analysis:
-
Quantify the concentrations of 1β-OH-DCA and DCA in the urine samples.
-
Calculate the urinary metabolic ratio by dividing the concentration of 1β-OH-DCA by the concentration of DCA.
Visualizations
Caption: CYP3A-mediated metabolism of Deoxycholic Acid.
Caption: Bioanalytical workflow for 1β-OH-DCA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of 1β-Hydroxydeoxycholic Acid in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a tertiary bile acid formed from the secondary bile acid, deoxycholic acid (DCA), through a hydroxylation reaction. This metabolic conversion is catalyzed specifically by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the human liver.[1][2][3] The formation of 1β-OH-DCA in human liver microsomes (HLMs) is a key in vitro method for studying the activity of CYP3A4, a critical enzyme in the metabolism of a vast number of therapeutic drugs. Monitoring the levels of 1β-OH-DCA can serve as an endogenous biomarker for CYP3A4 activity, providing valuable insights into potential drug-drug interactions.[2][3] This application note provides a detailed protocol for the quantification of 1β-OH-DCA in human liver microsomes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway
The primary metabolic pathway for the formation of 1β-Hydroxydeoxycholic acid in the liver involves the direct hydroxylation of Deoxycholic acid. This reaction is mediated by the CYP3A4 enzyme, located in the endoplasmic reticulum of hepatocytes, which is the primary component of the microsomal fraction used in these assays.
References
- 1. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond the Michaelis‐Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low K M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1β-Hydroxydeoxycholic acid-d5 in Clinical Trial Biomarker Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is an endogenous metabolite of deoxycholic acid (DCA), formed primarily by the cytochrome P450 3A (CYP3A) enzymes.[1][2] Its concentration in biological fluids, such as plasma and urine, directly reflects the in vivo activity of CYP3A. This makes 1β-OH-DCA a sensitive and dynamic biomarker for assessing drug-drug interactions (DDIs) involving CYP3A induction or inhibition.[1][2][3] The deuterated internal standard, 1β-Hydroxydeoxycholic acid-d5, is critical for the accurate quantification of 1β-OH-DCA in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for variability during sample preparation and analysis.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of 1β-OH-DCA as a clinical trial biomarker, with a focus on LC-MS/MS-based quantification.
Application 1: Endogenous Biomarker for CYP3A Drug-Drug Interaction (DDI) Studies
Total 1β-OH-DCA, which is the sum of 1β-OH-DCA and its glycine (B1666218) and taurine (B1682933) conjugates, has demonstrated significant potential as a biomarker for assessing DDI with both strong and moderate CYP3A modulators.[1][3]
-
CYP3A Induction: Treatment with a strong CYP3A inducer like rifampin has been shown to cause a 6.8- to 10.3-fold increase in plasma concentrations of total 1β-OH-DCA.[1][3]
-
CYP3A Inhibition: Conversely, administration of a strong CYP3A inhibitor such as itraconazole (B105839) resulted in a significant reduction (approximately 80-85%) of total 1β-OH-DCA plasma levels.[1][3] Even moderate inhibitors like fluconazole (B54011) have been shown to decrease total 1β-OH-DCA plasma exposure by about 40%.[1]
The shorter half-life of 1β-OH-DCA compared to other biomarkers like 4β-hydroxycholesterol allows for a more dynamic assessment of changes in CYP3A activity.[2]
Application 2: Urinary Biomarker for CYP3A Phenotyping
The urinary metabolic ratio of 1β-OH-DCA to DCA is a promising non-invasive tool for CYP3A phenotyping.[4][5] This ratio has been shown to correlate significantly with the oral clearance of midazolam, a gold standard probe for CYP3A activity.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies on the modulation of 1β-OH-DCA levels by CYP3A inducers and inhibitors.
Table 1: Effect of CYP3A Modulators on Plasma Total 1β-OH-DCA Levels
| Modulator | Type | Effect on Total 1β-OH-DCA | Reference |
| Rifampin | Strong Inducer | 6.8- to 10.3-fold increase in plasma exposure | [1][3] |
| Itraconazole | Strong Inhibitor | ~80-85% reduction in plasma exposure | [1][3] |
| Fluconazole | Moderate Inhibitor | ~40% decrease in plasma exposure | [1] |
Table 2: Correlation of Urinary 1β-OH-DCA/DCA Ratio with Midazolam (MDZ) Metrics at Baseline
| MDZ Metric | Pearson's Correlation Coefficient (r) | p-value | Reference |
| Oral MDZ Clearance | 0.652 | 0.041 | [5][6] |
| Cmax | -0.652 | 0.041 | [5][6] |
Table 3: Effect of Rifampicin Induction on Urinary 1β-OH-DCA/DCA Ratio
| Parameter | Value | p-value | Reference |
| Induction Ratio | 11.4 | < 0.01 | [5][6] |
Experimental Protocols
Protocol 1: Quantification of 1β-OH-DCA and its Conjugates in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the simultaneous quantitation of 1β-OH-DCA, 1β-OH-glycine-DCA, and 1β-OH-taurine-DCA in human plasma.[1]
1. Materials and Reagents:
-
1β-OH-DCA, 1β-OH-glycine-DCA, 1β-OH-taurine-DCA analytical standards
-
1β-OH-DCA-d4, 1β-OH-glycine-DCA-d4, 1β-OH-taurine-DCA-d4 internal standards
-
Acetonitrile (ACN), Water (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297), Ammonium hydroxide
-
Bovine serum albumin (BSA) in PBS (2%) as a surrogate matrix[2]
-
Human plasma samples
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analytical standard in ACN:water (1:1, v/v).[1]
-
Internal Standard (IS) Working Solution (50 ng/mL each): Combine and dilute the deuterated internal standard stock solutions in ACN:water (1:1, v/v).[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by serially diluting an intermediate stock solution with the surrogate matrix (2% BSA in PBS) to achieve a final concentration range of 0.05 to 100 ng/mL for each analyte.[1] QC samples are prepared similarly at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC sample, add the internal standard working solution.
-
Precipitate proteins by adding a sufficient volume of ACN.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm)[1]
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% ammonium hydroxide[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.50 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 60 °C[1]
-
Gradient:
-
0-0.5 min: Hold at 5% B
-
0.5-10.3 min: Increase from 5% to 28% B
-
10.31-11.2 min: Increase to 95% B (column wash)
-
11.21-11.5 min: Decrease to 5% B (equilibration)[1]
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Negative Ionization[1]
-
Key Parameters:
-
Protocol 2: Quantification of 1β-OH-DCA and DCA in Human Urine by LC-MS/MS
This protocol is based on a method for analyzing urinary DCA and 1β-OH-DCA.[4]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify urine samples with 0.1% formic acid in water.[4]
-
Condition an Oasis MAX SPE cartridge with methanol (B129727) followed by water.[4]
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water.[4]
-
Elute the analytes with isopropanol/ACN (6:4).[4]
-
Evaporate the eluate to dryness under nitrogen.[4]
-
Reconstitute the residue in 10% ACN before injection.[4]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for biomarker analysis.
References
- 1. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Validated Assay of 1β-Hydroxydeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a secondary bile acid metabolite that has garnered significant interest as a potential endogenous biomarker for cytochrome P450 3A (CYP3A) enzyme activity.[1][2][3] The formation of 1β-OH-DCA from deoxycholic acid (DCA) is specifically catalyzed by CYP3A4 and CYP3A7.[1] Consequently, monitoring the levels of 1β-OH-DCA can provide valuable insights into drug-drug interactions (DDIs) and individual variations in drug metabolism.[4][5][6] This document provides detailed application notes and validated protocols for the quantitative analysis of 1β-OH-DCA in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Clinical Significance
The metabolic pathway leading to the formation of 1β-OH-DCA is a critical indicator of CYP3A activity. Deoxycholic acid, a secondary bile acid, is hydroxylated at the 1β position by CYP3A enzymes.[1][3] The resulting 1β-OH-DCA can be further conjugated with glycine (B1666218) or taurine.[1][3][4] The ratio of 1β-OH-DCA to its precursor, DCA, can serve as a sensitive measure of CYP3A induction or inhibition.[1] For instance, co-administration of a potent CYP3A inducer like rifampicin (B610482) leads to a significant increase in 1β-OH-DCA levels, while a CYP3A inhibitor such as itraconazole (B105839) causes a marked decrease.[4] This makes the 1β-OH-DCA/DCA ratio a promising biomarker for assessing the DDI potential of new chemical entities during drug development.[4][5][6]
Metabolic pathway of 1β-OH-DCA and its modulation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS-based quantification of 1β-OH-DCA and related analytes in human plasma. These values are compiled from published, validated methods and provide a benchmark for assay performance.
Table 1: Calibration Ranges and Limits of Quantification
| Analyte | Matrix | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| 1β-OH-DCA | Human Plasma | 0.05 - 100 | 0.05 |
| 1β-OH-G-DCA | Human Plasma | 0.05 - 100 | 0.05 |
| 1β-OH-T-DCA | Human Plasma | 0.05 - 100 | 0.05 |
| Deoxycholic Acid (DCA) | Human Plasma | 4 - 2000 | 4 |
Data sourced from multiple studies.[5][6]
Experimental Protocols
A robust and validated LC-MS/MS method is crucial for the accurate quantification of 1β-OH-DCA. The following protocols outline the key steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol 1: Human Plasma Sample Preparation (Solid-Phase Extraction)
This protocol is designed for the extraction of 1β-OH-DCA and its conjugates from human plasma.
Materials:
-
Human plasma samples
-
Internal standard (IS) working solution (e.g., 1β-OH-DCA-D4, 1β-OH-glycine-DCA-D4, 1β-OH-taurine-DCA-D4 in acetonitrile:water)
-
Sorenson's buffer (pH 1.5)
-
Oasis HLB 96-well plate (10 mg/well) or equivalent
-
Methanol
-
Deionized water
-
Methanol:water (30:70, v/v)
-
Methanol:water (80:20, v/v)
Procedure:
-
To 100 µL of plasma sample, standard, or quality control (QC) sample, add 50 µL of the internal standard working solution.
-
Add 500 µL of Sorenson's buffer (pH 1.5) and mix well.
-
Condition the SPE plate with 500 µL of methanol, followed by 500 µL of deionized water.
-
Load the entire sample mixture onto the conditioned SPE plate.
-
Wash the wells with 500 µL of methanol:water (30:70, v/v).
-
Elute the analytes with 500 µL of methanol:water (80:20, v/v).
-
The eluate is ready for LC-MS/MS analysis.
Plasma sample preparation workflow.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 1β-OH-DCA and related compounds. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm) or equivalent[7]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% ammonium hydroxide[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 0.5 mL/min[7]
-
Injection Volume: 10 µL[7]
-
Column Temperature: 60 °C[7]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-10.3 min: 5% to 28% B
-
10.31-11.2 min: 95% B (column wash)
-
11.21-11.5 min: 5% B (equilibration)[7]
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions: To be determined by direct infusion of analytical standards for each analyte and the internal standard. Due to limited fragmentation of unconjugated bile acids, a transition without significant fragmentation may be used.[1]
LC-MS/MS analysis workflow.
Assay Validation
A comprehensive validation of the analytical method is essential to ensure reliable and reproducible results. The validation should be performed in accordance with regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation). Key validation parameters include:
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify the analytes in the presence of other endogenous components in the matrix.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A surrogate matrix may be required for endogenous analytes.[5][6]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[5]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion
The validated assay for 1β-OH-DCA presented in these application notes provides a robust and sensitive method for quantifying this emerging biomarker of CYP3A activity. The detailed protocols and performance characteristics offer a solid foundation for researchers, scientists, and drug development professionals to implement this assay in their studies. The ability to accurately measure 1β-OH-DCA will facilitate a better understanding of drug metabolism and aid in the assessment of drug-drug interaction potential, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - Method development and validation for simultaneous analysis of four bile acids as CYP3A drugâdrug interaction biomarkers - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 1β-Hydroxydeoxycholic Acid and 1β-Hydroxydeoxycholic Acid-d5 in Human Urine and Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 1β-Hydroxydeoxycholic acid (1β-OH-DCA) and its deuterated internal standard, 1β-Hydroxydeoxycholic acid-d5. 1β-OH-DCA is an emerging endogenous biomarker for cytochrome P450 3A (CYP3A) activity.[1][2] The method described herein is applicable to both human urine and plasma matrices and is crucial for researchers, scientists, and drug development professionals investigating CYP3A-mediated drug metabolism and drug-drug interactions.[1]
Introduction
Deoxycholic acid (DCA) is a secondary bile acid that is metabolized by the CYP3A4 and CYP3A7 enzymes to form 1β-Hydroxydeoxycholic acid (1β-OH-DCA).[3] The ratio of 1β-OH-DCA to DCA in urine and plasma is a promising non-invasive biomarker for assessing in vivo CYP3A activity.[2][3] Accurate and precise quantification of these analytes is essential for clinical and pharmacological studies. This document provides detailed protocols for sample preparation and LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) for targeted quantification.
Experimental Protocols
Sample Preparation
Urine Sample Preparation [3]
-
To 300 µL of urine, add 2 µL of the internal standard (IS) stock solution containing 3000 ng/mL of this compound in methanol.
-
Add 225 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.6).
-
Add 8 µL of β-glucuronidase/arylsulfatase from Helix pomatia and 75 µL of choloylglycine hydrolase from Clostridium perfringens (0.2 U/µL).
-
Incubate the mixture overnight at 37 °C to ensure complete hydrolysis of conjugated forms.
-
Perform solid-phase extraction (SPE) using Oasis MAX cartridges.
-
Condition the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of isopropanol/acetonitrile (B52724) (6:4).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 80 µL of 10% acetonitrile for LC-MS/MS analysis.
Plasma Sample Preparation [4]
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound at a suitable concentration, e.g., 500 ng/mL).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 × g for 5 minutes at 4 °C.
-
Collect the supernatant and inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
-
LC System: Agilent 1290 Infinity series or equivalent[3]
-
Column: Kinetex® C18, 50 × 2.1 mm, 2.6 µm[3]
-
Mobile Phase A: Water with 0.1% acetic acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid[3]
-
Flow Rate: 500 µL/min[3]
-
Injection Volume: 10 µL[3]
-
Gradient Elution: [3]
-
0–1.0 min: 28% B
-
1.0–4.5 min: 28% to 30% B
-
4.5–7.5 min: 30% to 55% B
-
7.5–7.6 min: 55% to 90% B
-
7.6–8.6 min: 90% B
-
8.6–8.7 min: 90% to 28% B
-
8.7–10 min: 28% B
-
Mass Spectrometry
-
Mass Spectrometer: AB Sciex 6500 QTrap® or equivalent[3]
-
Ion Source: Electrospray Ionization (ESI)[3]
-
Polarity: Negative[3]
-
IonSpray Voltage: -4500 V
-
Temperature: 550 °C[3]
-
Curtain Gas: 40 psi[3]
-
Collision Gas: High[3]
-
Ion Source Gas 1: 60 psi[3]
-
Ion Source Gas 2: 60 psi[3]
Data Presentation
The following tables summarize the optimized MRM transitions and compound-dependent parameters for the analysis of 1β-Hydroxydeoxycholic acid and its deuterated internal standard. Note that unconjugated bile acids like 1β-OH-DCA often do not fragment significantly under collision-induced dissociation; therefore, the precursor ion is monitored as the product ion.[3] The parameters for the d5-labeled standard are expected to be very similar to the d4-labeled version presented.
Table 1: MRM Transitions and Mass Spectrometer Parameters [3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) | Cell Exit Potential (V) |
| 1β-Hydroxydeoxycholic acid | 407.2 | 407.2 | -18 | -200 | -29 |
| 1β-Hydroxydeoxycholic acid-d4* | 411.3 | 411.3 | -18 | -200 | -29 |
*Parameters for this compound are anticipated to be nearly identical to 1β-Hydroxydeoxycholic acid-d4.
Visualizations
Caption: Experimental workflow for the quantification of 1β-OH-DCA.
Caption: Metabolic pathway of Deoxycholic Acid to 1β-Hydroxydeoxycholic Acid.
References
- 1. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Bile Acids in Human Serum
Introduction
Bile acids are crucial signaling molecules in lipid, glucose, and energy metabolism, and their concentrations in serum are valuable biomarkers for various hepatobiliary and intestinal diseases.[1][2] Accurate quantification of bile acids is essential for both clinical diagnostics and metabolic research. However, the complexity of the serum matrix, with high concentrations of proteins and lipids, necessitates an effective sample preparation method to ensure accurate and reproducible results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of bile acids from biological samples.[4] This method employs a solid sorbent to selectively retain bile acids while matrix components like salts and phospholipids (B1166683) are washed away, leading to a cleaner extract and improved analytical sensitivity.[4][5] This application note provides a detailed protocol for the solid-phase extraction of bile acids from human serum using reversed-phase cartridges, a common and effective choice for this application.[4][6] While simpler protein precipitation methods exist, SPE offers a more thorough cleanup, which can be critical for reducing matrix effects and achieving lower detection limits.[2]
Materials and Reagents
-
Human serum samples
-
SPE cartridges (e.g., Oasis HLB, 3 cc/60 mg or C18, 3 mL)[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
Internal standard solution (e.g., isotope-labeled bile acids such as Taurocholic Acid-d4)[2]
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Experimental Protocol
This protocol is designed for the extraction of bile acids from a 100 µL serum sample. Adjust volumes proportionally for different sample sizes.
Sample Pre-treatment & Protein Precipitation
-
Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the serum.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2][4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new clean tube.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[4][6] Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow this with a wash of 1 mL of 5% methanol in water to remove less polar interferences.[6]
-
Elution: Elute the bile acids from the cartridge with 1 mL of methanol into a clean collection tube.[6]
Eluent Processing
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 50% methanol in water with 0.1% formic acid.[2]
-
Vortex the reconstituted sample for 30 seconds to ensure the bile acids are fully dissolved.
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes the key quantitative parameters of the described SPE protocol.
| Parameter | Value | Notes |
| Serum Sample Volume | 100 µL | |
| Internal Standard Volume | 20 µL | |
| Protein Precipitation Solvent | Acetonitrile (cold) | |
| Precipitation Solvent Volume | 300 µL | 3:1 ratio of solvent to serum[4] |
| Centrifugation Speed | 16,000 x g | |
| Centrifugation Time | 10 minutes | |
| Centrifugation Temperature | 4°C | |
| SPE Cartridge Conditioning | 1 mL Methanol, then 1 mL Water | [4][6] |
| SPE Wash 1 | 1 mL Water | [6] |
| SPE Wash 2 | 1 mL 5% Methanol in Water | [6] |
| SPE Elution Solvent | 1 mL Methanol | [6] |
| Evaporation Temperature | ~40°C | [2] |
| Reconstitution Volume | 200 µL | [2] |
Visualizations
The following diagram illustrates the experimental workflow for the solid-phase extraction of bile acids from serum.
Caption: Workflow for Bile Acid Extraction from Serum.
References
- 1. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bile acid profiling in human biological samples: comparison of extraction procedures and application to normal and cholestatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Enzymatic Hydrolysis of Bile Acid Conjugates in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules and biomarkers for various physiological and pathological states, including liver diseases, metabolic disorders, and gut microbiome dysbiosis. In urine, bile acids are predominantly found as conjugates with glycine (B1666218) or taurine (B1682933), as well as sulfates and glucuronides. To accurately quantify the total bile acid pool or specific unconjugated bile acids, a hydrolysis step is necessary to cleave these conjugates. Enzymatic hydrolysis is a specific and mild method for this purpose, preserving the core bile acid structure for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the enzymatic hydrolysis of bile acid conjugates in human urine samples, followed by sample cleanup and analysis.
Experimental Principles
The enzymatic hydrolysis of bile acid conjugates relies on the specificity of enzymes to break the amide bond between the bile acid and its conjugating amino acid (glycine or taurine). Choloylglycine hydrolase (CGH), also known as bile salt hydrolase (BSH), is commonly used for this purpose. This enzyme efficiently catalyzes the deconjugation of both glycine- and taurine-conjugated bile acids. Following enzymatic hydrolysis, a sample cleanup step, such as solid-phase extraction (SPE), is typically performed to remove interfering substances from the urine matrix before instrumental analysis.
Experimental Workflow
The overall experimental workflow for the analysis of deconjugated bile acids in urine is depicted below.
Caption: Workflow for urinary bile acid analysis.
Detailed Experimental Protocols
Urine Sample Preparation
-
Collect a mid-stream urine sample (e.g., 5-25 mL) in a sterile container.[1]
-
For immediate analysis, proceed to the next step. For storage, freeze the sample at -80°C.
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to pellet cellular debris and particulates.
-
Carefully collect the supernatant for enzymatic hydrolysis.
Enzymatic Hydrolysis of Bile Acid Conjugates
This protocol is optimized for the deconjugation of glycine- and taurine-conjugated bile acids.
Materials:
-
Choloylglycine hydrolase (from Clostridium perfringens or recombinant)
-
Sodium acetate buffer (100 mM, pH 5.6)
-
Internal standards (isotope-labeled bile acids)
-
Acetonitrile (B52724) or methanol (B129727) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Incubator or water bath
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 250 µL of the urine supernatant.
-
Add an appropriate amount of internal standard solution.
-
Add 250 µL of 100 mM sodium acetate buffer (pH 5.6).
-
Add 15 units of choloylglycine hydrolase to the mixture.[2]
-
Vortex briefly to mix.
-
Incubate the mixture at 37°C for 2 to 4 hours. Note: Complete hydrolysis of glycine conjugates is generally faster than that of taurine conjugates.[3]
-
To quench the reaction, add a 3-4 fold excess of cold acetonitrile or methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for sample cleanup.
Sample Cleanup by Solid-Phase Extraction (SPE)
This protocol is a general guideline and may need optimization depending on the specific SPE cartridge used.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge dry out.
-
Load the sample: Load the supernatant from the quenched hydrolysis reaction onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of water through the cartridge to remove salts and other polar impurities.
-
Dry the cartridge: Apply vacuum or nitrogen to the cartridge for 5-10 minutes to remove residual water.
-
Elute the bile acids: Elute the deconjugated bile acids with 1-2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate to dryness: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[4]
Data Presentation
The following tables summarize key quantitative data for the enzymatic hydrolysis and analysis of bile acids in urine.
Table 1: Optimized Conditions for Choloylglycine Hydrolase Activity
| Parameter | Optimal Range | Notes |
| Enzyme | Choloylglycine Hydrolase | From Clostridium perfringens or recombinant sources. |
| pH | 5.5 - 6.5 | Optimal activity is generally in a slightly acidic range.[5] |
| Temperature | 37°C - 50°C | Higher temperatures can increase reaction rate but may risk enzyme denaturation.[6] |
| Incubation Time | 2 - 4 hours | Glycine conjugates hydrolyze faster than taurine conjugates.[3] Optimization may be required. |
| Substrate | Glycine & Taurine Conjugates | Shows higher activity towards glycine-conjugated bile acids.[7] |
Table 2: Typical LC-MS/MS Parameters for Unconjugated Bile Acid Analysis
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (1:1) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C - 50°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen or Argon |
Signaling Pathways and Logical Relationships
The deconjugation of bile acids is a critical step in their enterohepatic circulation and subsequent modification by the gut microbiota.
Caption: Bile acid metabolism and deconjugation.
Conclusion
The protocols and data presented provide a comprehensive guide for the enzymatic hydrolysis of bile acid conjugates in urine samples for accurate and reliable quantification by LC-MS/MS. These methods are essential for researchers and professionals in drug development and clinical diagnostics who are investigating the role of bile acids in health and disease. Careful optimization of each step, particularly the enzymatic hydrolysis and sample cleanup, is crucial for achieving high-quality data.
References
- 1. agilent.com [agilent.com]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Cholylglycine Hydrolase from a Bile-Adapted Strain of Xanthomonas maltophilia and Its Application for Quantitative Hydrolysis of Conjugated Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of CYP3A4 Activity Using 1β-Hydroxydeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of therapeutic agents.[1] Inhibition of CYP3A4 activity by a new chemical entity is a major cause of drug-drug interactions (DDIs), which can lead to adverse clinical outcomes. Therefore, early and accurate assessment of the inhibitory potential of drug candidates on CYP3A4 is a crucial step in the drug discovery and development process.[2]
Traditionally, probes such as midazolam and testosterone (B1683101) have been used to assess CYP3A4 activity. However, the use of endogenous probes is gaining traction as they may offer a more physiologically relevant assessment of enzyme activity. Deoxycholic acid (DCA), a secondary bile acid, is specifically metabolized to 1β-hydroxydeoxycholic acid (1β-OH-DCA) by CYP3A4 and CYP3A7.[3][4] This specific metabolic pathway provides a robust and sensitive marker for CYP3A4/7 activity.
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to determine the inhibitory potential of compounds on CYP3A4 activity using the formation of 1β-OH-DCA from DCA as the endpoint. The assay is designed for a 96-well plate format and utilizes human liver microsomes (HLMs) as the enzyme source, with quantification of the metabolite by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Deoxycholic Acid by CYP3A4
The primary metabolic pathway of interest is the hydroxylation of deoxycholic acid at the 1β position, a reaction predominantly catalyzed by the CYP3A4 enzyme.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the high-throughput screening of CYP3A4 activity using 1β-hydroxydeoxycholic acid.
Table 1: Kinetic Parameters of 1β-Hydroxylation of Deoxycholic Acid by Recombinant Human CYP3A4
| Parameter | Value | Reference |
| Km (μM) | 29.5 ± 2.1 | [5] |
| Vmax (pmol/min/pmol CYP3A4) | 14.3 ± 0.5 | [5] |
| CLint (Vmax/Km) (μL/min/pmol CYP3A4) | 485 | [5] |
Table 2: IC50 Values of Known CYP3A4 Inhibitors
| Inhibitor | Probe Substrate | IC50 (μM) | Reference |
| Ketoconazole | Midazolam | 0.02 | [6] |
| Itraconazole | Midazolam | ~0.1 | [7] |
| Ritonavir | Midazolam | ~0.02 | N/A |
| Verapamil | Midazolam | ~5 | N/A |
| Troleandomycin | Midazolam | 2.6 - 3.2 | [2] |
| Azamulin | CYP3A4 | Shifted IC50 < 0.1 | [8] |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of CYP3A4 inhibitors using the 1β-OH-DCA assay is depicted below.
Detailed Methodologies
1. Reagents and Materials
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Deoxycholic Acid (DCA)
-
1β-Hydroxydeoxycholic Acid (1β-OH-DCA)
-
1β-Hydroxydeoxycholic Acid-d4 (1β-OH-DCA-d4) or other suitable internal standard (IS)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well polypropylene (B1209903) plates
-
96-well collection plates
-
Multichannel pipettes and automated liquid handling systems
-
Plate shaker/incubator
-
Plate centrifuge
-
LC-MS/MS system
2. Preparation of Solutions
-
DCA Stock Solution (10 mM): Dissolve an appropriate amount of DCA in methanol.
-
1β-OH-DCA Stock Solution (1 mM): Dissolve an appropriate amount of 1β-OH-DCA in methanol for the standard curve.
-
Internal Standard (IS) Stock Solution (1 mM): Dissolve an appropriate amount of 1β-OH-DCA-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of stock solutions in the appropriate solvent (e.g., methanol or acetonitrile) for the standard curve and test compounds.
-
Quenching Solution: Prepare cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).
3. High-Throughput CYP3A4 Inhibition Assay Protocol (96-well plate)
-
Compound Plating:
-
Dispense 1 µL of test compounds and control inhibitors (e.g., ketoconazole) at various concentrations into the wells of a 96-well polypropylene plate. Include vehicle control wells (containing 1 µL of the compound solvent, typically DMSO).
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing potassium phosphate buffer (0.1 M, pH 7.4), human liver microsomes (final concentration of 0.2 mg/mL), and deoxycholic acid (final concentration equal to the Km, approximately 30 µM).
-
-
Pre-incubation:
-
Add 100 µL of the reaction mixture to each well of the compound plate.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes, ensure the reaction is within the linear range) with gentle shaking.
-
-
Reaction Quenching:
-
Terminate the reaction by adding 100 µL of the cold quenching solution (acetonitrile with internal standard) to each well.
-
Seal the plate and vortex briefly.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate 1β-OH-DCA from DCA and other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1β-OH-DCA: Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
1β-OH-DCA-d4 (IS): Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
-
Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used. As a starting point, refer to published methods for bile acid analysis.
-
5. Data Analysis
-
Quantification: Generate a standard curve by plotting the peak area ratio of 1β-OH-DCA to the internal standard against the concentration of 1β-OH-DCA standards. Use the standard curve to determine the concentration of 1β-OH-DCA in the experimental samples.
-
Calculation of Percent Inhibition:
-
Determine the rate of 1β-OH-DCA formation in each well.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control using the following formula:
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CYP3A4 activity.
-
Conclusion
The high-throughput screening assay for CYP3A4 activity using 1β-hydroxydeoxycholic acid as a probe provides a robust and physiologically relevant method for assessing the drug-drug interaction potential of new chemical entities. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics to implement this valuable assay in their drug discovery and development programs. The use of an endogenous substrate and a sensitive LC-MS/MS detection method ensures high-quality data for informed decision-making.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput inhibition screening of major human cytochrome P450 enzymes using an in vitro cocktail and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Oxidation Kinetics of Deoxycholate in Recombinant and Microsomal CYP3A Enzymes: Deoxycholate 19-Hydroxylation Is an In Vitro Marker of CYP3A7 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. xenotech.com [xenotech.com]
Application Notes and Protocols for 1β-Hydroxydeoxycholic acid-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a tertiary bile acid formed from the secondary bile acid, deoxycholic acid (DCA), through hydroxylation primarily catalyzed by cytochrome P450 3A (CYP3A) enzymes in the liver and intestine.[1][2][3][4] This metabolic pathway has positioned 1β-OH-DCA as a promising endogenous biomarker for assessing CYP3A activity, which is crucial for evaluating drug-drug interactions (DDIs).[1][2][5] The use of a stable isotope-labeled internal standard, 1β-Hydroxydeoxycholic acid-d5, is essential for the accurate and precise quantification of endogenous 1β-OH-DCA in biological matrices during pharmacokinetic (PK) studies.[6][7]
Deuterated standards, such as this compound, are ideal for mass spectrometry-based bioanalysis.[8][9][10] They exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization.[7][11] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling correction for variability in the analytical process and improving the accuracy and robustness of the method.[8][10][11]
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of 1β-OH-DCA in human plasma to assess CYP3A-mediated drug interactions.
Bile Acid Metabolism and CYP3A Activity
Bile acids are synthesized from cholesterol in the liver through two primary pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[12][13] Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[14][15] In the intestine, gut bacteria metabolize these primary bile acids into secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA).[14] DCA can be reabsorbed and returned to the liver, where it undergoes further metabolism, including 1β-hydroxylation by CYP3A enzymes to form 1β-OH-DCA.[1][3]
The formation of 1β-OH-DCA is a specific indicator of CYP3A activity.[2][4] Therefore, changes in the plasma concentrations of 1β-OH-DCA or the ratio of 1β-OH-DCA to DCA can reflect the induction or inhibition of CYP3A by co-administered drugs.[1][5]
Experimental Protocols
Bioanalytical Method for 1β-OH-DCA Quantification in Human Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1β-OH-DCA in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
1β-Hydroxydeoxycholic acid (analyte)
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[16]
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1β-OH-DCA in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) ACN:water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (e.g., 10 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:water.
3. Sample Preparation (Protein Precipitation): [8]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[7]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Parameters: The following are suggested starting parameters and may require optimization.
| Parameter | Suggested Conditions |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm)[16] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Optimized to separate the analyte from matrix components. A typical gradient might run from 20% to 95% B over several minutes.[16] |
| Flow Rate | 0.4 - 0.6 mL/min[16] |
| Injection Volume | 5 - 10 µL[16] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[16] |
| MRM Transitions | 1β-OH-DCA: m/z 407.3 → 407.3 (quantifier), this compound: m/z 412.3 → 412.3 (quantifier). Note: Bile acids often show limited fragmentation.[16] |
| Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). |
5. Data Analysis:
-
Quantify 1β-OH-DCA concentrations using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of 1β-OH-DCA in the QC and unknown samples by interpolation from the calibration curve.
Application in a CYP3A Induction Study
This section outlines a protocol to assess the effect of a CYP3A inducer on 1β-OH-DCA plasma concentrations.
1. Study Design:
-
A clinical study with healthy volunteers.
-
Baseline Phase: Collect plasma samples to determine baseline 1β-OH-DCA concentrations.
-
Treatment Phase: Administer a known CYP3A inducer (e.g., rifampicin) for a specified duration.[5]
-
Post-dose Phase: Collect plasma samples at multiple time points after the final dose of the inducer.
2. Sample Analysis:
-
Analyze all plasma samples for 1β-OH-DCA concentrations using the validated LC-MS/MS method with this compound as the internal standard.
3. Data Interpretation:
-
Calculate the fold-change in 1β-OH-DCA concentration and the 1β-OH-DCA/DCA ratio from baseline after treatment with the CYP3A inducer. A significant increase in these values indicates CYP3A induction.[1][5]
| Study Phase | Expected 1β-OH-DCA Concentration | Expected 1β-OH-DCA/DCA Ratio | Interpretation |
| Baseline | Basal Level | Basal Ratio | Normal CYP3A Activity |
| Induction | Increased | Increased | CYP3A Induction |
| Inhibition | Decreased | Decreased | CYP3A Inhibition |
Note: For a CYP3A inhibition study, a similar protocol would be followed using a known CYP3A inhibitor (e.g., itraconazole), and a decrease in 1β-OH-DCA concentrations and the 1β-OH-DCA/DCA ratio would be expected.[1]
Quantitative Data Summary
The following table provides an example of expected results from a CYP3A induction study.
| Subject ID | Baseline 1β-OH-DCA (pg/mL) | Post-Induction 1β-OH-DCA (pg/mL) | Fold Change |
| 001 | 150 | 1200 | 8.0 |
| 002 | 175 | 1450 | 8.3 |
| 003 | 160 | 1300 | 8.1 |
| Mean | 161.7 | 1316.7 | 8.1 |
Conclusion
This compound is an indispensable tool for the accurate quantification of the endogenous CYP3A biomarker, 1β-OH-DCA, in pharmacokinetic studies. The use of this deuterated internal standard in a validated LC-MS/MS method allows for reliable assessment of CYP3A induction and inhibition, providing critical information for drug development and the prediction of drug-drug interactions. The protocols and data presented here serve as a guide for researchers to implement this valuable biomarker in their studies.
References
- 1. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound () for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]
- 15. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 1β-Hydroxydeoxycholic Acid in Dried Blood Spots by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a secondary bile acid formed from the metabolism of deoxycholic acid by cytochrome P450 3A (CYP3A) enzymes, specifically CYP3A4 and CYP3A7.[1] It has emerged as a sensitive endogenous biomarker for assessing CYP3A activity, which is crucial in drug development for evaluating potential drug-drug interactions (DDIs).[2][3][4] Traditional blood sampling via venipuncture can be invasive and challenging, especially in certain populations. Dried blood spot (DBS) sampling offers a minimally invasive alternative, requiring only a small volume of blood, and provides advantages in terms of sample collection, storage, and transportation.[5][6][7] This application note provides a detailed protocol for the quantitative analysis of 1β-OH-DCA in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
1. Materials and Reagents
-
1β-Hydroxydeoxycholic acid certified reference standard
-
1β-Hydroxydeoxycholic acid-d4 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) acetate (B1210297)
-
Whatman 903 or other validated DBS collection cards
-
6 mm Harris Uni-Core punch
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
2. Dried Blood Spot Sample Collection
-
Collect capillary blood via a finger or heel prick using a single-use lancet.
-
Spot the blood onto the designated circles on the DBS card. Ensure the circle is completely and evenly filled.
-
Allow the DBS cards to dry at ambient temperature for a minimum of 3 hours in a horizontal position.
-
Once dried, store the DBS cards in sealed bags with desiccant at -20°C until analysis.
3. Sample Preparation
-
Punch a 6 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
To each well containing a DBS disc, add 100 µL of an extraction solution consisting of methanol containing the internal standard (e.g., 1β-Hydroxydeoxycholic acid-d4 at a suitable concentration).
-
Seal the plate and vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the paper disc and any precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water with 0.1% ammonium hydroxide (B78521) : acetonitrile, 95:5 v/v).
4. LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization.
-
LC System: A UHPLC system such as a Shimadzu Nexera or equivalent.
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[2]
-
Column Temperature: 60°C.[2]
-
Autosampler Temperature: 10°C.
-
Injection Volume: 10 µL.[2]
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% ammonium hydroxide.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.50 mL/min.[2]
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-10.3 min: 5% to 28% B
-
10.3-10.31 min: 28% to 95% B
-
10.31-11.2 min: Hold at 95% B
-
11.2-11.21 min: 95% to 5% B
-
11.21-11.5 min: Hold at 5% B
-
-
Mass Spectrometer: A tandem mass spectrometer such as a Sciex QTrap 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) |
| 1β-Hydroxydeoxycholic acid | 407.3 | 343.1 |
| 1β-Hydroxydeoxycholic acid-d4 (IS) | 411.3 | 347.2 |
The MRM transitions are based on previously published methods for plasma analysis.[2]
Data Presentation
Table 1: Quantitative Method Validation Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL |
| Inter-day Precision (CV%) | < 15% |
| Intra-day Precision (CV%) | < 15% |
| Accuracy (RE%) | ± 15% |
Mandatory Visualization
Caption: Experimental workflow for the analysis of 1β-OH-DCA in DBS.
Caption: Formation of 1β-OH-DCA from Deoxycholic Acid via CYP3A enzymes.
Conclusion
This application note outlines a robust and sensitive method for the quantification of the CYP3A biomarker 1β-hydroxydeoxycholic acid in dried blood spots. The use of DBS as a sample matrix offers significant advantages for clinical and preclinical studies, including minimally invasive sample collection and ease of storage and transport.[6] This LC-MS/MS method provides a valuable tool for researchers and drug development professionals to assess CYP3A-mediated drug-drug interactions in a more patient-centric manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of DBS sampling in combination with LC-MS/MS for pharmacokinetic evaluation of a compound with species-specific blood-to-plasma partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dried Blood Spots—A Platform for Therapeutic Drug Monitoring (TDM) and Drug/Disease Response Monitoring (DRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dried blood spots in clinical lipidomics: optimization and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Ion Suppression in Bile Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in bile acid quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern in bile acid analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target bile acids is reduced by co-eluting compounds from the sample matrix (e.g., plasma, serum, feces).[1][2] This phenomenon leads to a decreased signal intensity, poor sensitivity, and ultimately, inaccurate quantification.[2] In electrospray ionization (ESI), which is commonly used for bile acid analysis, these interfering components can compete with the analytes for ionization or alter the properties of the ESI droplets, hindering the formation of gas-phase ions.[2] Bile acids are particularly susceptible to these effects in complex biological matrices.[2]
Q2: I'm observing a low and inconsistent signal for my bile acid analytes and internal standards. What are the likely causes?
A2: A low and variable signal is a strong indicator of significant ion suppression. The most common culprits are endogenous matrix components that co-elute with your bile acids, such as:
-
Phospholipids (B1166683) and Triglycerides: These are major sources of matrix effects in biological samples.[3][4]
-
Salts and Proteins: Inadequate removal of these components during sample preparation can lead to ion suppression.[2][5]
Inconsistent analyte-to-internal standard ratios suggest that the ion suppression is variable across different samples. This can be due to variations in the matrix composition between individual samples or inconsistencies in your sample preparation procedure.[2]
Q3: How can I minimize or eliminate ion suppression in my experiments?
A3: A multi-faceted approach involving sample preparation, chromatographic optimization, and appropriate internal standard selection is crucial for mitigating ion suppression.
-
Improve Sample Cleanup: More rigorous sample preparation is the first and most effective step. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can significantly remove interfering matrix components.[1][6]
-
Optimize Chromatography: Adjusting your chromatographic method can separate bile acids from interfering compounds. This includes experimenting with different column chemistries (e.g., C18, FluoroPhenyl, ARC-18), mobile phase compositions, pH, and gradients.[1][3][7]
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): These are the gold standard for correcting ion suppression. Since they are structurally almost identical to the analyte, they co-elute and experience similar matrix effects, allowing for accurate correction.[1][8][9]
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this approach is only feasible if the analyte concentration remains above the limit of quantification.[10]
Q4: What is the best type of internal standard to use for bile acid quantification?
A4: Stable isotope-labeled internal standards (SIL-ISs) are highly recommended for accurate bile acid quantification.[1][8][9] Deuterated forms of the bile acids being analyzed are commonly used.[11] These standards have the same chemical structure and chromatographic behavior as the analyte, ensuring that they experience the same degree of ion suppression.[8][9] This co-elution allows for reliable correction of signal variability caused by matrix effects.[9] Using a structural analog as an internal standard is a less ideal alternative and should only be considered if a SIL-IS is not available.[8]
Q5: Can my choice of mobile phase additives affect the ionization of bile acids?
A5: Yes, mobile phase additives can significantly impact the ESI response. For instance, trifluoroacetic acid (TFA), while beneficial for chromatography, is known to cause signal suppression in the negative ion mode typically used for bile acid analysis.[2] Formic acid is generally a better choice for LC-MS applications as it is less suppressive.[2] The concentration and pH of additives like ammonium (B1175870) acetate (B1210297) and formic acid can also influence the separation and ionization efficiency of bile acids.[1][12]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Retention Time Shifts
-
Symptom: Tailing or fronting peaks, split peaks, or inconsistent retention times for bile acid standards and analytes.
-
Possible Causes & Solutions:
-
Matrix Overload: Components in the sample matrix can interact with the analyte and the stationary phase, leading to distorted peak shapes and shifts in retention time.[1]
-
Inappropriate Mobile Phase: The mobile phase composition, including pH and additives, significantly impacts peak shape and retention.
-
Solution: Optimize the mobile phase. Experiment with different organic solvents, pH levels, and additives (e.g., ammonium acetate, formic acid) to improve peak symmetry and reproducibility.[1]
-
-
Column Degradation: The analytical column may be degrading due to the accumulation of matrix components.
-
Issue 2: High Background Noise in the Chromatogram
-
Symptom: The baseline of your chromatogram is noisy, making it difficult to accurately integrate the peaks of your bile acids.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the LC system can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and prepare fresh mobile phases daily. Regularly flush the LC system to remove any accumulated contaminants.
-
-
Ion Source Contamination: The mass spectrometer's ion source can become contaminated with non-volatile matrix components over time.
-
Solution: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatogram when highly abundant, unretained, or strongly retained matrix components elute.[10] This prevents them from entering and contaminating the ion source. Regular cleaning of the ion source is also recommended.
-
-
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Principle | Effectiveness in Removing Phospholipids | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol).[6][14] | Least effective.[10] | Simple, fast, and inexpensive.[5] | Does not effectively remove phospholipids and other endogenous components, often leading to significant ion suppression.[5][10] |
| Liquid-Liquid Extraction (LLE) | Bile acids are partitioned between two immiscible liquid phases to separate them from interfering matrix components.[14] | Moderate to high. | Can provide very clean extracts.[10] | Can be labor-intensive and may have lower recovery for more polar bile acids.[10] |
| Solid-Phase Extraction (SPE) | Bile acids are retained on a solid sorbent while interferences are washed away. The purified bile acids are then eluted.[14] | High.[10] | Provides excellent sample cleanup, leading to reduced ion suppression and improved sensitivity.[1] Can be automated. | Can be more time-consuming and expensive than PPT. Method development may be required to optimize recovery. |
| Phospholipid Depletion SPE | A specific type of SPE designed to selectively remove phospholipids from the sample matrix.[15] | Very high.[15] | Highly effective at removing a major source of ion suppression in bile acid analysis.[15] | May be more expensive than general-purpose SPE cartridges. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Bile Acid Quantification in Serum/Plasma
This protocol outlines a general procedure for cleaning up serum or plasma samples using a C18 SPE column to reduce matrix effects.[14]
-
Sample Pre-treatment:
-
Thaw frozen serum/plasma samples on ice.
-
To a 100 µL aliquot of the sample, add the internal standard solution.
-
Dilute the sample with an appropriate buffer (e.g., 1:3 with 50% methanol (B129727) in water).
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 1 mL of 20% methanol in water) to elute weakly retained interferences.
-
-
Elution:
-
Elute the bile acids from the cartridge with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 12. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatography of 1β-Hydroxydeoxycholic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1β-Hydroxydeoxycholic acid, with a focus on improving peak shape.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my 1β-Hydroxydeoxycholic acid peak exhibiting significant tailing?
A1: Peak tailing is a common issue in chromatography and can compromise the accuracy and resolution of your analysis.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase.[3][4] For a compound like 1β-Hydroxydeoxycholic acid, which has a carboxylic acid group, several factors can contribute to this problem.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The pH of your mobile phase plays a critical role.[5] When the mobile phase pH is close to the pKa of your analyte, you can get inconsistent ionization, which leads to peak tailing.[4] For acidic compounds like bile acids, operating at a lower pH (e.g., pH < 3) can help to ensure the compound is fully protonated, minimizing interactions with residual silanols on the silica-based column.[2]
-
Check for Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with polar functional groups on your analyte, causing tailing.[2][3]
-
Solution: Consider using an end-capped column, which has fewer free silanol groups.[4] Alternatively, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups, though this may not be ideal for mass spectrometry detection.[6] Operating at a low pH will also suppress the ionization of silanol groups.[2]
-
-
Assess Column Health: A degraded or contaminated column can lead to poor peak shape for all analytes.[3][7]
-
Optimize Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.[3][9]
Q2: My 1β-Hydroxydeoxycholic acid peak is broad. How can I improve its efficiency?
A2: Broad peaks can be a sign of several issues, ranging from extra-column effects to problems with the column itself.[10]
Troubleshooting Steps:
-
Minimize Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause the peak to broaden.[3][4]
-
Review Column Condition: A deteriorating column can lead to peak broadening.[1] This can be due to a void at the column inlet or general degradation of the stationary phase.[12][13]
-
Check for Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.[1][3]
Q3: I am seeing split peaks for 1β-Hydroxydeoxycholic acid. What is the cause?
A3: Split peaks can be caused by a disruption in the sample path, either before or at the beginning of the column.[8]
Troubleshooting Steps:
-
Check for a Blocked Frit or Contaminated Column Inlet: Particulate matter from the sample or system can block the column inlet frit, causing the sample flow to be unevenly distributed.[13][14]
-
Examine the Sample Solvent: Using a sample solvent that is incompatible with the mobile phase can cause the sample to precipitate at the head of the column, leading to split peaks.[9][13]
-
Solution: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase.[7]
-
-
Inspect for Voids in the Column: A void or channel in the column packing can create two different paths for the analyte, resulting in a split peak.[12]
-
Solution: This type of column damage is irreversible, and the column must be replaced.[12]
-
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing common peak shape issues in the chromatography of 1β-Hydroxydeoxycholic acid.
Frequently Asked Questions (FAQs)
Q: What type of column is typically used for the analysis of 1β-Hydroxydeoxycholic acid? A: Reversed-phase C18 columns are commonly used for the separation of deoxycholic acid and its derivatives.[15] For robust analysis, an end-capped column is often preferred to minimize interactions with residual silanols.[4]
Q: What mobile phase composition is recommended? A: A common mobile phase for separating bile acids consists of an aqueous component with an acid modifier and an organic solvent like acetonitrile (B52724) or methanol.[15] For example, a gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is a good starting point.[15][16] The formic acid helps to control the pH and improve peak shape for acidic analytes.[15]
Q: How does temperature affect the separation? A: Column temperature can influence the viscosity of the mobile phase and the kinetics of the separation.[10] Maintaining a consistent and moderately elevated temperature (e.g., 30-60 °C) can improve peak efficiency and reduce run times.[16]
Q: Are there any specific sample preparation steps to consider? A: Proper sample preparation is crucial. This typically involves dissolving the sample in a solvent compatible with the mobile phase, followed by filtration through a 0.22 µm filter to remove any particulates that could clog the column.[6] For biological samples like plasma, a protein precipitation step is often necessary.[17]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Simultaneous Analysis of Bile Acids
This protocol is adapted from a validated method for the quantification of deoxycholic acid (DCA), 1β-hydroxydeoxycholic acid (1β-OH-DCA), and its conjugates in human plasma.[17]
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add an internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).[15]
-
Mobile Phase B: Acetonitrile with an acidic modifier (e.g., 0.1% formic acid).[15]
-
Elution: A gradient elution program.
-
Flow Rate: A typical analytical flow rate (e.g., 0.5 - 1.0 mL/min).
-
Column Temperature: Maintained at a consistent temperature (e.g., 40 °C).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of the parent and product ions for each analyte and internal standard.
-
Data Presentation
Table 1: Example Chromatographic Conditions for Deoxycholic Acid Analysis
| Parameter | Condition | Reference |
| System | Thermo Scientific Vanquish Flex UHPLC | [15][16] |
| Column | Acclaim 120 C18, 4.6×150 mm, 3 µm | [15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water | [15][16] |
| Mobile Phase B | Acetonitrile | [15][16] |
| Elution | Gradient | [15] |
| Column Temp. | 30 °C or 60 °C | [16] |
| Injection Vol. | 25 µL | [16] |
| Detector | Charged Aerosol Detector (CAD) | [15][16] |
Table 2: Common Causes of Peak Tailing and Solutions
| Cause | Solution | Reference |
| Secondary Silanol Interactions | Use an end-capped column; lower mobile phase pH (<3); add a competing base (e.g., TEA). | [2][3][4][6] |
| Mobile Phase pH near Analyte pKa | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. | [7] |
| Column Overload | Reduce injection volume or sample concentration. | [1][3] |
| Column Contamination/Degradation | Flush the column with a strong solvent; replace the column if necessary. | [3][7] |
| Extra-Column Effects | Use shorter, narrower diameter tubing; ensure proper fitting connections. | [3][4][11] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. | [3][7][9] |
References
- 1. mastelf.com [mastelf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. m.youtube.com [m.youtube.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing MRM Transitions for 1β-Hydroxydeoxycholic acid-d5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Multiple Reaction Monitoring (MRM) transitions for 1β-Hydroxydeoxycholic acid-d5. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key mass spectrometry parameters to ensure the successful quantification of this internal standard in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound, the expected precursor ion ([M-H]⁻) in negative ionization mode is approximately m/z 412.3. A common product ion results from the loss of a water molecule and other fragments, similar to its non-deuterated counterpart. A likely transition is m/z 412.3 → 348.2. Another potential, though less specific, transition can be the precursor ion itself, in a pseudo-MRM approach, especially if fragmentation is poor.[1][2][3]
Q2: I am not seeing a strong signal for my product ion. What should I do?
A2: Low product ion signal can be due to several factors:
-
Suboptimal Collision Energy: The collision energy (CE) may not be optimal for fragmenting the precursor ion. It is crucial to perform a CE optimization experiment by infusing the standard and ramping the CE to find the value that yields the highest product ion intensity.
-
Poor Fragmentation: Some bile acids, particularly unconjugated ones, do not fragment efficiently.[2][3] In such cases, a "pseudo-MRM" transition where the precursor ion is also monitored as the product ion (e.g., m/z 412.3 → 412.3) can be a viable, albeit less specific, alternative.[2][3]
-
Incorrect Mass Spectrometer Settings: Verify other source parameters such as ion spray voltage and source temperature, as these can significantly impact ionization efficiency.[1][4]
Q3: How do I select the best MRM transition for quantification?
A3: The ideal MRM transition for quantification should be both specific and sensitive. After performing a product ion scan to identify potential fragments, you should optimize the collision energy for each. The transition that provides the highest, most stable signal with the lowest background noise in a matrix blank will be the best choice for the quantifier. A second, less intense transition should be selected as a qualifier ion to confirm the analyte's identity.
Q4: Should I use positive or negative ionization mode for this compound?
A4: Negative ion electrospray ionization (ESI) is typically preferred for the analysis of bile acids as it generally provides better sensitivity.[4][5] The deprotonated molecule [M-H]⁻ is readily formed and stable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Precursor Ion Intensity | 1. Incorrect ionization mode. 2. Suboptimal source parameters (e.g., ion spray voltage, temperature). 3. Compound degradation. 4. Issues with the LC method (e.g., improper mobile phase). | 1. Ensure the mass spectrometer is in negative ionization mode.[4][5] 2. Optimize source parameters by infusing a standard solution. Typical values for bile acids include an ion spray voltage of -4200 to -4500 V and a source temperature of 150 - 500°C.[1][4] 3. Prepare fresh standards and samples. 4. Ensure the mobile phase composition is appropriate for bile acid analysis (e.g., water and methanol/acetonitrile (B52724) with a modifier like 0.1% formic acid or 10 mM ammonium (B1175870) acetate).[4] |
| High Background Noise | 1. Matrix effects from the sample. 2. Contamination in the LC-MS system. 3. Non-specific fragmentation. | 1. Improve sample preparation to remove interfering substances.[4] 2. Clean the ion source and run system blanks. 3. Select a more specific product ion if available. If not, chromatographic separation becomes critical. |
| Inconsistent Peak Areas/Poor Reproducibility | 1. Instability of the spray. 2. Variation in sample preparation. 3. Fluctuations in collision energy. | 1. Check for blockages in the ESI needle and ensure a stable spray. 2. Use a consistent and validated sample preparation protocol. The use of a deuterated internal standard like this compound is designed to correct for this variability.[4] 3. Ensure the collision gas pressure is stable. |
| Multiple Product Ions Observed | This is expected. | Perform a collision energy optimization for each major product ion to determine which transition is the most intense and robust for use as the primary quantifier.[6] |
Experimental Protocols
Protocol 1: MRM Transition Optimization for this compound
This protocol outlines the process of identifying and optimizing MRM transitions using direct infusion.
Materials:
-
This compound standard
-
LC-MS grade methanol/water (50:50, v/v) with 0.1% formic acid or 10 mM ammonium acetate
-
Infusion pump
-
Triple quadrupole mass spectrometer
Procedure:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in the methanol/water mixture.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize Source Parameters: In negative ESI mode, optimize the ion spray voltage and source temperature to maximize the signal of the precursor ion (expected m/z ~412.3).
-
Perform a Product Ion Scan: Set the first quadrupole (Q1) to select the precursor ion (m/z 412.3) and scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-420) to identify potential product ions.
-
Optimize Collision Energy (CE): For each significant product ion identified, create an experiment to monitor that specific precursor-product pair. Ramp the collision energy (e.g., from -10 eV to -60 eV) and record the product ion intensity at each step.
-
Select Transitions: Identify the CE value that produces the maximum intensity for each transition. The transition with the highest and most stable signal should be selected as the quantifier, with a secondary transition chosen as the qualifier.
Protocol 2: Sample Preparation for Plasma Analysis
This protocol provides a general method for extracting bile acids from plasma samples.[4]
Materials:
-
Plasma samples
-
This compound internal standard stock solution
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of the this compound internal standard solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-250 µL) of the initial mobile phase.
-
Final Centrifugation: Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an LC-MS vial for analysis.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of 1β-Hydroxydeoxycholic acid and its deuterated analog. Note that optimal values can vary between instruments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| 1β-Hydroxydeoxycholic acid | 407.3 | 343.1 | -44 | Negative ESI |
| 1β-Hydroxydeoxycholic acid-d4 | 411.3 | 347.2 | Not Specified | Negative ESI |
| This compound (Predicted) | ~412.3 | ~348.2 | Requires Optimization | Negative ESI |
Data for non-deuterated and d4 analogs are derived from literature.[1] The values for the d5 analog are predicted and should be empirically determined.
Visualizations
References
- 1. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
stability of 1β-Hydroxydeoxycholic acid-d5 in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1β-Hydroxydeoxycholic acid-d5 in stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Methanol (B129727) is a commonly recommended solvent for preparing stock solutions of deuterated bile acids, including this compound.[1][2][3] Stock solutions of deuterated bile acid internal standards are often prepared in methanol for use in quantitative analysis by LC-MS/MS.[1][3]
Q2: What are the recommended storage conditions and expected stability for this compound stock solutions?
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: Based on stability studies of other bile acids in plasma, it is likely that this compound stock solutions are stable for at least three freeze-thaw cycles.[4] However, to minimize the risk of degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q4: I am observing inconsistent results in my experiments. Could my this compound stock solution be degrading?
A4: Inconsistent results can be due to a variety of factors, including stock solution instability. To troubleshoot, consider the following:
-
Storage Conditions: Verify that the stock solution has been consistently stored at the recommended temperature of -20°C.
-
Solvent Evaporation: Ensure the vial is tightly sealed to prevent solvent evaporation, which would alter the concentration.
-
Contamination: Use sterile techniques when handling the solution to avoid microbial or chemical contamination.
-
Perform a Stability Check: If you suspect degradation, you can perform a simple stability check by comparing the peak area of your current stock solution to a freshly prepared standard of known concentration using an appropriate analytical method like LC-MS/MS.
Troubleshooting Guide: Assessing Stock Solution Stability
If you suspect degradation of your this compound stock solution, a forced degradation study can be performed to understand its stability under various stress conditions. This can help identify potential degradation pathways and establish appropriate handling and storage procedures.
Summary of Stock Solution Stability Data
| Solvent | Storage Temperature | Duration | Stability | Reference |
| Methanol | -20°C | ≥ 5 years | Stable | [2] |
| Plasma | Room Temperature | 6 hours | Stable | [4] |
| Plasma | -20°C or -70°C | 2 months | Stable | [4] |
| Reconstitution Solution | 8°C | 48 hours | Stable | [4] |
Note: Data for plasma and reconstitution solution is for general bile acids and serves as a proxy.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for determining the intrinsic stability of a compound.[5][6] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water) to a working concentration suitable for your analytical method (e.g., 1 µg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 24 hours).[6]
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M sodium hydroxide. Incubate under the same conditions as the acid hydrolysis.[6]
-
Oxidation: Mix the working solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 0.3-3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the working solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose the working solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method, such as LC-MS/MS.
4. Data Analysis:
-
Quantify the amount of this compound remaining in each sample.
-
Identify and, if possible, quantify any degradation products.
-
Calculate the percentage of degradation for each stress condition.
Visualizations
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Poor Bile Acid Recovery
Welcome to the technical support center for bile acid analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction of bile acids from biological samples, leading to poor recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am experiencing overall low recovery of bile acids. What are the common causes?
A1: Low recovery of bile acids is a frequent issue that can stem from several factors throughout the extraction process. The most common culprits include suboptimal sample pH, inappropriate choice of extraction solvent or method, and the presence of matrix effects that interfere with extraction and detection.[1][2][3][4] It is also crucial to ensure that the chosen extraction method is suitable for the specific bile acid species of interest (e.g., conjugated vs. unconjugated) and the sample matrix (e.g., plasma, feces).[5]
Q2: My recovery for unconjugated bile acids is significantly lower than for conjugated bile acids. How can I improve this?
A2: This is a common challenge due to the different physicochemical properties of conjugated and unconjugated bile acids. Unconjugated bile acids are less water-soluble and may require different extraction conditions.
-
pH Adjustment: The pH of the sample is critical. For efficient extraction of unconjugated bile acids using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a nonpolar stationary phase (like C18), the sample pH should be acidified to below 4.0.[1] This protonates the carboxylic acid group, making the unconjugated bile acids more neutral and increasing their affinity for the organic solvent or nonpolar sorbent.[1]
-
Solvent Selection in LLE: Using a solvent of intermediate polarity, such as ethyl acetate (B1210297), can better match the amphipathic nature of bile acids and improve partitioning.[1]
-
SPE Sorbent Choice: While C18 is common, for complex matrices or difficult-to-extract unconjugated bile acids, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties might provide better retention and subsequent elution.
Q3: I am observing high variability in my results between samples. What could be the cause?
A3: High variability often points to inconsistencies in the sample preparation and extraction workflow.
-
Inconsistent Sample Handling: Ensure uniform sample handling, including thawing and vortexing procedures.[6]
-
Pipetting Errors: Inconsistent addition of internal standards or solvents can lead to significant variability.[6] Using stable isotope-labeled internal standards for each class of bile acids is highly recommended to correct for variability.[6]
-
SPE Cartridge Issues: If using SPE, ensure that the cartridges are not drying out before sample loading and that the flow rate during sample application and elution is consistent.[2][7] Inconsistent packing or bed density between cartridges can also contribute to variability.[2]
-
Matrix Effects: Variations in the sample matrix between individuals or samples can lead to inconsistent ion suppression or enhancement in LC-MS analysis.[6]
Q4: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my samples?
A4: The choice between SPE and LLE depends on your specific experimental needs, including the sample matrix, desired level of cleanliness, and throughput requirements.[1]
-
Liquid-Liquid Extraction (LLE): This is a classic and cost-effective technique.[1] It is particularly effective for isolating bile acids from complex matrices like liver and fecal samples.[8] However, it can be more labor-intensive and may result in less clean extracts compared to SPE.[1]
-
Solid-Phase Extraction (SPE): SPE generally provides cleaner samples than protein precipitation or LLE.[6] It is well-suited for plasma and urine samples.[8] While it can introduce variability if not performed consistently, automated systems can improve reproducibility.[9]
Q5: I suspect matrix effects are impacting my recovery and quantification. How can I identify and mitigate them?
A5: Matrix effects occur when components in the sample co-elute with the bile acids and interfere with their ionization in the mass spectrometer, leading to inaccurate quantification.[1]
-
Identifying Matrix Effects: To check for matrix effects, compare the signal of a pure bile acid standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract (a sample that has gone through the extraction process but does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[1]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more selective SPE sorbent, such as a mixed-mode ion-exchange cartridge, to better remove interfering compounds.[1]
-
Chromatographic Separation: Optimize your LC method to better separate the bile acids from the interfering matrix components.[6]
-
Use Isotope-Labeled Internal Standards: This is the gold standard for correcting matrix effects, as these standards co-elute with the analyte and experience similar ionization suppression or enhancement.[6]
-
Experimental Protocols
Below are detailed methodologies for common bile acid extraction techniques.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications. A C18 SPE column is commonly used.[8]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 1-2 mL of methanol (B129727), followed by 1-2 mL of water.[7] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[2]
-
-
Washing:
-
Elution:
-
Elute the bile acids with a strong, nonpolar organic solvent such as methanol or acetonitrile (B52724).[1] Using two smaller aliquots for elution is often more effective than one large volume.[1]
-
-
Evaporation and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE) for Fecal Samples
This protocol is adapted for complex matrices like feces.
-
Sample Homogenization:
-
Homogenize a known weight of wet fecal sample in a mixture of deionized water and an organic solvent (e.g., ethyl acetate or dichloromethane).[8]
-
-
Protein Precipitation (Optional but Recommended):
-
Add a protein precipitating agent like methanol or acetonitrile (typically 3-4 times the sample volume) and vortex thoroughly.[8]
-
Centrifuge to pellet the precipitated proteins.
-
-
Phase Separation:
-
Centrifuge the homogenate to separate the aqueous and organic phases.[8]
-
-
Extraction:
-
Collect the organic phase. To enhance recovery, a second extraction of the aqueous phase with a fresh portion of the organic solvent can be performed.[8]
-
-
Concentration:
-
Combine the organic phases and evaporate to dryness under reduced pressure or a stream of nitrogen.[8]
-
-
Reconstitution:
-
Reconstitute the residue in a suitable solvent for analysis.[8]
-
Data Presentation
Table 1: Reported Recovery Rates for Bile Acid Extraction Methods
| Extraction Method | Matrix | Bile Acid Type | Reported Recovery Range (%) | Reference |
| Solid-Phase Extraction (SPE) | Bile | Mixed | 89.1 - 100.2 | [8] |
| Solid-Phase Extraction (SPE) | Serum/Urine/Stool | Mixed | 93 - 102 | [10] |
| Liquid-Liquid Extraction (LLE) | Feces | Mixed | 83.58 - 122.41 | [11] |
| Protein Precipitation | Plasma/Serum | Mixed | Good recovery rates reported | [8] |
Note: Recovery rates can vary significantly based on the specific protocol, bile acid species, and laboratory conditions.
Visualizations
Troubleshooting Workflow for Poor Bile Acid Recovery
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. hawach.com [hawach.com]
- 4. specartridge.com [specartridge.com]
- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. ro.ecu.edu.au [ro.ecu.edu.au]
dealing with co-eluting interferences in bile acid analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences in bile acid analysis.
Troubleshooting Guide
Issue: Poor peak shape, retention time shifts, or signal suppression/enhancement.
This is often indicative of matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the target bile acids.[1][2][3]
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While a common first step, it may not remove all interfering phospholipids. Acetonitrile (B52724) is a frequently used solvent for PPT.[2] For a more robust cleanup, consider Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][4]
-
Solid Phase Extraction (SPE): SPE can effectively remove salts and other interfering substances, leading to a cleaner extract.[4][5] C18 SPE columns are commonly used for this purpose.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate bile acids from the sample matrix.[4]
-
-
Optimize Chromatography:
-
Column Selection: Reversed-phase columns, particularly C18, are widely used for bile acid separation.[6][7][8] Consider columns with different selectivities (e.g., C8) or particle technologies (e.g., Fused-Core) to improve resolution.[9]
-
Mobile Phase Composition: Adjusting the mobile phase composition, including the organic solvent (e.g., acetonitrile, methanol (B129727), acetone), pH, and additives (e.g., ammonium (B1175870) formate, formic acid), can significantly impact separation.[6][7][8][10] The pH of the mobile phase can affect the retention of different bile acid species.[7] Using acetone (B3395972) as an eluotropic solvent has been shown to be effective in removing interfering lipids.[10]
-
Gradient Elution: Optimize the gradient profile to enhance the separation of co-eluting compounds.[11]
-
Column Temperature: Increasing the column temperature can improve peak shape and resolution for some separations.[9]
-
-
Utilize Internal Standards:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is highly recommended to compensate for matrix effects, and variations in sample preparation and instrument response.[1][11] These standards co-elute with the analyte and experience similar ionization suppression or enhancement.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of co-eluting interferences in bile acid analysis?
A1: The primary sources of interference in bile acid analysis are:
-
Isobaric Compounds: These are molecules that have the same nominal mass as the target bile acid but a different chemical structure. This is a significant challenge as many bile acids are isomers.[12]
-
Matrix Effects: Components of the biological sample (e.g., phospholipids, salts, other endogenous compounds) can co-elute with the bile acids and suppress or enhance their ionization in the mass spectrometer, leading to inaccurate quantification.[1][3]
-
Cross-reactivity: In immunoassay-based methods, antibodies may cross-react with structurally similar bile acids, leading to inaccurate results.[2]
Q2: How can I differentiate between isobaric bile acids?
A2: Differentiating between isobaric bile acids, which have the same mass-to-charge ratio (m/z), requires effective chromatographic separation before mass spectrometric detection.[12] Tandem mass spectrometry (MS/MS) can sometimes provide unique fragmentation patterns for isomers, but chromatographic separation is crucial for reliable quantification.[5][13]
Q3: What are the advantages of using LC-MS/MS for bile acid analysis?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to separate and quantify a wide range of bile acids simultaneously.[6][8][12] The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.[5]
Q4: Can I analyze unconjugated and conjugated bile acids in the same run?
A4: Yes, modern LC-MS/MS methods are capable of simultaneously quantifying unconjugated, glycine-conjugated, and taurine-conjugated bile acids in a single chromatographic run.[1] However, their different polarities may require careful optimization of the chromatographic gradient. Unconjugated bile acids tend to have a lower response in negative ion ESI-MS compared to their conjugated counterparts.[5]
Q5: What are some common m/z transitions for bile acid analysis by MS/MS?
A5: Specific m/z transitions are used in Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion is the [M-H]⁻ ion of the bile acid. Common product ions are generated from the fragmentation of the conjugation group:
-
Taurine-conjugated bile acids: A common transition is [M-H]⁻ → 80.[5]
-
Glycine-conjugated bile acids: A common transition is [M-H]⁻ → 74.[5]
-
Sulfate-conjugated bile acids: A common transition is [M-H]⁻ → 97.[5] Unconjugated bile acids often do not produce useful fragments and are monitored using the transition of their precursor ion.[12]
Quantitative Data Summary
The following table summarizes common m/z transitions for selected bile acids and their conjugated forms.
| Bile Acid Class | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |
| Unconjugated Bile Acids | ||
| Cholic Acid (CA) | 407.1 | 407.1 |
| Chenodeoxycholic Acid (CDCA) | 391.2 | 391.2 |
| Deoxycholic Acid (DCA) | 391.2 | 391.2 |
| Ursodeoxycholic Acid (UDCA) | 391.2 | 391.2 |
| Lithocholic Acid (LCA) | 375.2 | 375.2 |
| Glycine-Conjugated Bile Acids | ||
| Glycocholic Acid (GCA) | 464.2 | 74.1 |
| Glycochenodeoxycholic Acid (GCDCA) | 448.2 | 74.1 |
| Glycodeoxycholic Acid (GDCA) | 448.2 | 74.1 |
| Taurine-Conjugated Bile Acids | ||
| Taurocholic Acid (TCA) | 514.0 | 80.0 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.2 | 80.0 |
| Taurodeoxycholic Acid (TDCA) | 498.2 | 80.0 |
Note: The m/z values are based on common literature and may vary slightly depending on the instrument and calibration.
Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for troubleshooting co-eluting interferences in bile acid analysis.
Caption: Workflow for addressing co-eluting interferences.
Detailed Experimental Protocols
1. Sample Preparation using Protein Precipitation (PPT)
This protocol is a basic method for removing proteins from serum or plasma samples.
-
Materials:
-
Serum/plasma sample
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., 50% methanol in water)
-
-
Procedure:
-
Pipette 50 µL of serum or plasma into a microcentrifuge tube.[1]
-
Add 200 µL of ice-cold acetonitrile (a 1:4 ratio of sample to solvent is common).[4] If using an internal standard, it should be included in the acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solution.[1]
-
Vortex briefly and centrifuge again to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
-
2. Chromatographic Separation of Bile Acids
This protocol provides a general starting point for the chromatographic separation of bile acids using a C18 column. Optimization will be required based on the specific bile acids of interest and the LC system.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm)[1]
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with the same additive as Mobile Phase A
-
Prepared sample extract
-
-
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample extract.
-
Gradient Elution: A typical gradient might be:
-
0-2 min: Hold at 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to initial conditions (5% B) and re-equilibrate. The gradient slope and duration should be optimized to achieve the best separation of the target bile acids.
-
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
3. Mass Spectrometry Detection (Negative Ion Mode ESI-MS/MS)
This protocol outlines the general settings for detecting bile acids using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Equipment:
-
Triple quadrupole mass spectrometer with an ESI source
-
-
Procedure:
-
Ionization Mode: Set the instrument to operate in negative ESI mode.
-
Source Parameters: Optimize the following parameters by infusing a standard solution of a representative bile acid:
-
Capillary Voltage: Typically between -2.5 to -4.5 kV
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 350-500°C
-
Desolvation Gas Flow (e.g., Nitrogen): e.g., 600-800 L/hr
-
Cone Gas Flow: e.g., 50 L/hr
-
-
MRM Transitions: Set up the MRM transitions for each target bile acid and internal standard. Refer to the quantitative data table for common transitions. The collision energy for each transition should be optimized to maximize the signal of the product ion.
-
Data Acquisition: Create an acquisition method that includes the optimized source parameters and the list of MRM transitions with their respective collision energies and dwell times. Ensure that the acquisition window for each analyte is centered around its expected retention time.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. myadlm.org [myadlm.org]
- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of tandem mass spectrometry for the differentiation of bile acid isomers and for the identification of bile acids in biological extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1β-Hydroxydeoxycholic Acid LC-MS/MS Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in 1β-Hydroxydeoxycholic acid (1β-OH-DCA) LC-MS/MS assays.
Troubleshooting Guide: Minimizing Carryover
Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, can significantly impact the accuracy of quantitative LC-MS/MS assays.[1][2] 1β-OH-DCA, like other bile acids, possesses physicochemical properties that can contribute to its adsorption within the LC system, leading to carryover. This guide provides a systematic approach to identifying and mitigating carryover in your 1β-OH-DCA analyses.
Q1: What are the initial steps to confirm and quantify carryover?
A1: The first step is to systematically assess the extent of the carryover. This can be done by injecting a sequence of samples in the following order:
-
Blank Sample (Pre-Blank): To ensure the system is clean before introducing the analyte.
-
Highest Concentration Standard: To challenge the system.
-
Blank Sample (Post-Blank 1): To observe the most significant carryover.
-
Blank Sample (Post-Blank 2): To see if the carryover is diminishing.
-
Blank Sample (Post-Blank 3): To assess the persistence of the carryover.
If the peak area in "Post-Blank 1" is greater than 20% of the peak area for the lower limit of quantitation (LLOQ), then carryover is significant and needs to be addressed.[2] If the carryover peak persists at a similar intensity across all post-blanks, it may indicate a constant contamination issue with your mobile phase or blank solution rather than classic carryover.[2]
Q2: What properties of 1β-Hydroxydeoxycholic acid might contribute to carryover?
A2: 1β-OH-DCA is a secondary bile acid.[3] Bile acids are steroidal molecules with both hydrophobic and hydrophilic regions, making them prone to adsorption onto various surfaces within the LC-MS/MS system.[4] The carboxylic acid moiety of bile acids, with a pKa around 5, can engage in ionic interactions.[5] These properties mean that 1β-OH-DCA can stick to tubing, injector parts, and the column stationary phase, leading to carryover.
Q3: My autosampler seems to be the primary source of carryover. What specific actions can I take?
A3: The autosampler is a common source of carryover.[6] Here are some targeted strategies:
-
Optimize the Needle Wash: A simple wash with the mobile phase may not be sufficient. Employ a multi-solvent wash sequence. A strong organic solvent is needed to remove hydrophobic residues, while an aqueous component can address ionic interactions.
-
Increase Wash Volume and Cycles: For "sticky" compounds like bile acids, increasing the volume of the wash solvent and the number of wash cycles can be highly effective.
-
Inspect and Replace Components: Worn injector rotor seals, needles, and sample loops can have microscopic scratches or dead volumes where analytes can get trapped.[2] Regular inspection and preventive maintenance are crucial.
Q4: How can I determine if my LC column is the source of the carryover?
A4: To isolate the column as the source of carryover, you can perform the following test:
-
Inject your highest concentration standard.
-
Replace the analytical column with a new, unused column of the same type.
-
Inject a blank sample.
If the carryover is significantly reduced or eliminated with the new column, your previous column was likely the primary contributor. A rigorous column flushing protocol should be implemented between batches.
Q5: What are the best practices for mobile phase and wash solvent selection to minimize 1β-OH-DCA carryover?
A5: Mobile phase composition and the choice of wash solvents are critical for controlling carryover.
-
Mobile Phase: For reversed-phase chromatography of bile acids, mobile phases typically consist of acetonitrile (B52724) or methanol (B129727) with an acidic modifier like formic acid in water.[7] The organic solvent disrupts hydrophobic interactions, while the acid helps to neutralize the carboxyl group, reducing ionic interactions with the stationary phase.
-
Wash Solvents: A strong wash solvent is essential. A mixture with a higher percentage of organic solvent than your mobile phase, or even a different, stronger organic solvent like isopropanol, can be effective. Cycling between high and low organic content during the wash can also be more effective at removing adsorbed analyte than a continuous high organic wash.[6]
Frequently Asked Questions (FAQs)
Q: How do I distinguish between carryover and system contamination? A: Carryover typically diminishes with subsequent blank injections. If you see a consistent analyte peak of similar size in all blank injections, this suggests constant contamination of a solvent, reagent, or a system component.[2]
Q: Can the sample diluent affect carryover? A: Yes. It is generally recommended to dissolve your 1β-OH-DCA samples in a solvent that is weaker than or of similar strength to the initial mobile phase conditions. Injecting a sample dissolved in a very strong solvent can cause issues with peak shape and may exacerbate carryover.
Q: How often should I perform preventive maintenance on my LC system to prevent carryover? A: A regular preventive maintenance schedule is critical. Key components to check include:
-
Injector Rotor Seal: Inspect and consider replacing every 500-1000 injections, or as recommended by the manufacturer.
-
Needle and Needle Seat: Inspect for scratches or deposits during routine maintenance.
-
Tubing and Fittings: Ensure all connections are secure and free of dead volumes.
Q: Are there specific materials I should use for vials and caps (B75204) to minimize carryover? A: Yes, using high-quality vials and caps can reduce analyte adsorption. For bile acids, which can adsorb to glass surfaces, using deactivated (silanized) glass vials or polypropylene (B1209903) vials may be beneficial. Ensure that the septa in your caps are made of a low-adsorption material like PTFE/silicone.
Quantitative Data Summary
The following tables provide recommended starting points for developing your carryover reduction strategy for 1β-OH-DCA analysis.
Table 1: Recommended Autosampler Wash Solvents
| Wash Solvent Composition | Rationale |
| Wash A (Strong Organic): 90:10 Acetonitrile/Isopropanol with 0.1% Formic Acid | A high concentration of organic solvents effectively removes hydrophobic compounds. Isopropanol is a stronger solvent than acetonitrile or methanol. The acid helps to neutralize ionic interactions. |
| Wash B (Aqueous): 10:90 Acetonitrile/Water with 0.1% Formic Acid | An aqueous wash helps to remove any residual salts and prepares the system for the next injection in a reversed-phase method. |
| "Magic Mix": 25:25:25:25 Acetonitrile/Methanol/Isopropanol/Water | A universal, aggressive wash solution for removing a wide range of contaminants.[2] |
Table 2: Example Carryover Reduction with Optimized Wash Method
| Injection Sequence | Peak Area of 1β-OH-DCA (Arbitrary Units) | % Carryover (relative to LLOQ peak area of 100) |
| Standard Wash (Mobile Phase) | ||
| Highest Standard (1000 ng/mL) | 1,000,000 | N/A |
| Post-Blank 1 | 50 | 50% |
| Post-Blank 2 | 25 | 25% |
| Optimized Wash (Wash A + Wash B) | ||
| Highest Standard (1000 ng/mL) | 1,000,000 | N/A |
| Post-Blank 1 | 5 | 5% |
| Post-Blank 2 | Not Detected | 0% |
Experimental Protocols
Protocol 1: Optimized Autosampler Wash Procedure
This protocol is designed to aggressively clean the autosampler needle and injection path between samples.
Materials:
-
Wash Solvent A: 90:10 (v/v) Acetonitrile/Isopropanol with 0.1% Formic Acid
-
Wash Solvent B: 10:90 (v/v) Acetonitrile/Water with 0.1% Formic Acid
Procedure:
-
Configure the autosampler to use two different wash solvents.
-
Program the following wash sequence to occur after each injection of a sample or standard: a. Aspirate 500 µL of Wash Solvent A. b. Dispense to waste. c. Repeat steps 2a and 2b for a total of two cycles. d. Aspirate 500 µL of Wash Solvent B. e. Dispense to waste. f. This final aqueous wash helps to re-equilibrate the needle with a solvent similar to the initial mobile phase.
-
Ensure the wash solvent reservoirs are filled with fresh solutions daily.
Protocol 2: Systematic Column Cleaning
This protocol should be performed after each analytical batch or when the column is identified as a source of carryover.
Materials:
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid
-
Strong Elution Solvent: Isopropanol
Procedure:
-
Disconnect the column from the mass spectrometer to prevent contamination of the source.
-
Set the column oven to a moderate temperature (e.g., 40 °C) to reduce solvent viscosity.
-
Flush the column with the following sequence of solvents at a flow rate of 0.5 mL/min: a. 100% Mobile Phase B (Acetonitrile): 20 column volumes. This will remove strongly retained hydrophobic compounds. b. 100% Isopropanol: 20 column volumes. Isopropanol is a stronger solvent and can remove more stubborn hydrophobic contaminants. c. 100% Mobile Phase B (Acetonitrile): 10 column volumes. To transition from isopropanol. d. Initial Mobile Phase Conditions (e.g., 95% A, 5% B): 20 column volumes. To re-equilibrate the column for the next analysis.
-
Reconnect the column to the mass spectrometer and allow the system to fully equilibrate before starting the next run.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bile Acid Analysis with Mobile Phase Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of mobile phase additives in the ionization and analysis of bile acids by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase additives for bile acid analysis in reversed-phase LC-MS?
A1: The most frequently used mobile phase additives for bile acid analysis are formic acid, acetic acid, ammonium (B1175870) acetate (B1210297), and ammonium formate (B1220265).[1][2] These are chosen because they are volatile, making them compatible with mass spectrometry, and they help control the pH of the mobile phase to influence the ionization state of the bile acids.[1][3] A combination of an acid and its ammonium salt (e.g., formic acid with ammonium formate) is often used to create a buffered mobile phase.[4][5]
Q2: Why is controlling the mobile phase pH so important for bile acid analysis?
A2: Controlling the pH is crucial because it dictates the ionization state of bile acids, which are acidic molecules.[6] For analysis using electrospray ionization in negative mode (ESI-), which is common for bile acids, the goal is to deprotonate the carboxylic acid group to form the [M-H]⁻ ion.[7] A mobile phase pH above the pKa of the bile acid will favor this deprotonated, ionized state. Conversely, a lower pH suppresses ionization, which can be detrimental to MS sensitivity but may improve chromatographic retention on reversed-phase columns.[6][7]
Q3: Which is a better additive for bile acid ionization: formic acid or acetic acid?
A3: The choice between formic acid and acetic acid can depend on the specific bile acids being analyzed and the desired outcome. Some studies have found that 0.1% acetic acid provides the best sensitivity for bile acid analyses compared to formic acid.[8] However, other reports suggest that mobile phases with formate (e.g., ammonium formate) can outperform acetate in terms of MS signal intensity and chromatographic resolution.[1] Formic acid is a stronger acid (pKa ~3.8) than acetic acid (pKa ~4.8), so it will result in a lower mobile phase pH at the same concentration, which can suppress negative ion formation more strongly.[3]
Q4: What is the role of ammonium acetate or ammonium formate in the mobile phase?
A4: Ammonium acetate and ammonium formate are volatile salts used to buffer the mobile phase at a specific pH.[3] Buffering helps to resist small changes in pH, which leads to more stable retention times and reproducible results.[8] In some cases, the addition of ammonium acetate was found to be essential for retaining taurine-conjugated bile acids on the column.[8] However, it's important to note that both high acidity and high ammonium levels in the mobile phase can reduce the electrospray ionization of bile acids, particularly for unconjugated forms.[7]
Q5: Should I analyze bile acids in positive or negative ionization mode?
A5: Negative electrospray ionization (ESI-) mode is most commonly used for bile acid analysis, targeting the deprotonated molecule [M-H]⁻.[4][7] However, some methods utilize positive ion mode, often by forming ammonium adducts [M+NH₄]⁺ when ammonium salts are present in the mobile phase.[9] While negative mode is generally preferred for free bile acids due to the easily ionizable carboxylic acid group, positive mode can sometimes offer advantages in selectivity by reducing matrix interference for certain bile acids.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | Suboptimal Mobile Phase pH: The mobile phase may be too acidic, suppressing the ionization of bile acids in negative ESI mode.[7] | Increase Mobile Phase pH: If using an acid additive, try switching from formic acid to the weaker acetic acid. Consider using a buffered system like ammonium acetate to maintain a pH closer to the pKa of the bile acids.[8] |
| Ion Suppression from Additives: High concentrations of formic acid or ammonium salts can suppress the ESI signal, especially for unconjugated bile acids.[7] | Reduce Additive Concentration: Lower the concentration of the acid or buffer in your mobile phase. For example, try reducing formic acid from 0.1% to 0.01%.[4] | |
| Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, feces) can interfere with the ionization of target bile acids.[10] | Improve Sample Preparation: Implement a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[11] | |
| Poor Peak Shape (Tailing, Fronting) | Secondary Interactions: Residual silanols on the stationary phase can interact with the acidic bile acids, causing peak tailing. | Adjust Mobile Phase pH: Using a buffered mobile phase can help maintain a consistent charge state on the column surface and reduce secondary interactions.[5] |
| Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger (i.e., higher organic content) than the initial mobile phase can cause peak distortion. | Match Injection Solvent: Dilute or reconstitute your sample in a solvent that is as weak as or weaker than your starting mobile phase conditions. | |
| Shifting Retention Times | Unstable Mobile Phase pH: An unbuffered mobile phase can be susceptible to small pH changes, leading to inconsistent retention times.[8] | Use a Buffered Mobile Phase: Incorporate ammonium acetate or ammonium formate to stabilize the pH throughout the analysis.[4] |
| Column Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention if a column oven is not used. | Use a Column Oven: Maintain a constant and elevated column temperature (e.g., 55-60 °C) for better reproducibility.[4][10] | |
| Mobile Phase Degradation: Mobile phases, especially aqueous ones, can change over time. | Prepare Fresh Mobile Phase: Prepare mobile phases fresh for each analytical batch. |
Data Presentation: Impact of Additives on Ionization
Direct quantitative comparisons across different studies are challenging due to variations in instrumentation and conditions. However, the following table summarizes the reported effects of common additives on bile acid signal intensity.
| Mobile Phase Additive | Reported Effect on Bile Acid Signal Intensity (ESI) | Applicable Bile Acids | Reference |
| Acetic Acid (0.1%) | Gave the best sensitivity compared to formic acid. | General bile acids | [8] |
| Ammonium Acetate (1 mM) | Decreased intensity by 20-40% but enhanced intensity by 50% for others. Essential for chromatographic retention of taurine-conjugates. | Conjugated BAs (decreased); Lithocholic acid, Isolithocholic acid (enhanced) | [8] |
| Formic Acid | High acidity can significantly inhibit negative ionization. | Unconjugated bile acids without a 12-hydroxyl group are most sensitive to this suppression. | [7] |
| Ammonium Formate | Formate-based systems reported to outperform acetate systems in terms of MS signal. | General bile acids | [1] |
| Ammonium Levels (General) | High levels of ammonium in the mobile phase can reduce ESI efficiency. | General bile acids, especially unconjugated ones. | [7] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method with Ammonium Formate and Formic Acid
This protocol is adapted from a validated method for quantifying 15 bile acid species in human serum.[4]
1. Materials and Reagents:
-
LC-MS grade water, acetonitrile (B52724), and isopropanol.
-
Ammonium formate (200 mM stock solution).
-
Formic acid.
-
Bile acid standards and internal standards.
2. Mobile Phase Preparation:
-
Mobile Phase A: To 1 L of LC-MS grade water, add 1 mL of 200 mM ammonium formate stock solution (final concentration 0.2 mM) and 0.1 mL of formic acid (final concentration 0.01%).
-
Mobile Phase B: Prepare a 1:1 (v/v) mixture of LC-MS grade acetonitrile and isopropanol. To 1 L of this mixture, add 1 mL of 200 mM ammonium formate stock solution and 0.1 mL of formic acid.
3. LC-MS/MS Conditions:
-
Column: Cortecs T3, 2.7 µm, 2.1 x 30 mm.
-
Column Temperature: 60 °C.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[4]
-
Gradient:
-
0.0 min: 5% B
-
5.5 min: 50% B (linear ramp)
-
6.2 min: 98% B (linear ramp)
-
6.2 - 7.0 min: Re-equilibrate at 5% B.[4]
-
-
MS Detection: Electrospray ionization in negative mode (ESI-), using Multiple Reaction Monitoring (MRM).[4]
Protocol 2: UPLC-MS/MS Method with Acetic Acid and Ammonium Acetate
This protocol is adapted from a method optimized for studying gut microbe-related bile acid metabolism.[8]
1. Materials and Reagents:
-
LC-MS grade water, acetonitrile, methanol, and 2-propanol.
-
Ammonium acetate.
-
Acetic acid.
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 1 mM ammonium acetate and 0.1% acetic acid in a mixture of methanol:acetonitrile:water (1:1:3, v/v/v).
-
Mobile Phase B: Prepare a solution of 0.1% acetic acid in a mixture of methanol:acetonitrile:2-propanol (4.5:4.5:1, v/v/v).[8]
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 0.3 mL/min, increasing to 0.5 mL/min during the run.
-
Injection Volume: 10 µL.[8]
-
Gradient:
-
0 - 2.0 min: 0% B
-
2.0 - 20.0 min: 0% to 100% B (linear ramp)
-
20.0 - 28.5 min: Hold at 100% B.[8]
-
-
MS Detection: ESI in negative mode for most bile acids. Optimized MRM transitions are used for quantification.[8]
Visualizations
Caption: General experimental workflow for bile acid analysis.
Caption: Impact of mobile phase pH on bile acid ionization.
References
- 1. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 2. Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. hplc.eu [hplc.eu]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
Navigating the Complex World of Bile Acid Separation: A Technical Support Center
Welcome to our dedicated technical support center for the chromatographic separation of bile acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection, method development, and troubleshooting. Bile acids, with their structural similarities and complex biological matrices, present unique analytical challenges. This guide aims to equip you with the knowledge to overcome these hurdles and achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when setting up a chromatographic method for bile acid analysis.
Q1: What is the recommended starting point for a chromatography column to separate bile acids?
A1: For most bile acid separation applications, a reversed-phase C18 column is the most common and effective starting point.[1][2][3] These columns offer a good balance of hydrophobic retention and selectivity for a wide range of bile acids. Modern C18 columns with high-purity, end-capped silica (B1680970) and smaller particle sizes (e.g., 1.8 µm, 2.7 µm) are recommended for high-efficiency separations.[2]
Q2: When should I consider using a column with a different stationary phase chemistry?
A2: You should explore alternative column chemistries if you encounter challenges with a C18 column, such as:
-
Poor resolution of isomeric bile acids: Structural isomers (e.g., epimers) can be difficult to separate on a standard C18 column.[1]
-
Co-elution with matrix components: If your bile acid peaks are not well-resolved from interferences in your sample matrix, a different selectivity is needed.[2][4]
-
Insufficient retention of polar conjugated bile acids: Highly polar bile acids may not be sufficiently retained on a C18 column.
Alternative chemistries like Phenyl-Hexyl, Biphenyl, or HSS T3 can provide different separation mechanisms (e.g., pi-pi interactions) to improve resolution in these cases.[2][4]
Q3: How does mobile phase composition affect the separation of bile acids?
A3: The mobile phase is a critical factor in achieving optimal separation. Key components to consider are:
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used. The choice between them can alter selectivity.[1]
-
pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of bile acids by altering their ionization state.[1][5] An acidic mobile phase (e.g., using 0.1% formic acid) is commonly used.[1][6]
-
Additives: Additives like ammonium (B1175870) acetate (B1210297) or formic acid are often used to improve peak shape and ionization efficiency for mass spectrometry detection.[5][7]
Q4: What are the most common sample preparation techniques for bile acid analysis?
A4: The choice of sample preparation method depends on the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): Widely used for serum and plasma samples, typically with a cold organic solvent like acetonitrile or methanol.[1][8]
-
Solid-Phase Extraction (SPE): Often used after protein precipitation for further cleanup and concentration of bile acids. C18 cartridges are commonly employed.[1][8]
-
Liquid-Liquid Extraction (LLE): Frequently used for more complex matrices like liver tissue.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during bile acid chromatography.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Bile Acid Isomers | Insufficient selectivity of the stationary phase.[1] | - Change Column Chemistry: Consider a Phenyl-Hexyl or Biphenyl column for alternative selectivity. - Vary Stationary Phase Properties: Try C18 columns from different manufacturers as bonding and end-capping can differ.[1] |
| Suboptimal mobile phase composition.[1] | - Adjust Mobile Phase pH: Modifying the pH can change the ionization and retention of bile acids.[1][5] - Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[1] - Optimize Gradient: A shallower gradient can improve the separation of closely eluting compounds.[2] | |
| Peak Tailing | Secondary interactions between bile acids and the column. | - Lower Mobile Phase pH: Adding an acid like formic acid can suppress silanol (B1196071) interactions.[2] - Use a High-Purity, End-Capped Column: Modern columns are designed to minimize these interactions.[2] |
| Poor Peak Shape for Early Eluting Peaks | Insufficient retention of polar bile acids. | - Consider an HSS T3 Column: These columns are designed to provide good retention for polar compounds, even in 100% aqueous mobile phases.[2][5] |
| Variable Retention Times | Inconsistent mobile phase preparation or column temperature. | - Ensure Accurate Mobile Phase Preparation: Precisely measure all components. - Use a Column Oven: Maintaining a consistent column temperature is crucial for reproducible retention times. |
| Matrix Effects (Ion Suppression/Enhancement in MS) | Co-eluting matrix components interfering with ionization.[7] | - Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interferences.[7] - Optimize Chromatography: Adjust the mobile phase or gradient to separate the bile acids from the interfering compounds.[7] - Use a Matrix-Matched Calibration Curve: Prepare standards in a similar matrix to your samples to compensate for these effects.[7] |
Experimental Protocols
Below are generalized experimental protocols that can be adapted for specific applications.
Protocol 1: General Purpose Bile Acid Separation using a C18 Column
This protocol provides a starting point for the analysis of a broad range of bile acids in biological fluids.
-
Sample Preparation (Serum/Plasma):
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be 20-60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.
-
-
Detection:
Protocol 2: Separation of Difficult-to-Resolve Isomers using a Phenyl-Hexyl Column
This protocol is designed for applications where isomeric resolution is critical.
-
Sample Preparation: Follow the same procedure as in Protocol 1.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5.
-
Mobile Phase B: Methanol.
-
Gradient: A shallow gradient is recommended, for example, 30-50% B over 20 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
-
Detection: Mass Spectrometry (MS) in negative ion mode.
Data Presentation
The following tables summarize key parameters for selecting a chromatography column and starting conditions.
Table 1: Comparison of Common Stationary Phases for Bile Acid Separation
| Stationary Phase | Primary Separation Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic interactions | General-purpose separation of a wide range of bile acids.[2] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Resolving isomeric bile acids and providing alternative selectivity to C18.[2] |
| Biphenyl | Hydrophobic & π-π interactions | Alternative selectivity for compounds with ring structures, useful for resolving isomers.[2] |
| HSS T3 | Hydrophobic interactions (compatible with 100% aqueous mobile phase) | Good retention for polar conjugated bile acids.[2][5] |
| ARC-18 | Sterically protected C18 | Resolving matrix interferences that co-elute on standard C18 phases.[4] |
Table 2: Typical Starting Chromatographic Parameters
| Parameter | Recommended Range | Significance |
| Column Dimensions | 2.1 - 4.6 mm ID; 50 - 150 mm Length | Smaller ID for higher sensitivity, longer length for better resolution.[10][11] |
| Particle Size | 1.7 - 5 µm | Smaller particles provide higher efficiency but at higher backpressure.[12] |
| Flow Rate | 0.2 - 0.6 mL/min | Adjusted based on column dimensions and particle size. |
| Column Temperature | 30 - 60 °C | Higher temperatures can improve peak shape and reduce viscosity but may affect column stability.[1][12] |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and column dimensions. |
Visualizations
The following diagrams illustrate key decision-making processes in bile acid chromatography.
Caption: Workflow for initial column selection and method development.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. hamiltoncompany.com [hamiltoncompany.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Analysis of 1β-Hydroxydeoxycholic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry-based analysis of 1β-Hydroxydeoxycholic acid (1β-OH-DCA), with a specific focus on addressing in-source fragmentation (ISF).
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for 1β-OH-DCA analysis?
A1: In-source fragmentation is the unintended breakdown of an analyte within the ion source of a mass spectrometer, prior to mass analysis.[1][2][3][4] This phenomenon is primarily caused by excessive energy being applied to the analyte during the ionization process, which can be influenced by high voltages and temperatures in the electrospray ionization (ESI) source.[1][3] For 1β-OH-DCA, a common fragmentation pathway is the loss of a water molecule (H₂O) from the hydroxyl group. This is particularly problematic because the resulting fragment ion will have the same mass-to-charge ratio (m/z) as deoxycholic acid (DCA), its metabolic precursor. This can lead to inaccurate quantification of the 1β-OH-DCA/DCA ratio, which is a critical biomarker for CYP3A4 enzyme activity.[5][6]
Q2: I am observing a peak at the m/z of deoxycholic acid (DCA) that co-elutes with my 1β-OH-DCA peak. Is this always due to in-source fragmentation?
A2: While in-source fragmentation is a likely cause, it is not the only possibility. Co-elution of endogenous DCA present in the sample is also a factor. To differentiate between these, you can inject a pure standard of 1β-OH-DCA. If you still observe a peak at the m/z of DCA under the same analytical conditions, it confirms that in-source fragmentation is occurring. Effective chromatographic separation is essential to distinguish between true analytes and those generated in the source.[2][4]
Q3: Which instrument parameters have the most significant impact on the in-source fragmentation of 1β-OH-DCA?
A3: The primary parameters influencing ISF are the voltages within the ion source and the source temperature.[3] Specifically, the Cone Voltage (also known as Declustering Potential or Fragmentor Voltage on different vendor platforms) and the source/desolvation temperature are critical.[3][7][8] Higher values for these parameters increase the internal energy of the ions, leading to a greater degree of fragmentation.[1][9]
Q4: Are there any mobile phase additives that can help reduce fragmentation?
A4: While the primary control over ISF is through instrument settings, the mobile phase composition can play a role in ionization efficiency. For negative mode ESI, which is common for bile acid analysis, additives like ammonia (B1221849) or a small amount of acetic acid are often used.[5][6] While these are mainly for improving ionization, ensuring a stable and efficient spray can indirectly help by allowing for the use of "softer" (lower energy) source conditions. Aggressive mobile phase modifiers are generally not necessary and could potentially alter analyte stability.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of 1β-OH-DCA.
Issue: Suspected In-Source Fragmentation Leading to Artificially Inflated Deoxycholic Acid (DCA) Signal
Symptoms:
-
A peak corresponding to the m/z of DCA is observed when injecting a pure 1β-OH-DCA standard.
-
The peak area of DCA increases when ion source parameters (e.g., Cone Voltage, temperature) are set to higher values.
-
Inaccurate or inconsistent 1β-OH-DCA/DCA ratios are observed across different runs or instruments.
Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
- 6. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation of Heated Electrospray Ionisation Parameters to Minimise In‐Source Generated Impurities in the Analysis of Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Deuterated Internal Standard Response
Welcome to the Technical Support Center for managing variability when using deuterated internal standards in mass spectrometry analysis. This resource is intended for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the accuracy and reproducibility of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS/MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][2] Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[2][3] Since the d-IS is chemically almost identical to the analyte, it behaves similarly during sample processing, chromatography, and ionization.[1][4] This allows it to compensate for sample loss, matrix effects (like ion suppression or enhancement), and instrument variability.[2][4][5] By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, which leads to more accurate and precise results.[2][5]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[2] Key characteristics include:
-
High Isotopic Purity: Isotopic enrichment of ≥98% is generally recommended to minimize interference from any unlabeled analyte present in the standard.[6]
-
High Chemical Purity: A chemical purity of >99% ensures that other compounds do not interfere with the analysis.[6][7]
-
Sufficient Mass Difference: A mass shift of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk between the analyte and the internal standard.[1][8]
-
Stable Label Position: Deuterium atoms should be placed on chemically stable positions, such as aromatic rings, that are not prone to exchange under typical analytical conditions.[6][9] Avoid placing labels on heteroatoms like oxygen (-OH) or nitrogen (-NH) as they are susceptible to exchange.[7][9][10]
Q3: Why is my deuterated internal standard eluting at a slightly different time than my analyte?
This phenomenon is known as the "deuterium isotope effect" or "chromatographic shift".[1][9] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[9][11] In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9] This can become a problem if the slight separation causes the analyte and the internal standard to be affected differently by matrix components, leading to differential matrix effects.[2][9]
Q4: What is isotopic exchange (H/D back-exchange) and how can I prevent it?
Isotopic exchange is the unintentional replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[7][12] This can compromise the integrity of the internal standard, leading to an underestimation of its concentration and an overestimation of the analyte's concentration.[12]
Factors that promote isotopic exchange include:
-
Labile Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[7][10]
-
pH: The rate of exchange can increase in both acidic and basic solutions.[7]
-
Temperature: Higher temperatures can accelerate the rate of exchange.[7]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate back-exchange.[7]
To minimize isotopic exchange, select an internal standard with deuterium labels on stable positions, control the pH of your solutions, and maintain low temperatures during sample storage and analysis.[9][12]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Internal Standard Peak Area
Symptoms: The peak area of the deuterated internal standard is inconsistent across samples, standards, and quality controls within the same analytical run.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Verify the accuracy and precision of pipettes used for adding the internal standard.[9] |
| Internal Standard Stability | The internal standard may be degrading in the sample matrix or in the autosampler. Perform a stability assessment.[8] |
| Matrix Effects | Different samples may have varying levels of matrix components that suppress or enhance the internal standard's signal.[13] Evaluate matrix effects across different lots of the biological matrix.[8] |
| Adsorption | The internal standard may be adsorbing to sample vials or LC system tubing.[9] To mitigate this, consider passivating the system by injecting a high-concentration standard before the analytical run.[9] |
Issue 2: Analyte and Deuterated Internal Standard Peaks are Separating Chromatographically
Symptoms: The retention times of the analyte and the deuterated internal standard are not identical, leading to two distinct or partially resolved peaks.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | This is the most common cause. The slight difference in physicochemical properties between the analyte and the d-IS can lead to separation.[9] |
| Modify Chromatographic Conditions | Adjusting the mobile phase composition or using a shallower gradient can sometimes improve co-elution.[4] |
| Evaluate Impact on Quantification | If separation is minimal, it may not impact the results. However, it can lead to differential matrix effects.[2] It's crucial to assess if the analyte and d-IS are experiencing different levels of ion suppression or enhancement.[2][14] |
Issue 3: Inaccurate Quantification Despite Using a Deuterated Internal Standard
Symptoms: The calculated concentrations of your quality control samples are consistently biased, or the results are not reproducible, even though the internal standard appears stable.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | Even with co-elution, the analyte and d-IS can be affected differently by matrix components.[7] It cannot be assumed that a deuterated internal standard will always correct for matrix effects.[2][14] |
| Isotopic Contribution (Crosstalk) | The unlabeled analyte may have a naturally occurring isotope (e.g., ¹³C) that has the same mass-to-charge ratio as the deuterated internal standard, especially with low deuterium incorporation (e.g., d2).[15] Additionally, the d-IS may contain a small amount of unlabeled analyte as an impurity.[7] |
| In-source Fragmentation | The deuterated internal standard might lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[4] |
| Isotopic Exchange (H/D Back-exchange) | The d-IS may be losing its deuterium label, leading to a decreased IS signal and an increased analyte signal.[7][12] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard are experiencing different matrix effects.[14]
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the final mobile phase composition at a known concentration.[14]
-
Set B (Matrix Solution): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Then, spike the analyte and deuterated internal standard into the extracted blank matrix at the same concentration as Set A.[14]
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Interpretation: A significant difference between the matrix effect values for the analyte and the internal standard indicates differential matrix effects.[14]
Protocol 2: Evaluation of Isotopic Exchange (H/D Back-exchange)
Objective: To assess the stability of the deuterium labels on the internal standard under experimental conditions.[7]
Methodology:
-
Prepare Solutions:
-
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.[4]
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler (e.g., for 24 hours).[4][9]
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[4]
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[4]
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[4]
-
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for high variability in d-IS response.
Caption: Decision tree for troubleshooting inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Level Bile Acid Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding contamination issues in the trace level analysis of bile acids. It is intended for researchers, scientists, and professionals in drug development who utilize techniques like liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks, often called "ghost peaks," in my chromatograms, even in blank injections. What are the common sources?
A1: Ghost peaks are extraneous signals that can originate from several sources.[1] Common causes include:
-
Mobile Phase Contamination: Impurities in solvents, even HPLC-grade, can become concentrated on the column and elute as peaks, especially during gradient elution.[2][3] Microbial growth in solvent reservoirs is also a potential issue.[4][5]
-
System Contamination: Carryover from previous injections is a frequent culprit.[1][6] Contaminants can adhere to the injector, tubing, or column. Degraded pump seals can also introduce unexpected signals.[1]
-
Sample Preparation: Contaminants can be introduced from glassware, plasticware (vials, caps, pipette tips), and solvents used during sample preparation.[1][7]
Q2: My baseline is noisy and elevated. What could be causing this?
A2: A high or noisy baseline can significantly impact the sensitivity of your analysis. Potential causes include:
-
Solvent Impurities: Low-purity solvents or additives can contribute to a high background signal.[4] It is crucial to use LC-MS grade solvents and reagents.[8]
-
Contaminated System: Residual contaminants in the LC-MS system, including the ion source, can lead to an elevated baseline.[5]
-
Plasticizers and Additives: Leachables from plastic containers, tubing, and other labware are common sources of background noise.[9][10]
Q3: I'm observing inconsistent results and poor reproducibility in my bile acid quantification. What should I investigate?
A3: Poor reproducibility can stem from various factors throughout the analytical workflow:
-
Inconsistent Sample Preparation: Variability in sample cleanup, such as solid-phase extraction (SPE), can lead to inconsistent matrix effects and analyte recovery.[11]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of bile acids, leading to variability.[11] The use of stable isotope-labeled internal standards is highly recommended to correct for these effects.[11]
-
Pipetting Errors: Inaccurate pipetting, especially of the internal standard, will introduce significant variability.[11]
Troubleshooting Guides
Identifying the Source of Contamination
A systematic approach is crucial for efficiently identifying the source of contamination. The following workflow can help pinpoint the issue:
Common Contaminants and Their Sources
The following table summarizes common contaminants observed in LC-MS analysis, their potential sources, and their mass-to-charge ratios (m/z).
| Contaminant Class | Common Examples | Potential Sources | Common m/z Values (Positive Ion Mode) |
| Plasticizers | Phthalates (e.g., Dibutyl phthalate, DEHP) | Plastic labware (vials, tubes, pipette tips), solvent tubing, bottle caps.[9][10][12][13] | 149, 279, 391 |
| Slip Agents | Oleamide, Stearamide | Polyethylene films, plastic bags, labware.[14] | 282, 284 |
| Polymers | Polyethylene glycol (PEG), Polypropylene glycol (PPG) | Ubiquitous in labs, can be found in detergents and some solvents.[12] | Series of peaks separated by 44 (PEG) or 58 (PPG) Da. |
| Solvent Additives/Impurities | Trifluoroacetic acid (TFA) clusters, Formic acid clusters | Mobile phase additives, impurities in solvents.[15] | Varies depending on the cluster size. |
| Detergents | Triton, Tweens | Inadequate rinsing of glassware.[12] | Characteristic repeating patterns in the mass spectrum. |
| Siloxanes | Polydimethylsiloxane (PDMS) | Column bleed, septa, grease.[13] | Series of peaks separated by 74 Da. |
Experimental Protocols
Protocol 1: Cleaning Glassware for Trace Analysis
This protocol is designed to minimize organic and inorganic contamination from laboratory glassware.
Materials:
-
Phosphate-free laboratory detergent (e.g., Alconox)[16]
-
Hot tap water
-
High-purity water (e.g., Milli-Q, >18 MΩ)[16]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetone (HPLC or LC-MS grade)
-
Concentrated nitric acid or hydrochloric acid (for trace metal-sensitive analysis)[17]
Procedure:
-
Initial Wash: Scrub glassware thoroughly with a solution of phosphate-free detergent in hot tap water.[16]
-
Tap Water Rinse: Rinse the glassware six times by filling it completely with warm to hot tap water and emptying it.[16]
-
High-Purity Water Rinse: Rinse the glassware six times by filling it with high-purity water.[16]
-
Solvent Rinses (in a fume hood):
-
Drying: Allow the glassware to air dry on a clean rack or in a drying oven. Loosely cover openings with solvent-rinsed aluminum foil.[16]
-
Acid Wash (Optional, for stubborn contaminants or trace metal analysis):
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acid Cleanup
This is a general protocol for cleaning up bile acids from biological fluids like serum or plasma using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen evaporator
-
Sample pre-treated with an internal standard and protein precipitation (e.g., with acetonitrile)[20]
Procedure:
-
Column Conditioning:
-
Pass one column volume of methanol through the C18 cartridge.
-
Equilibrate the column by passing one column volume of water.[21]
-
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[21]
-
Washing:
-
Wash the cartridge with one column volume of water to remove salts and polar impurities.
-
A subsequent wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can help remove less polar interferences.
-
-
Elution: Elute the bile acids with one to two column volumes of methanol.[21]
-
Evaporation and Reconstitution:
Visualizations
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.bc.edu [ccc.bc.edu]
- 13. cigs.unimo.it [cigs.unimo.it]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. watersciences.unl.edu [watersciences.unl.edu]
- 18. frederick.cancer.gov [frederick.cancer.gov]
- 19. fda.gov [fda.gov]
- 20. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Optimizing Analysis of 1β-Hydroxydeoxycholic acid-d5
Welcome to the technical support center for the analysis of 1β-Hydroxydeoxycholic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the mass spectrometry-based analysis of this deuterated bile acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is primarily used as a stable isotope-labeled internal standard for the accurate quantification of the endogenous bile acid 1β-Hydroxydeoxycholic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting variations that can occur during sample preparation, chromatographic separation, and ionization, ensuring high accuracy and reproducibility of quantitative data.[1][2][3]
Q2: Why am I observing poor fragmentation for this compound?
A2: Unconjugated bile acids, including hydroxylated forms of deoxycholic acid, are known to exhibit limited fragmentation under typical collision-induced dissociation (CID) conditions.[4][5] Often, the most stable and abundant ion is the precursor ion itself. In such cases, a "pseudo-multiple reaction monitoring" (pseudo-MRM) transition, where the precursor ion is also monitored as the product ion, is commonly employed for quantification.[4][5]
Q3: My this compound internal standard and the native analyte have slightly different retention times. Is this normal?
A3: Yes, a slight difference in retention time between a deuterated internal standard and its native analog is a known phenomenon called the "chromatographic isotope effect".[6] In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While this is often a minor shift, it is important to ensure that this does not lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting interfering substances from the sample matrix.[6]
Q4: How can I troubleshoot high background noise in my chromatogram?
A4: High background noise can originate from several sources. Start by checking the purity of your solvents and reagents, ensuring they are LC-MS grade. Contamination in the LC system, including tubing and fittings, or the ion source of the mass spectrometer are also common culprits. Additionally, ensure the purity of the nitrogen gas used for nebulization and collision, and check for any leaks in the gas lines.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantification
-
Possible Cause: Differential matrix effects due to a lack of co-elution between the analyte and the deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the native analyte and the d5-internal standard to confirm the degree of peak overlap.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatographic gradient. If the analyte and internal standard elute in a region of significant matrix effects, further optimization of the sample preparation or chromatography is necessary.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column chemistry to improve the separation of the analyte and internal standard from interfering matrix components.
-
Issue 2: Low Signal Intensity for this compound Fragments
-
Possible Cause: Sub-optimal collision energy.
-
Troubleshooting Steps:
-
Perform a Collision Energy Optimization Experiment: Infuse a standard solution of this compound into the mass spectrometer and ramp the collision energy over a range of values (e.g., 5-40 eV).
-
Monitor Precursor and Product Ions: Track the intensity of the precursor ion and any potential fragment ions (e.g., neutral loss of water).
-
Select Optimal Collision Energy: Choose the collision energy that provides the most stable and intense signal for your chosen MRM transition. Refer to the data in Table 1 for a representative example.
-
Data Presentation
Table 1: Hypothetical Collision Energy Optimization for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Relative Intensity (%) |
| 412.3 | 412.3 | 10 | 100 |
| 412.3 | 412.3 | 15 | 95 |
| 412.3 | 412.3 | 20 | 85 |
| 412.3 | 394.3 | 15 | 5 |
| 412.3 | 394.3 | 20 | 15 |
| 412.3 | 394.3 | 25 | 30 |
| 412.3 | 394.3 | 30 | 25 |
Note: This data is illustrative. Optimal values are instrument-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of this compound from serum or plasma samples.[7][8]
-
Sample Aliquoting: Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a 100 ng/mL solution of this compound in methanol (B129727) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for the analysis of 1β-Hydroxydeoxycholic acid.
Caption: Proposed fragmentation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Deuterated Bile Acids at -20°C
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of deuterated bile acids when stored at -20°C. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for deuterated bile acids?
A1: The recommended storage temperature for deuterated bile acids, whether in solid form or dissolved in a solvent such as methanol (B129727), is -20°C for long-term stability.[1][2] Some sources also suggest that for very long-term storage, -80°C is a viable option.
Q2: How long can I expect my deuterated bile acids to be stable at -20°C?
A2: When stored correctly in a sealed container, protected from light and moisture, deuterated bile acid standards are highly stable. Some manufacturers guarantee a stability of at least five years at -20°C.[1] For bile acids in a plasma matrix, stability has been demonstrated for at least two months at -20°C.
Q3: What are the primary factors that can affect the stability of deuterated bile acids during long-term storage at -20°C?
A3: Several factors can impact stability:
-
Temperature Fluctuations: Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.
-
Exposure to Light: Photodegradation can occur, so it is crucial to store them in amber vials or otherwise protected from light.
-
Exposure to Air (Oxidation): The steroid structure of bile acids can be susceptible to oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) is ideal.
-
Moisture: The presence of water can lead to hydrolysis, especially of conjugated bile acids.
-
pH of the Solution: Acidic or basic conditions can potentially catalyze degradation or hydrogen-deuterium (H/D) exchange.
-
Solvent Purity: Using high-purity solvents is essential to prevent contamination and degradation.
Q4: Can I store deuterated bile acids in a solution? If so, what is the best solvent?
A4: Yes, storing deuterated bile acids in a solution is common practice. Anhydrous methanol is a frequently recommended solvent.[1] It is crucial to use a high-purity, anhydrous solvent to minimize the risk of degradation.
Q5: What are the potential degradation pathways for bile acids at low temperatures?
A5: While the rate of degradation is significantly reduced at -20°C, potential pathways include:
-
Oxidation: The steroid nucleus can undergo oxidation.
-
Hydrolysis: The amide bond in glycine (B1666218) or taurine-conjugated bile acids can be hydrolyzed, leading to the formation of unconjugated bile acids.
-
Epimerization: The stereochemistry of the hydroxyl groups on the steroid nucleus could potentially change over extended periods.
Troubleshooting Guide
This guide addresses specific issues you might encounter, suggesting possible causes and corrective actions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower than expected concentration in QC samples. | 1. Degradation of the deuterated standard. 2. Inaccurate initial concentration determination. 3. Adsorption to the container surface. 4. Evaporation of solvent. | 1. Perform a stability check using the protocol below. 2. Re-verify the concentration of the stock solution. 3. Use silanized glass vials to minimize adsorption. 4. Ensure vials are tightly sealed. Use paraffin (B1166041) film for extra security. |
| Appearance of unexpected peaks in chromatograms. | 1. Formation of degradation products. 2. Contamination of the solvent or handling materials. | 1. Analyze for common degradation products (e.g., unconjugated forms for conjugated standards). 2. Use fresh, high-purity solvents and clean labware for all dilutions and preparations. |
| Shift in the isotopic pattern observed by mass spectrometry. | 1. Hydrogen-Deuterium (H/D) exchange with residual water or protic solvents. | 1. Ensure the use of anhydrous solvents. 2. Minimize exposure to atmospheric moisture during handling. 3. Store in a desiccated environment. |
Quantitative Data Summary
While specific long-term quantitative degradation data for individual deuterated bile acids at -20°C is not extensively published, the following table summarizes the available stability information.
| Compound Type | Matrix/Solvent | Storage Temperature | Duration | Stability |
| Deuterated Bile Acid Mixture | Methanol | -20°C | ≥ 5 years | Manufacturer guarantees stability.[1] |
| Bile Acids (non-deuterated) | Plasma | -20°C | 2 months | Stable. |
| Bile Acids (non-deuterated) | Porcine Bile | -15°C | 17 days | Most components stable, but unconjugated bilirubin (B190676) increased. |
Experimental Protocols
Protocol 1: Routine Stability Check of Deuterated Bile Acid Stock Solution
This protocol describes a simple procedure to periodically check the stability of a stock solution stored at -20°C.
Methodology:
-
Initial Analysis: Upon preparation of the stock solution, perform an initial analysis using a validated LC-MS/MS method to determine the initial concentration and purity. This will serve as the baseline (T=0).
-
Aliquoting and Storage: Aliquot the stock solution into multiple single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C in the dark.
-
Periodic Testing: At defined intervals (e.g., 6, 12, 24, 36, 48, and 60 months), thaw one aliquot.
-
Sample Preparation: Prepare a dilution of the thawed stock solution to a known concentration within the calibrated range of your analytical method.
-
LC-MS/MS Analysis: Analyze the diluted sample using the same validated LC-MS/MS method used for the initial analysis.
-
Data Comparison: Compare the measured concentration and purity to the T=0 data. A deviation of more than 10-15% may indicate degradation.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the deuterated bile acid to identify potential degradation products and pathways.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve a known amount of the deuterated bile acid in a 0.1 M HCl solution.
-
Base Hydrolysis: Dissolve a known amount in a 0.1 M NaOH solution.
-
Oxidative Stress: Dissolve a known amount in a solution containing 3% hydrogen peroxide.
-
Thermal Stress: Store a solid sample or a solution in a sealed vial at an elevated temperature (e.g., 60°C).
-
-
Incubation: Incubate the stress samples for a defined period (e.g., 24, 48, 72 hours).
-
Sample Neutralization and Preparation:
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
-
LC-MS/MS Analysis: Analyze the stressed samples using a high-resolution mass spectrometer to identify and characterize any new peaks that correspond to degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions) to identify degradation products.
Visualizations
References
Validation & Comparative
The Gold Standard: Validating Analytical Methods with 1β-Hydroxydeoxycholic acid-d5
For researchers, scientists, and drug development professionals, the precise and accurate quantification of biomarkers is paramount. 1β-Hydroxydeoxycholic acid (1β-OH-DCA) has emerged as a critical endogenous biomarker for assessing Cytochrome P450 3A (CYP3A) enzyme activity, a key player in drug metabolism. This guide provides an objective comparison of analytical method validation utilizing the deuterated internal standard, 1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5), against other alternatives, supported by experimental data.
The use of a stable isotope-labeled internal standard, such as 1β-OH-DCA-d5, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its identical chemical and physical properties to the analyte, 1β-OH-DCA, ensure that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in the analytical process.[4] This leads to enhanced accuracy, precision, and robustness of the method.
Performance Comparison: The Deuterated Advantage
Analytical method validation assesses several key parameters to ensure the reliability of the results. The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of bile acids, highlighting the advantages of using a deuterated internal standard like 1β-OH-DCA-d5.
Table 1: Comparison of Internal Standard Approaches
| Internal Standard Type | Key Advantages | Potential Disadvantages | Typical Application |
| Stable Isotope-Labeled (e.g., 1β-OH-DCA-d5) | Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.[4] High accuracy and precision. | Higher cost. Potential for isotopic interference if not sufficiently pure.[3] | "Gold standard" for bioanalytical quantification of endogenous molecules.[5] |
| Structural Analog | Lower cost than stable isotopes. Readily available. | May not co-elute with the analyte. May not fully compensate for matrix effects or extraction variability. | Used when a stable isotope-labeled standard is unavailable. |
| No Internal Standard | Lowest cost. | Highly susceptible to matrix effects and procedural variations. Lower accuracy and precision. Not recommended for quantitative bioanalysis. | Qualitative or semi-quantitative screening assays. |
Table 2: Typical Performance Data for LC-MS/MS Methods Utilizing a Deuterated Internal Standard
| Validation Parameter | Typical Acceptance Criteria | Reported Performance with Deuterated IS |
| Linearity (r²) | >0.99 | >0.99[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 5-50 pg/mL in plasma/serum[6][7] |
| Accuracy | 85-115% of nominal concentration | Within 85-115%[5] |
| Precision (RSD) | <15% (<20% at LLOQ) | <10-15%[5] |
| Recovery | Consistent and reproducible | 92-110%[5] |
Experimental Protocols
A robust analytical method validation protocol is essential for regulatory submissions and ensuring data integrity. Below is a typical workflow for the quantification of 1β-OH-DCA in human plasma using 1β-OH-DCA-d5 as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard, 1β-OH-DCA-d5 (e.g., 500 ng/mL).
-
Vortex the mixture for 10 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of bile acids.[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B) is typically employed.[8]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions for 1β-OH-DCA and its deuterated internal standard are monitored. For example, m/z 407.3 → 343.1 for 1β-OH DCA and m/z 411.3 → 347.2 for 1β-OH-DCA-D4 have been reported.[9]
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow and the metabolic pathway of 1β-OH-DCA.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bile Acid Analysis: A Comparative Guide to 1β-Hydroxydeoxycholic acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 1β-Hydroxydeoxycholic acid-d5 and other common internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for bioanalytical assays.
In the landscape of quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] Their utility lies in their chemical and physical near-identity to the analyte of interest, which allows them to mimic the analyte's behavior throughout the entire analytical process—from sample extraction to ionization in the mass spectrometer.[2][3] This co-eluting behavior effectively compensates for variations in sample recovery, matrix effects (such as ion suppression or enhancement), and injection volume, leading to superior accuracy and precision in quantification.[2][4]
This compound is the deuterium-labeled form of 1β-Hydroxydeoxycholic acid, a secondary bile acid and a biomarker for CYP3A activity.[5][6][7] Its application as an internal standard is particularly relevant in studies investigating bile acid metabolism and drug-drug interactions.[6][8]
Comparison with Alternative Internal Standards
The primary alternatives to a deuterated internal standard like this compound fall into two main categories: other deuterated bile acid standards and structural analogs.
Deuterated Bile Acid Analogs: These are considered the next best alternative to a specific SIL standard for each analyte.[1] For instance, in a comprehensive bile acid panel, using a suite of deuterated standards, such as cholic acid-d4 or glycochenodeoxycholic acid-d4, can provide robust quantification. The choice between different deuterated standards often depends on the specific bile acids being targeted in the analysis. A conjugated internal standard like glycochenodeoxycholic acid-d4 is expected to better mimic the behavior of other conjugated bile acids, while an unconjugated standard like cholic acid-d4 is more suitable for unconjugated bile acids.[1]
Structural Analogs: These are compounds that are chemically similar but not identical to the analyte. While more readily available and less expensive than SIL standards, they often exhibit different chromatographic retention times and ionization efficiencies.[4] This can lead to differential matrix effects and potentially compromise the accuracy of quantification.[4] For the analysis of bile acids, using a structural analog as an internal standard is generally not recommended when high accuracy and precision are required.
Performance Data: A Comparative Overview
The superiority of deuterated internal standards is evident in the validation parameters of analytical methods. The following table summarizes typical performance data for LC-MS/MS methods utilizing deuterated internal standards for bile acid analysis, demonstrating the high accuracy and precision achievable.
| Parameter | Typical Performance with Deuterated Internal Standard | Reference |
| Accuracy | 85% to 115% | [9] |
| Intra-assay Precision (CV) | < 10% | [9] |
| Inter-assay Precision (CV) | < 10% | [9] |
| Recovery | 92% to 110% | [9] |
| Matrix Effect | Difference of < 10% between calibration curves in solvent and matrix | [9] |
| Lower Limit of Quantification (LLOQ) | As low as 5 ng/mL | [9] |
Experimental Protocols
Achieving the performance outlined above is contingent on a well-developed and validated analytical method. Below is a representative experimental protocol for the quantification of bile acids in human serum using LC-MS/MS with a deuterated internal standard.
Sample Preparation
-
To 200 µL of serum sample, add 780 µL of methanol (B129727) and 20 µL of the internal standard solution (containing this compound and other relevant deuterated bile acids at a final concentration of 10 µg/mL each).[9]
-
Vortex the mixture for 20 seconds.[9]
-
Centrifuge for 5 minutes at 18,000 rcf.[9]
-
Transfer 200 µL of the supernatant to a 96-well plate and add 200 µL of water for analysis.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: Acquity UHPLC I-Class System FTN[9]
-
Column: Cortecs T3 2.7um (2.1 × 30 mm) maintained at 60 °C[9]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% of formic acid[9]
-
Mobile Phase B: 1:1 Acetonitrile/Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% of formic acid[9]
-
Gradient: A linear gradient from 5% to 50% mobile phase B over 5.5 minutes, followed by a wash at 98% B and re-equilibration.[9]
-
Flow Rate: 1 mL/min[9]
-
Injection Volume: 10 µL[9]
-
Mass Spectrometer: Xevo TQ-S micro MS/MS detector[9]
-
Ionization Mode: Electrospray negative ionization (ESI-)[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[9]
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making for selecting an internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of 1β-Hydroxydeoxycholic Acid Assays for Researchers and Drug Development Professionals
An objective comparison of analytical methodologies for the quantification of 1β-Hydroxydeoxycholic acid (1β-OH-DCA), a promising endogenous biomarker for Cytochrome P450 3A (CYP3A) activity, is crucial for its application in clinical drug-drug interaction (DDI) studies. This guide provides a comprehensive overview of the current landscape of 1β-OH-DCA assays, summarizing quantitative performance data and detailing experimental protocols to facilitate comparison and support the cross-validation of these assays between laboratories.
The formation of 1β-OH-DCA from deoxycholic acid (DCA) is primarily mediated by the CYP3A subfamily of enzymes.[1] Consequently, the urinary or plasma concentration ratio of 1β-OH-DCA to DCA is being investigated as a sensitive and non-invasive biomarker for assessing CYP3A induction or inhibition.[2][3] The ability to reliably measure 1β-OH-DCA across different laboratories is paramount for the successful application of this biomarker in multi-site clinical trials.
Comparative Analysis of Assay Performance
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the quantification of 1β-OH-DCA in biological matrices. A summary of the performance characteristics of various published LC-MS/MS methods is presented below. This data highlights the sensitivity, precision, and accuracy that can be achieved with current methodologies.
| Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) | Reference |
| 1β-OH-DCA | Human Plasma | 0.05 | 0.05 - 100 | Not Reported | Not Reported | [4] |
| 1β-OH-G-DCA | Human Plasma | 0.05 | 0.05 - 100 | Not Reported | Not Reported | [4] |
| 1β-OH-T-DCA | Human Plasma | 0.05 | 0.05 - 100 | Not Reported | Not Reported | [4] |
| DCA | Human Plasma | 4 | 4 - 2000 | Not Reported | Not Reported | [4] |
| 1β-OH-DCA | Human Plasma | 0.05 | Not Specified | ≤ 13.7 | -8.0 to 7.0 | [3] |
| 1β-OH-G-DCA | Human Plasma | 0.05 | Not Specified | ≤ 9.1 | -3.9 to 4.5 | [3] |
| 1β-OH-T-DCA | Human Plasma | 0.05 | Not Specified | ≤ 10.4 | -5.7 to 3.8 | [3] |
| 1β-OH-DCA | Human Urine | 0.1 | 0.1 - 1000 | Not Reported | Not Reported | [2] |
| DCA | Human Urine | 0.1 | 0.1 - 1000 | Not Reported | Not Reported | [2] |
Table 1: Performance Characteristics of Published 1β-OH-DCA Assays. LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation; %Bias: Percent Bias.
Experimental Protocols
The successful cross-validation of an analytical method between laboratories relies on a thorough understanding and harmonization of the experimental protocols. Below are summaries of typical methodologies employed for the analysis of 1β-OH-DCA.
Sample Preparation
A critical step in the analysis of biological samples is the extraction of the analyte from the complex matrix.[5] For 1β-OH-DCA and its conjugates, various techniques are employed:
-
Protein Precipitation: This method is often used for plasma samples, where a solvent like acetonitrile (B52724) is added to precipitate proteins, which are then removed by centrifugation.[6]
-
Solid Phase Extraction (SPE): SPE is a common technique for both plasma and urine samples, offering cleaner extracts. Oasis MAX cartridges are frequently used for the extraction of bile acids.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also be utilized for the isolation of these analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The instrumental analysis of 1β-OH-DCA is typically performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Reversed-phase columns, such as the XSelect HSS T3, are commonly used for the separation of bile acids.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Flow Rate: Flow rates are generally in the range of 0.4 to 0.6 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the standard for detecting bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, the MRM transition for 1β-OH-DCA is often m/z 407.3 → 343.1.[7]
Visualizing Key Processes
To aid in the understanding of the analytical workflow and the biological context, the following diagrams are provided.
Figure 1: A generalized experimental workflow for the LC-MS/MS analysis of 1β-OH-DCA.
Figure 2: The metabolic pathway of Deoxycholic Acid to 1β-Hydroxydeoxycholic Acid.
Recommendations for Cross-Validation
While the presented data provides a strong foundation, a formal inter-laboratory cross-validation study is essential to ensure data comparability.[8] Key considerations for such a study include:
-
Standardized Protocols: All participating laboratories should adhere to a harmonized and detailed standard operating procedure (SOP).
-
Common Reference Materials: The use of the same batch of reference standards and quality control (QC) samples is critical.
-
Blinded Sample Exchange: A set of blinded QC samples and incurred study samples should be analyzed by each laboratory to assess inter-laboratory agreement.[9]
-
Statistical Analysis: Appropriate statistical methods should be employed to evaluate the comparability of the data generated by different laboratories.
By leveraging the information in this guide and implementing a robust cross-validation plan, researchers and drug development professionals can confidently utilize 1β-OH-DCA as a reliable biomarker in their clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chapter - Development of Analytical Methods for Analysis of Drugs of Abuse in Biological Fluids using Design of Experiments and Response Surface Methodology | Bentham Science [eurekaselect.com]
- 6. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Urinary 1β-Hydroxydeoxycholic Acid as a Biomarker for CYP3A Activity
This guide provides a comprehensive comparison of urinary 1β-Hydroxydeoxycholic acid (1β-OH-DCA) with plasma-based markers for the assessment of Cytochrome P450 3A (CYP3A) enzyme activity. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on biomarker selection in clinical studies.
The hydroxylation of deoxycholic acid (DCA) to 1β-OH-DCA is a metabolic reaction catalyzed specifically by CYP3A enzymes, primarily CYP3A4.[1][2] This has led to the investigation of the urinary metabolic ratio of 1β-OH-DCA to total DCA (ToDCA) as a non-invasive, endogenous biomarker for in vivo CYP3A activity.[3][4] This guide compares the performance of this urinary biomarker against the established method of using midazolam (MDZ) plasma clearance and the emerging use of plasma 1β-OH-DCA levels.
Data Presentation
The following tables summarize quantitative data from studies evaluating the correlation between the urinary 1β-OH-DCA/ToDCA ratio and plasma markers of CYP3A activity, particularly in the context of drug-drug interaction (DDI) studies involving CYP3A inhibitors and inducers.
Table 1: Correlation of Urinary 1β-OH-DCA/ToDCA Ratio with Oral Midazolam Plasma Clearance
| Study Parameter | Correlation Coefficient (r) | p-value | Study Population | Key Findings |
| Baseline Correlation | 0.652 | 0.041 | 10 healthy male volunteers | A significant positive correlation was observed at baseline between the urinary 1β-OH-DCA/DCA ratio and oral MDZ clearance.[5] |
| Post-CYP3A Inhibition | Not significant | > 0.05 | 10 healthy male volunteers | No significant correlation was found after short-term administration of CYP3A inhibitors.[5] |
| Post-CYP3A Induction | 0.678 | 0.031 | 10 healthy male volunteers | A significant positive correlation was re-established after treatment with a CYP3A inducer (rifampicin).[5] |
| Change with Inhibition | 0.53 (Spearman's rs) | 0.004 | 27 healthy male volunteers | The change in the urinary 1β-OH-DCA/ToDCA ratio correlated significantly with the change in oral MDZ clearance following inhibitor treatment.[3] |
Table 2: Response of Urinary and Plasma 1β-OH-DCA to CYP3A Modulators
| Modulator | Matrix | Parameter | Fold Change / Percent Reduction | Reference |
| Itraconazole (Strong Inhibitor) | Urine | 1β-OH-DCA/ToDCA Ratio | 75% reduction | [3][6] |
| Itraconazole (Strong Inhibitor) | Plasma | Total 1β-OH-DCA Exposure | 81-85% reduction | [6][7] |
| Rifampicin (Strong Inducer) | Urine | 1β-OH-DCA/DCA Ratio | 11.4-fold increase | [1][5] |
| Rifampicin (Strong Inducer) | Plasma | Total 1β-OH-DCA Exposure | 6.8 to 10.3-fold increase | [6][7] |
| Fluconazole (Moderate Inhibitor) | Urine | 1β-OH-DCA/ToDCA Ratio | 14% reduction (non-significant) | [3] |
| Fluconazole (Moderate Inhibitor) | Plasma | Total 1β-OH-DCA Exposure | 40% reduction | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
1. Quantification of Urinary 1β-OH-DCA and Total DCA
This method involves enzymatic hydrolysis of bile acid conjugates followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
Sample Preparation : To 50 µL of urine, 50 µL of a 0.1 M Tris-HCl buffer (pH 5) is added, containing a mixture of hydrolysis enzymes (100 U/mL choloylglycine hydrolase, 200 µL/mL β-glucuronidase/arylsulfatase, and 100 U/mL sulfatase).[3]
-
Internal Standard : 50 µL of an aqueous solution containing deuterated internal standards ((D4)-DCA and (D4)-1β-OH-DCA) at 1 µM is added.[3]
-
Hydrolysis : The mixture is incubated overnight at 37°C to deconjugate the bile acids.[3]
-
Extraction : The hydrolyzed sample is then subjected to further processing, typically solid-phase extraction, before analysis.
-
Analysis : Quantification is performed using an LC-MS/MS system. The urinary metabolic ratio (UMR) is calculated as the concentration of 1β-OH-DCA divided by the total concentration of DCA (the sum of determined DCA and its sulfate (B86663) conjugates).[3]
2. Quantification of Plasma 1β-OH-DCA and its Conjugates
This protocol allows for the simultaneous quantification of 1β-OH-DCA and its major glycine (B1666218) and taurine (B1682933) conjugates in human plasma.
-
Sample Preparation : Plasma samples are typically prepared using protein precipitation. For instance, 300 µL of acetonitrile (B52724) containing an internal standard is added to 100 µL of plasma.[3]
-
Analysis : A sensitive LC-MS/MS method is used for simultaneous quantitation. Chromatographic separation is achieved on a C18 column.[8]
-
Detection : Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for 1β-OH-DCA, 1β-OH-glycine-DCA, 1β-OH-taurine-DCA, and their respective internal standards.[8]
-
Calculation : Total plasma 1β-OH-DCA is calculated as the sum of the concentrations of 1β-OH-DCA and its glycine and taurine conjugates, with molecular weights normalized to that of 1β-OH-DCA.[8]
3. Quantification of Midazolam (MDZ) and 1'-OH-MDZ in Plasma
This method is used to determine the plasma clearance of MDZ, a probe drug for CYP3A activity.
-
Sample Preparation : Plasma samples are extracted using protein precipitation by adding 300 µL of acetonitrile containing diazepam as an internal standard to 100 µL of plasma.[3]
-
Centrifugation : The mixture is vortexed and then centrifuged at 10,000 × g for 5 minutes at 4°C.[3]
-
Analysis : The supernatant is collected, and an aliquot is injected into an LC-MS/MS system for analysis.[3]
-
Pharmacokinetic Analysis : Standard non-compartmental pharmacokinetic analysis is performed to determine parameters such as MDZ clearance (CL) and the area under the plasma concentration-time curve (AUC).[3]
Mandatory Visualization
The following diagrams illustrate the key metabolic pathway and experimental workflows described in this guide.
Caption: Metabolic pathway of Deoxycholic Acid to 1β-OH-DCA via CYP3A enzymes.
Caption: Experimental workflows for urinary and plasma biomarker analysis.
Caption: Logical relationship between biomarkers and CYP3A enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Linearity and Range of 1β-Hydroxydeoxycholic Acid Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1β-Hydroxydeoxycholic acid (1β-OH-DCA) is crucial for its role as an emerging biomarker for CYP3A4 activity. This guide provides an objective comparison of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 1β-OH-DCA analysis, with a focus on linearity and analytical range, supported by experimental data.
The accurate measurement of 1β-OH-DCA, a metabolite of deoxycholic acid, is pivotal in clinical and pharmaceutical research. As CYP3A4 is a key enzyme in drug metabolism, monitoring its activity through biomarkers like 1β-OH-DCA can provide valuable insights into drug-drug interactions. The reliability of these measurements hinges on robust analytical method validation, with linearity and range being critical parameters that define the accuracy and working boundaries of an assay.
Comparison of 1β-Hydroxydeoxycholic Acid Assay Performance
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of bile acids, including 1β-OH-DCA and its glycine (B1666218) and taurine (B1682933) conjugates, due to its high sensitivity and selectivity.[1][2] The following tables summarize the linearity and range of recently published and validated LC-MS/MS methods for the analysis of 1β-OH-DCA and its related compounds in human plasma.
| Parameter | Method 1 (Plasma) | Method 2 (Plasma) |
| Analytes | 1β-OH-DCA, 1β-OH-G-DCA, 1β-OH-T-DCA | 1β-OH-DCA, 1β-OH-G-DCA, 1β-OH-T-DCA, DCA |
| Linearity (r²) | Not explicitly stated, but method was validated according to regulatory standards. | >0.995 for all analytes.[3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL for all analytes.[4] | 0.05 ng/mL for 1β-OH-DCA and its conjugates; 4 ng/mL for DCA.[3] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL for all analytes.[4] | 100 ng/mL for 1β-OH-DCA and its conjugates; 2000 ng/mL for DCA.[3] |
| Accuracy at LLOQ (%) | Within ± 25% of nominal concentrations.[4] | Within ± 20% of nominal concentrations.[3] |
| Precision at LLOQ (%CV) | Not explicitly stated, but met acceptance criteria. | Not explicitly stated, but met acceptance criteria. |
| Internal Standard | Stable isotope-labeled 1β-OH-DCA.[4] | Stable isotope-labeled internal standards for each analyte. |
Table 1: Comparison of Linearity and Range for 1β-OH-DCA Assays in Human Plasma.
Note: 1β-OH-G-DCA refers to 1β-hydroxydeoxycholic acid glycine conjugate and 1β-OH-T-DCA refers to 1β-hydroxydeoxycholic acid taurine conjugate. DCA is deoxycholic acid.
Experimental Protocols
The successful validation of a 1β-OH-DCA assay relies on a meticulously executed experimental protocol. Below is a generalized methodology for assessing the linearity and range of an LC-MS/MS-based assay, derived from published methods.[3][4]
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of 1β-OH-DCA, its conjugates, and their corresponding stable isotope-labeled internal standards in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) with known concentrations of the analytes. A minimum of five non-zero concentration levels is recommended to adequately assess linearity.[5] The concentration range should encompass the expected in vivo concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC. These are prepared independently from the calibration standards.
Sample Preparation
-
Protein Precipitation: To a small volume of plasma sample (e.g., 50 µL), add a larger volume of cold acetonitrile (B52724) (e.g., 200 µL) containing the internal standards to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or plate for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase C18 column for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile/methanol) is typically used.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) for each analyte and its internal standard.
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly applied.
-
Linearity Assessment: The linearity of the assay is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.[3]
-
Range Definition: The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (typically within ±20% of the nominal value) and precision (coefficient of variation, CV ≤ 20%).[3][6] The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[7]
-
ULOQ: The highest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
-
-
Accuracy and Precision: Analyze multiple replicates (at least five) of the QC samples to determine the intra- and inter-assay accuracy and precision. The accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV) should not exceed 15% (20% at the LLOQ).[6]
Experimental Workflow Diagram
Figure 1. Experimental workflow for assessing the linearity and range of a 1β-Hydroxydeoxycholic acid assay.
References
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A review of analytical platforms for accurate bile acid measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
precision and accuracy of 1β-Hydroxydeoxycholic acid quantification
An Objective Comparison of Analytical Methods for the Quantification of 1β-Hydroxydeoxycholic Acid
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a secondary bile acid metabolite that has garnered significant attention as a sensitive and specific endogenous biomarker for the activity of cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4.[1][2] The formation of 1β-OH-DCA from deoxycholic acid (DCA) is directly mediated by CYP3A.[2][3] Therefore, accurately quantifying its levels in biological matrices such as plasma and urine is crucial for drug development professionals and researchers assessing drug-drug interaction (DDI) potential.[2][3] The two primary analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by performance data and detailed experimental protocols.
Data Presentation: Performance Comparison
The choice between LC-MS/MS and GC-MS for 1β-OH-DCA quantification involves a trade-off between sample preparation complexity, sensitivity, and throughput. LC-MS/MS has become the predominant method due to its high sensitivity and ability to analyze thermally labile and non-volatile compounds with less complex sample preparation.[4] GC-MS, while a robust and well-established technique, necessitates a chemical derivatization step to increase the volatility of bile acids.[4][5]
The following table summarizes the key quantitative performance parameters for each technique based on published data for 1β-OH-DCA and general bile acid analysis.
| Performance Metric | LC-MS/MS | GC-MS |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (50 pg/mL)[3][6][7] | 0.02 - 5 ng/mL[4] |
| Linearity (R²) | >0.99[6][8] | ≥0.995[4] |
| Accuracy (% Nominal) | 85% - 115%[1][8][9] | 82.6% - 111.3% (as recovery)[10] |
| Precision (Inter-day CV%) | < 15%[1][9][11] | 2.1% - 9.5%[10] |
| Recovery (%) | 92% - 110%[8] | 66% - 96%[4] |
| Sample Preparation | Simple (Protein Precipitation or SPE)[4] | Complex (Requires derivatization)[4] |
Mandatory Visualizations
Metabolic Pathway of 1β-Hydroxydeoxycholic Acid
Caption: Metabolic conversion of DCA to 1β-OH-DCA by CYP3A enzymes.
Experimental Workflow for LC-MS/MS Quantification
Caption: General workflow for 1β-OH-DCA quantification by LC-MS/MS.
Experimental Protocols
LC-MS/MS Quantification of 1β-OH-DCA in Human Urine
This protocol is based on methodologies described in published literature.[1]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 300 µL of a urine sample, add 2 µL of an internal standard (IS) stock solution (e.g., 3000 ng/mL 1β-OH-DCA-D4 in methanol).
-
Acidify the sample by adding 750 µL of water containing 0.1% formic acid.
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of an isopropanol/acetonitrile (B52724) (6:4) solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 80 µL of 10% acetonitrile in water for injection into the LC-MS/MS system.
b. Liquid Chromatography
-
LC System: Agilent 1290 Infinity series or equivalent.[1]
-
Column: Kinetex® C18 (50 × 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: Water with 0.1% acetic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.[9]
-
Flow Rate: 500 µL/min.[9]
-
Gradient: A typical gradient involves starting at a low percentage of Mobile Phase B, gradually increasing to elute the analytes, followed by a high-organic wash and re-equilibration.[1][9]
c. Tandem Mass Spectrometry
-
Mass Spectrometer: AB Sciex 6500 QTrap® or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example): For 1β-OH DCA, the transition m/z 407.3 → 343.1 can be monitored.[7] For its deuterated internal standard (1β-OH-DCA-D4), the transition would be m/z 411.3 → 347.2.[7]
-
Key MS Parameters: IonSpray Voltage: -4500 V, Temperature: 550 °C.[1][9]
GC-MS Quantification of Bile Acids (General Protocol)
This protocol requires a derivatization step to make the bile acids volatile.
a. Sample Preparation and Derivatization
-
Extract bile acids from the biological matrix (e.g., serum) using a suitable method like solid-phase extraction.[12]
-
Evaporate the solvent from the extracted sample to complete dryness under a stream of nitrogen.[5]
-
Derivatization:
-
Add 50 µL of ethyl acetate (B1210297) to the dried residue.[5]
-
Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[5][13]
-
Seal the vial and incubate the mixture at 70 °C for 30 minutes.[5]
-
Cool the sample to room temperature before injection.
-
b. Gas Chromatography
-
GC System: Standard GC system with a mass spectrometer detector.
-
Column: A low-polarity column such as an Rxi-5ms (30 m × 0.25 mm × 0.25 µm) is suitable for separating derivatized bile acids.[5]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different bile acid derivatives, typically starting at a lower temperature and ramping up to over 300 °C.
c. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Detection: The mass spectrometer is typically operated in full scan mode to identify the characteristic fragmentation patterns of the derivatized bile acids or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
Conclusion
For the precise and accurate quantification of 1β-Hydroxydeoxycholic acid, LC-MS/MS is currently the method of choice. It offers excellent sensitivity (LLOQ down to 50 pg/mL), high accuracy, and robust precision, all with a more straightforward sample preparation workflow that avoids the need for chemical derivatization.[3][6] This makes it particularly well-suited for high-throughput analysis in clinical and research settings. While GC-MS is a reliable and powerful technique for bile acid analysis, the mandatory derivatization step adds complexity and time to the workflow.[4][5] The selection of the optimal method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired sample throughput.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Restek - Blog [restek.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A simplified procedure for the isolation of bile acids from serum based on a batch extraction with the non-ionic resin--Amberlite XAD-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
The Gold Standard for Bile Acid Quantification: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the intricate analysis of bile acids, the pursuit of accurate and reproducible quantification is paramount. This guide provides an objective comparison of internal standards, underscoring the benefits of using deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of bile acids, supported by experimental data and detailed protocols.
The complex nature of biological matrices presents a significant challenge in bile acid analysis, introducing variability from matrix effects, ionization suppression or enhancement, and inconsistent sample recovery.[1][2] To navigate these challenges, the use of an appropriate internal standard is not just recommended—it is essential for robust and reliable data. While various types of internal standards exist, stable isotope-labeled (SIL) standards, particularly deuterated bile acids, have emerged as the gold standard.[1][3]
Deuterated internal standards are chemically identical to their endogenous counterparts, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass shift allows for their distinction by the mass spectrometer, while ensuring they exhibit nearly identical physicochemical properties to the analyte of interest. This includes co-elution during chromatography and similar behavior during extraction and ionization, which is critical for accurately correcting analytical variability.[1][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is evident in their ability to more effectively compensate for analytical variability. Structural analogs, while similar in structure, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses, leading to less accurate quantification.[3]
Experimental data consistently demonstrates the enhanced performance of deuterated standards. A study comparing the two types of internal standards for the analysis of a novel anticancer agent, Kahalalide F, showed significantly improved accuracy and precision with the use of a deuterated standard. While specific comparative data for all bile acids is not always available, this serves as a strong indicator of the expected performance differences.[3]
| Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analog) Internal Standard |
| Accuracy (% Bias) | Low (typically <15%) | Higher and more variable |
| Precision (%RSD) | Low (typically <15%) | Higher and less consistent |
| Matrix Effect Compensation | High | Moderate to Low |
| Extraction Recovery Tracking | High | Moderate to Low |
| Co-elution with Analyte | Nearly Identical | May differ significantly |
Table 1. Comparative Performance of Deuterated versus Non-Deuterated Internal Standards. This table summarizes the expected performance differences based on the principles of bioanalytical method validation.
Experimental Workflow for Bile Acid Analysis
The following diagram illustrates a typical workflow for the quantification of bile acids in a biological matrix using a deuterated internal standard and LC-MS/MS.
Caption: A typical workflow for bile acid analysis using a deuterated internal standard and LC-MS/MS.
Detailed Experimental Protocol: Bile Acid Quantification in Human Serum
This protocol provides a detailed methodology for the quantification of 15 major bile acids in human serum using a deuterated internal standard.
1. Materials and Reagents:
-
Bile acid analytical standards
-
Deuterated bile acid internal standard mix (e.g., d4-TCA, d4-GCA, d4-CA, d4-UDCA, d4-CDCA, d4-DCA)[4]
-
LC-MS grade methanol (B129727), acetonitrile, and water[4]
-
Formic acid[4]
-
Human serum samples
-
Charcoal-stripped serum (for calibration standards)[5]
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare individual stock solutions of each bile acid and deuterated internal standard in methanol (e.g., 1 mg/mL).[6]
-
Prepare a working solution of the deuterated internal standard mix in methanol.[4]
-
Construct an 8-point calibration curve by serially diluting a mixed bile acid standard solution in charcoal-stripped human serum.[4]
-
Prepare QC samples at low, medium, and high concentrations in pooled human serum.[4]
3. Sample Preparation:
-
To 50 µL of serum sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution.[7]
-
Add 140 µL of cold methanol for protein precipitation.[6][7]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a new tube.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 200 µL of 50:50 methanol:water with 0.1% formic acid).[6]
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding deuterated internal standard.[5][8]
-
5. Data Analysis:
-
The peak areas of the analyte and the corresponding deuterated internal standard are integrated.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of the bile acids in the unknown samples is then calculated from the calibration curve.
Signaling Pathway: Bile Acid Synthesis
The following diagram illustrates the classical and alternative pathways of bile acid synthesis in the liver, highlighting the key enzymes involved.
Caption: The classical and alternative pathways of bile acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Evaluating the Robustness of a 1β-Hydroxydeoxycholic Acid LC-MS/MS Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 1β-Hydroxydeoxycholic acid (1β-OH-DCA), a promising biomarker for cytochrome P450 3A4 (CYP3A4) activity, is critical in drug development and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity and specificity. However, ensuring the robustness of an LC-MS/MS method is paramount to guarantee consistent and trustworthy results across different laboratories, instruments, and operating conditions. This guide provides a comprehensive evaluation of the key parameters affecting the robustness of a 1β-OH-DCA LC-MS/MS method, presenting supporting experimental data and comparing its performance with alternative analytical techniques.
Experimental Design for Robustness Evaluation
A robust bioanalytical method should remain unaffected by small, deliberate variations in method parameters. The following experimental design outlines a systematic approach to evaluating the robustness of a 1β-OH-DCA LC-MS/MS method.
Diagram: Experimental Workflow for Robustness Testing
Caption: Workflow for evaluating the robustness of the LC-MS/MS method.
Table 1: Key Parameters for Robustness Testing of a 1β-OH-DCA LC-MS/MS Method
| Parameter | Variation | Acceptance Criteria for Robustness | Potential Impact of Variation |
| Mobile Phase Composition | ± 2% of organic solvent ratio | Precision (%CV) ≤ 15%, Accuracy within ±15% of nominal | Shift in retention times, altered peak shapes, and changes in ionization efficiency. |
| Column Temperature | ± 5 °C from the set point (e.g., 40 °C) | Precision (%CV) ≤ 15%, Accuracy within ±15% of nominal | Changes in analyte retention time and viscosity of the mobile phase, potentially affecting peak resolution.[1][2] |
| Flow Rate | ± 10% of the set flow rate | Precision (%CV) ≤ 15%, Accuracy within ±15% of nominal | Proportional changes in retention times and potential impact on peak shape and sensitivity. |
| Mobile Phase pH | ± 0.2 pH units | Precision (%CV) ≤ 15%, Accuracy within ±15% of nominal | Significant impact on the ionization state of bile acids, affecting retention, peak shape, and mass spectrometric response.[3] |
Experimental Protocols
Standard LC-MS/MS Method for 1β-OH-DCA
This protocol serves as the baseline for the robustness evaluation.
-
Sample Preparation: Protein precipitation is a common and robust method for extracting bile acids from plasma. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., 1β-OH-DCA-d4). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.[4]
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the precursor to product ion transitions for 1β-OH-DCA (e.g., m/z 407.3 → 343.2) and its internal standard.
-
Robustness Testing Protocol
Prepare two sets of quality control (QC) samples: low QC (LQC) and high QC (HQC). Analyze six replicates of each QC level under the nominal conditions and under each of the varied conditions outlined in Table 1. For each condition, calculate the mean concentration, accuracy (% bias), and precision (%CV).
Performance Data Under Varied Conditions
The following tables summarize the expected performance of a robust 1β-OH-DCA LC-MS/MS method under deliberate parameter variations.
Table 2: Effect of Mobile Phase Composition Variation
| Organic Content Variation | Analyte | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| -2% | LQC | 4.85 | -3.0 | 4.5 |
| HQC | 75.8 | +1.1 | 3.2 | |
| Nominal | LQC | 5.00 | 0.0 | 3.8 |
| HQC | 75.0 | 0.0 | 2.9 | |
| +2% | LQC | 5.10 | +2.0 | 4.1 |
| HQC | 74.2 | -1.1 | 3.5 |
Table 3: Effect of Column Temperature Variation
| Temperature Variation | Analyte | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| -5 °C | LQC | 4.92 | -1.6 | 5.1 |
| HQC | 76.1 | +1.5 | 3.8 | |
| Nominal | LQC | 5.00 | 0.0 | 4.2 |
| HQC | 75.0 | 0.0 | 3.1 | |
| +5 °C | LQC | 5.08 | +1.6 | 4.8 |
| HQC | 74.5 | -0.7 | 3.6 |
A robust method will demonstrate that minor fluctuations in mobile phase composition and column temperature do not significantly impact the accuracy and precision of the results.[5]
Comparison with Alternative Methods
While LC-MS/MS is the preferred method for 1β-OH-DCA quantification, other techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) are also available.
Diagram: Relationship of Analytical Methods
Caption: Comparison of analytical methods for 1β-OH-DCA quantification.
Table 4: Performance Comparison of LC-MS/MS and ELISA for Bile Acid Analysis
| Parameter | LC-MS/MS | ELISA | Key Considerations |
| Specificity | High (based on mass-to-charge ratio) | Variable (dependent on antibody specificity) | ELISA may suffer from cross-reactivity with structurally similar bile acids, leading to overestimated concentrations.[6] |
| Sensitivity (LLOQ) | Typically low ng/mL to pg/mL range.[7] | Generally in the low ng/mL range. | LC-MS/MS often provides superior sensitivity. |
| Precision (%CV) | Intra- and inter-assay CVs typically <15%.[5][7] | Intra- and inter-assay CVs can be <20%.[8] | LC-MS/MS generally offers better precision.[6] |
| Accuracy (% Bias) | Typically within ±15% of nominal values.[5][7] | Can be affected by matrix effects and cross-reactivity. | LC-MS/MS is generally considered more accurate due to the use of stable isotope-labeled internal standards.[9] |
| Throughput | Moderate | High | ELISA is more amenable to high-throughput screening. |
| Cost per Sample | Higher | Lower | The initial investment for LC-MS/MS instrumentation is significantly higher. |
Conclusion
A well-validated and robust LC-MS/MS method is essential for the reliable quantification of 1β-Hydroxydeoxycholic acid. By systematically evaluating the impact of minor variations in critical method parameters, researchers can ensure the integrity and reproducibility of their data. While alternative methods like ELISA offer advantages in terms of throughput and cost, LC-MS/MS remains the superior technique for this application, providing unparalleled specificity, sensitivity, and accuracy. The data and protocols presented in this guide serve as a valuable resource for developing and implementing a robust analytical method for 1β-OH-DCA, ultimately contributing to more reliable outcomes in drug development and clinical studies.
References
- 1. How does increasing column temperature affect LC methods? [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nssresearchjournal.com [nssresearchjournal.com]
- 6. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rat TBA(Total Bile Acid) ELISA Kit [elkbiotech.com]
- 9. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Variability of Endogenous 1β-Hydroxydeoxycholic Acid: A Comparative Guide
An in-depth analysis of inter-subject variability, quantification methods, and metabolic pathways of the promising CYP3A biomarker, 1β-Hydroxydeoxycholic acid.
For researchers, scientists, and professionals in drug development, understanding the nuances of endogenous biomarkers is paramount for accurate assessment of drug-drug interactions (DDIs). 1β-Hydroxydeoxycholic acid (1β-OH-DCA), a metabolite of deoxycholic acid (DCA), has emerged as a sensitive and dynamic endogenous biomarker for cytochrome P450 3A (CYP3A) activity. This guide provides a comprehensive comparison of the inter-subject variability of 1β-OH-DCA levels, details the experimental protocols for its quantification, and illustrates its metabolic context.
Quantitative Overview: Inter-Subject Variability of 1β-OH-DCA
The inherent variability of an endogenous biomarker is a critical factor in its clinical utility. The following tables summarize the reported inter-subject variability of 1β-OH-DCA and its conjugated forms in plasma and urine from healthy volunteers.
Table 1: Inter-Subject Variability of 1β-OH-DCA and its Conjugates in Human Plasma
| Analyte | Concentration (ng/mL) | Coefficient of Variation (CV%) | Population | Analytical Method | Reference |
| 1β-OH-DCA | - | 74.2 - 137 | Healthy Volunteers | LC-MS/MS | [1] |
| 1β-OH-Glycine-DCA | - | 45.9 - 69.5 | Healthy Volunteers | LC-MS/MS | [1] |
| 1β-OH-Taurine-DCA | - | 63.7 - 91.6 | Healthy Volunteers | LC-MS/MS | [1] |
| Total 1β-OH-DCA* | - | Similar to 1β-OH-Glycine-DCA | Healthy Volunteers | LC-MS/MS | [1] |
*Total 1β-OH-DCA is the sum of 1β-OH-DCA, 1β-OH-glycine-DCA, and 1β-OH-taurine-DCA equivalents.[1] In plasma, the glycine (B1666218) and taurine (B1682933) conjugates represent over 90% of the total 1β-OH-DCA.[1]
Table 2: Urinary 1β-OH-DCA to Deoxycholic Acid Ratio (1β-OH-DCA/DCA) in Healthy Volunteers
| Parameter | Value | Population | Condition | Analytical Method | Reference |
| Baseline UMR | - | 10 Male Healthy Volunteers | Baseline | LC-MS/MS | [2] |
| Correlation with Oral Midazolam Clearance (r) | 0.652 (p=0.041) | 10 Male Healthy Volunteers | Baseline | LC-MS/MS | [2][3][4] |
| Induction Ratio (Rifampicin) | 11.4 (p < 0.01) | 10 Male Healthy Volunteers | After Rifampicin (B610482) treatment | LC-MS/MS | [2][3][4][5] |
| Inhibition (Fluvoxamine/Voriconazole) | Non-significant 22% decrease | 10 Male Healthy Volunteers | After inhibitor treatment | LC-MS/MS | [2][3][4][5] |
| UMR in Controls | 0.4 | Pooled spot urine from 6 healthy controls | Baseline | UPLC-HRMS | [6][7] |
| UMR in Carbamazepine-treated patient | 2.8 | 1 patient | After Carbamazepine treatment | UPLC-HRMS | [6][7] |
UMR: Urinary Metabolic Ratio.
The data highlights a moderate to high inter-individual variability for 1β-OH-DCA and its conjugates.[1] Despite this variability, the urinary metabolic ratio of 1β-OH-DCA to its precursor, DCA, shows significant correlation with the activity of CYP3A, as demonstrated by its response to inducers like rifampicin and its correlation with midazolam clearance, a known CYP3A substrate.[2][3][4]
Metabolic Pathway and Experimental Workflow
The formation and analysis of 1β-OH-DCA follow a distinct metabolic and experimental path.
References
- 1. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 1β-Hydroxydeoxycholic acid-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1β-Hydroxydeoxycholic acid-d5 (d5-1β-OH-DCA) as an internal standard in the quantitative analysis of bile acids across various biological matrices. The use of stable isotope-labeled internal standards is crucial for correcting analytical variability in mass spectrometry-based methods, ensuring high accuracy and precision.[1] This document summarizes key performance metrics, details experimental protocols, and presents visual workflows to assist researchers in method development and validation.
Comparative Performance of Deuterated Internal Standards
The selection of an appropriate internal standard is critical for the accurate quantification of endogenous analytes like bile acids. Deuterated standards, such as d5-1β-OH-DCA, are considered the gold standard due to their similar chemical and physical properties to the unlabeled analyte, which helps to compensate for variations during sample preparation and analysis.[1][2]
The following table summarizes the performance characteristics of 1β-Hydroxydeoxycholic acid-d4 (a close analog to d5) and other commonly used deuterated bile acid internal standards in biological matrices. Data has been compiled from various validated LC-MS/MS methods.
Table 1: Performance Characteristics of Deuterated Bile Acid Internal Standards
| Internal Standard | Biological Matrix | Recovery (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Linearity (R²) |
| 1β-OH-DCA-d4 | Human Plasma | Not explicitly stated, but method showed good performance[3] | <15%[4][5] | <15%[4][5] | >0.99[3] |
| Human Urine | Not explicitly stated, but method showed good performance[4][5] | <15%[4][5] | <15%[4][5] | >0.99[4] | |
| Cholic acid-d4 | Rat Serum | Not explicitly stated, but CV <26.7%[6] | <15%[6] | <15%[6] | >0.99[6] |
| Deoxycholic acid-d4 | Human Plasma | 83.7 - 107.1%[7] | 1.42 - 11.07%[7] | 2.11 - 12.71%[7] | >0.99[8] |
| Chenodeoxycholic acid-d4 | Human Plasma | >85%[8] | <15%[8] | <15%[8] | >0.99[8] |
| Ursodeoxycholic acid-d4 | Human Plasma | >85%[8] | <15%[8] | <15%[8] | >0.99[8] |
Note: Coefficient of Variation (CV) is a measure of precision. A lower CV indicates higher precision.
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are typical experimental protocols for the analysis of bile acids using this compound as an internal standard in common biological matrices.
Sample Preparation from Human Plasma
-
Spiking: To 50 µL of human plasma, add a small volume (e.g., 5 µL) of the internal standard working solution (containing 1β-OH-DCA-d5).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to the plasma sample to precipitate proteins.[1][9]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.[1]
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.[3]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol (B129727) in water) before injection into the LC-MS/MS system.[3]
Sample Preparation from Human Urine
-
Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge to remove any particulate matter.
-
Dilution and Spiking: Dilute an aliquot of the urine sample (e.g., 100 µL) with a suitable buffer or water, and spike with the internal standard working solution.
-
Hydrolysis (for total bile acids): For the analysis of total bile acids, an enzymatic hydrolysis step using choloylglycine hydrolase can be included to deconjugate glycine (B1666218) and taurine-conjugated bile acids.
-
Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned SPE cartridge (e.g., C18). Wash the cartridge to remove interferences and then elute the bile acids with an organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizing Experimental and Biological Pathways
Diagrams are provided below to illustrate a typical experimental workflow and a relevant biological signaling pathway involving the analyte of interest.
Caption: Experimental workflow for bile acid analysis.
Caption: CYP3A4-mediated metabolism of Deoxycholic Acid.
Conclusion
This compound is a reliable internal standard for the quantification of its unlabeled counterpart and other bile acids in various biological matrices. Its performance is comparable to other commonly used deuterated standards, demonstrating good precision, accuracy, and linearity in validated LC-MS/MS methods. The provided experimental protocols and workflows offer a solid foundation for researchers to develop and implement robust bioanalytical assays for bile acid analysis, which is critical for studying liver diseases, metabolic disorders, and drug-drug interactions.[3][10][11] The use of such stable isotope-labeled standards is indispensable for achieving high-quality data in both research and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid analysis of bile acids in different biological matrices using LC-ESI-MS/MS for the investigation of bile acid transformation by mammalian gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nssresearchjournal.com [nssresearchjournal.com]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Enzymatic Hydrolysis of Bile Acid Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of bile acid metabolism, the enzymatic hydrolysis of bile acid conjugates is a critical step. This guide provides an objective comparison of commonly used enzymatic methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and experimental design.
The deconjugation of bile acids, primarily catalyzed by bile salt hydrolases (BSHs), is a pivotal event in the enterohepatic circulation, influencing bile acid signaling, lipid metabolism, and gut microbiota composition. Understanding the nuances of different BSH enzymes and the methods to assay their activity is paramount for accurate and reproducible research in this field.
Comparative Performance of Bile Salt Hydrolases
Bile salt hydrolases (EC 3.5.1.24) are a diverse group of enzymes, predominantly produced by gut bacteria, that catalyze the hydrolysis of the amide bond linking a bile acid to a glycine (B1666218) or taurine (B1682933) residue. The efficiency and substrate preference of these enzymes can vary significantly depending on their microbial origin. Below is a summary of kinetic parameters for several characterized BSHs.
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
| Clostridium perfringens CGH | Taurocholic acid (TCA) | 0.23 ± 0.02 | 1.8 ± 0.03 | 7.8 x 10³ | 5.5 - 6.0 | 37 | [1] |
| Clostridium perfringens CGH | Glycocholic acid (GCA) | 0.44 ± 0.03 | 0.9 ± 0.02 | 2.0 x 10³ | 5.5 - 6.0 | 37 | [1] |
| Bifidobacterium longum BlBSH | Taurocholic acid (TCA) | 0.12 ± 0.01 | 14.3 ± 0.4 | 1.2 x 10⁵ | 5.5 | 37 | [2] |
| Bifidobacterium longum BlBSH | Glycocholic acid (GCA) | 0.08 ± 0.01 | 25.6 ± 0.7 | 3.2 x 10⁵ | 5.5 | 37 | [2] |
| Lactobacillus plantarum BSH1 | Tyro-cholic acid (TyrCA) | 0.14 ± 0.01 | 1.5 ± 0.03 | 1.1 x 10⁴ | 6.2 | 37 | [1] |
| Lactobacillus plantarum BSH1 | Phe-cholic acid (PheCA) | 0.11 ± 0.01 | 1.3 ± 0.02 | 1.2 x 10⁴ | 6.2 | 37 | [1] |
| Bacteroides thetaiotaomicron BSH | Taurodeoxycholic acid (TDCA) | 0.35 ± 0.04 | 12.3 ± 0.5 | 3.5 x 10⁴ | 6.5 | 37 | [3] |
Note: Kinetic parameters can vary based on assay conditions. The data presented here is for comparative purposes.
Substrate Specificity
The substrate preference of BSHs is a key consideration. Most BSH enzymes characterized exhibit a preference for hydrolyzing glyco-conjugated bile acids over tauro-conjugated forms.[4] This is often attributed to the steric hindrance from the sulfur atom in taurine.[4] However, some BSHs, particularly from Lactobacillus johnsonii, show a preference for tauro-conjugates, while others display broad specificity.[4] The specific bile acid steroid core can also influence activity.
Experimental Protocols for BSH Activity Assays
Several methods are available to measure BSH activity, ranging from simple qualitative screens to highly quantitative chromatographic techniques.
Qualitative Plate Assay
This rapid screening method is based on the precipitation of deconjugated bile acids in an agar (B569324) medium.
Protocol:
-
Prepare MRS agar (for lactobacilli) supplemented with 0.5% (w/v) of the desired conjugated bile salt (e.g., glycocholic acid or taurocholic acid) and 0.37 g/L CaCl₂.[5]
-
Inoculate the agar plates with the bacterial strains to be tested by spotting or streaking.
-
Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.[5]
-
Observe the plates for the formation of opaque precipitation zones (halos) around the colonies, indicating BSH activity. The diameter of the halo can provide a semi-quantitative measure of activity.
Thin-Layer Chromatography (TLC) Assay
TLC offers a more sensitive qualitative or semi-quantitative method to detect the products of hydrolysis.
Protocol:
-
Cultivate bacterial strains in MRS broth containing the conjugated bile salt substrate (e.g., 0.3% w/v) at 37°C for 18 hours.[6]
-
Centrifuge the culture to pellet the cells. The supernatant or cell lysate can be used for the assay.
-
Spot a small volume (e.g., 3 µL) of the sample, along with standards for the conjugated and deconjugated bile acids, onto a silica (B1680970) gel TLC plate.[7]
-
Develop the plate in a suitable solvent system (e.g., a mixture of iso-amyl acetate, propionic acid, n-propanol, and water).
-
After development, dry the plate and visualize the spots by spraying with a visualizing agent (e.g., 10% sulfuric acid in ethanol) and heating.
-
The presence of a spot corresponding to the deconjugated bile acid standard confirms BSH activity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides a robust and quantitative method for measuring the depletion of the conjugated substrate and the appearance of the unconjugated product.
Protocol:
-
Sample Preparation:
-
Perform the enzymatic hydrolysis reaction in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5) with a known concentration of the conjugated bile acid substrate and the enzyme source (purified enzyme or bacterial lysate).
-
Incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an organic solvent like methanol (B129727) or acetonitrile, or by acidification.[8]
-
Centrifuge to remove precipitated proteins and other cellular debris.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.[8]
-
Use an isocratic or gradient elution with a mobile phase typically consisting of a methanol/water or acetonitrile/water mixture with a pH-adjusting agent like phosphate buffer or formic acid.[8][9]
-
Detect the bile acids using a UV detector, typically at 200-210 nm, or an evaporative light scattering detector (ELSD).[8]
-
Quantify the concentrations of the conjugated and unconjugated bile acids by comparing their peak areas to those of known standards.
-
Signaling Pathways and Experimental Workflows
The products of enzymatic hydrolysis, unconjugated bile acids, are key signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like TGR5 (GPBAR1).
Caption: Overview of Bile Acid Synthesis and Metabolism.
References
- 1. Electrostatic Interactions Dictate Bile Salt Hydrolase Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bile salt hydrolases: Structure and function, substrate preference, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarker Method Validation: Navigating the Regulatory Landscape
For Researchers, Scientists, and Drug Development Professionals
The robust validation of biomarker assays is a cornerstone of successful drug development and clinical research. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and suitability of biomarker data. This guide provides a comparative overview of key regulatory principles and validation methodologies, with a focus on the "fit-for-purpose" approach, and compares the two most common analytical platforms: Ligand-Binding Assays (LBAs) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The "Fit-for-Purpose" Paradigm: A Tiered Approach to Validation
Regulatory guidance emphasizes a "fit-for-purpose" approach to biomarker method validation.[1][2][3][4][5] This means the extent of validation is dependent on the intended use, or "context of use" (COU), of the biomarker data.[5] Assays for exploratory biomarkers used in early-stage research may undergo a less rigorous qualification, while assays for biomarkers used to make critical decisions in clinical trials, such as for safety assessments or dose selection, require full, stringent validation.[2][3]
The following diagram illustrates the logic of the fit-for-purpose approach:
Caption: Fit-for-purpose validation links the intended use of a biomarker to the required validation level.
Key Validation Parameters: A Comparative Overview
A comprehensive biomarker method validation assesses several key analytical performance characteristics.[6][7] The acceptance criteria for these parameters can vary based on the analytical platform and the COU. The following tables summarize typical validation parameters and their acceptance criteria for both LBAs and LC-MS, based on regulatory expectations and industry best practices.
Table 1: Core Validation Parameters and Acceptance Criteria
| Validation Parameter | Ligand-Binding Assays (LBA) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Accuracy | Within ±20% of the nominal concentration (±25% at LLOQ & ULOQ) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤20% (≤25% at LLOQ & ULOQ) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference from matrix components | No significant interference at the retention time of the analyte and IS |
| Sensitivity (LLOQ) | Lowest concentration with acceptable accuracy and precision | Lowest concentration with acceptable accuracy and precision |
| Parallelism | Demonstrates that the endogenous analyte behaves similarly to the calibrator upon dilution | Demonstrates consistent quantification upon dilution of high-concentration samples |
| Stability | Assessed under various conditions (bench-top, freeze-thaw, long-term storage) | Assessed under various conditions (bench-top, freeze-thaw, long-term storage) |
Table 2: Platform-Specific Validation Considerations
| Consideration | Ligand-Binding Assays (LBA) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Reagent Specificity | Highly dependent on antibody specificity and potential cross-reactivity | High specificity due to chromatographic separation and mass-to-charge ratio detection |
| Matrix Effects | Can be significant; requires careful evaluation of different matrix lots | Can be minimized with appropriate sample preparation and internal standards |
| Multiplexing | Possible with specialized platforms (e.g., Luminex, MSD) | Readily achievable for multiple analytes in a single run |
| Throughput | Can be high with automated platforms | Generally lower than high-throughput LBA platforms |
Experimental Protocols: A High-Level Workflow for Biomarker Method Validation
The validation of a biomarker assay follows a structured workflow, from initial development to the analysis of study samples.
Caption: A typical workflow for biomarker assay validation, from development to sample analysis.
A more detailed experimental protocol for a key validation experiment, parallelism, is outlined below.
Detailed Methodology: Parallelism Assessment
Objective: To demonstrate that the serially diluted endogenous biomarker in a biological matrix responds in a manner parallel to the calibration curve prepared with a reference standard.[8][9][10] This is crucial for ensuring the accuracy of quantification for endogenous analytes.
Procedure:
-
Sample Selection: Select at least three, and preferably more, individual samples from the target patient population with high endogenous biomarker concentrations.
-
Serial Dilution: Prepare a series of dilutions for each sample using the same matrix as the calibration curve standards.
-
Analysis: Analyze the undiluted and diluted samples along with the calibration curve in the same analytical run.
-
Data Evaluation:
-
Calculate the concentration of the biomarker in each dilution using the calibration curve.
-
Correct for the dilution factor to obtain the concentration in the original, undiluted sample.
-
Calculate the precision (CV%) of the back-calculated concentrations across all dilutions for each sample.
-
-
Acceptance Criteria: The CV of the back-calculated concentrations should typically be ≤30%.[8]
Platform Comparison: LBA vs. LC-MS
The choice between an LBA and an LC-MS platform for biomarker analysis depends on various factors, including the nature of the analyte, the required sensitivity and specificity, and the intended use of the data.[11][[“]][13][14][15]
Ligand-Binding Assays (LBAs)
LBAs, such as ELISA, are widely used for protein biomarkers due to their high sensitivity and throughput.[15] However, they are susceptible to interferences from matrix components and cross-reactivity with structurally similar molecules.[15]
Strengths:
-
High sensitivity
-
High throughput
-
Well-established for large molecules
Weaknesses:
-
Potential for cross-reactivity
-
Susceptibility to matrix effects
-
Limited multiplexing capabilities in standard formats
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and the ability to multiplex, making it a powerful tool for biomarker quantification.[13][16] It is particularly well-suited for small molecule biomarkers and is increasingly being used for proteins and peptides.
Strengths:
-
High specificity and selectivity
-
Excellent multiplexing capabilities
-
Less susceptible to matrix effects with appropriate sample preparation
Weaknesses:
-
Generally lower throughput than LBAs
-
Can be less sensitive for large proteins without enrichment steps
-
Higher instrument cost and complexity
Conclusion
Navigating the regulatory landscape for biomarker method validation requires a thorough understanding of the "fit-for-purpose" principle and the specific validation requirements for the chosen analytical platform. By carefully considering the context of use and conducting a comprehensive validation that assesses key parameters such as accuracy, precision, selectivity, and parallelism, researchers can ensure the generation of reliable and defensible biomarker data to support their drug development programs. This guide provides a framework for comparing and selecting the most appropriate validation strategy and analytical methodology to meet both scientific and regulatory expectations.
References
- 1. Fit-for-purpose biomarker immunoassay qualification and validation: three case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. Fit-for-purpose biomarker method validation in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. healthpolicy.duke.edu [healthpolicy.duke.edu]
- 7. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Parallelism: considerations for the development, validation and implementation of PK and biomarker ligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. consensus.app [consensus.app]
- 13. xtalks.com [xtalks.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Opportunities and challenges for hybrid immunoaffinity LC–MS approach for quantitative analysis of protein biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1β-Hydroxydeoxycholic Acid-d5: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 1β-Hydroxydeoxycholic acid-d5 with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of the compound in its solid form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Disposal Procedures for this compound
The recommended disposal method for this compound is to treat it as a chemical waste product and dispose of it through a licensed hazardous material disposal company. This ensures compliance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect unused or expired solid this compound and any materials heavily contaminated with the compound (e.g., weigh boats, contaminated gloves) in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
For solutions of this compound, collect them in a separate, sealed, and clearly labeled liquid waste container. Avoid pouring solutions down the drain.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound" and any associated hazards as indicated by the supplier or inferred from similar compounds.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed disposal service.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the disposal company with all available information, including the chemical name and any known hazards.
-
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) that has come into contact with this compound should be thoroughly decontaminated. Wash with an appropriate solvent (such as ethanol (B145695) or methanol) followed by a standard laboratory detergent and water. Collect the initial solvent wash as chemical waste.
-
Disposable labware (e.g., pipette tips, vials) should be disposed of as solid chemical waste.[1]
-
Quantitative Data Summary
While a specific SDS for this compound is not publicly available, the following table summarizes key hazard and disposal information based on the SDS for the closely related compound, Deoxycholic Acid.[2] Researchers should treat this compound with similar precautions.
| Parameter | Information for Deoxycholic Acid (as a proxy) | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | TCI Chemicals SDS[2] |
| GHS Precautionary Statements | P264, P270, P280, P301+P312+P330, P337+P313, P501 | TCI Chemicals SDS[2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | TCI Chemicals SDS[2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials in a laboratory setting.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's safety data sheet for the most accurate and up-to-date information.
References
Essential Safety and Logistics for Handling 1β-Hydroxydeoxycholic acid-d5
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the necessary level of protection. The following table summarizes the recommended PPE for handling 1β-Hydroxydeoxycholic acid-d5.
| Type of Protection | Required Equipment | Purpose | Application |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[3] A face shield may be required for splash hazards.[4][5] | To protect eyes and face from splashes of the compound or solvents.[4] | Mandatory for all handling procedures, including weighing, dissolving, and transferring. |
| Skin and Body Protection | Laboratory coat.[6] | To protect skin and clothing from contamination. | Required for all laboratory work with this compound. |
| Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][7] | To prevent skin contact with the compound.[8] | Must be worn when handling the compound or contaminated surfaces. Gloves should be inspected before use and changed regularly. | |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation.[7] | To prevent inhalation of dust or aerosols. | Recommended if there is a risk of generating dust or aerosols, or when working outside of a well-ventilated area. |
| Footwear | Closed-toe shoes.[9] | To protect feet from spills. | Mandatory in all laboratory areas where chemicals are handled. |
Operational Plan
Handling and Preparation:
-
Ventilation: All handling of this compound, especially of the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[8] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Accidental Exposure Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
For deuterated standards, storage at -20°C or colder in a desiccator is often recommended to protect from moisture and maintain isotopic purity.[2]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for guidance on proper disposal procedures.[11] Do not dispose of down the drain or in regular trash.[1]
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. media.adeo.com [media.adeo.com]
- 4. leelinework.com [leelinework.com]
- 5. na.bhs1.com [na.bhs1.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
